Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSKHCAIGOHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-38-8 | |
| Record name | tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Significance of Azaspiro[3.4]octanes in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address increasingly complex biological targets. In this context, three-dimensional (3D) molecular architectures have garnered significant attention for their potential to enhance drug-like properties, such as solubility, metabolic stability, and target specificity. Among these, spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly valuable motifs. The 2-azaspiro[3.4]octane core, a rigid yet versatile scaffold, has been identified as a key building block in the development of innovative therapeutics.[1] Its unique conformational constraints and the ability to project substituents into distinct vectors of chemical space make it an attractive surrogate for more traditional ring systems.
This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative of this scaffold: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate. This molecule is of particular interest due to its bifunctional nature, incorporating a Boc-protected secondary amine within the azetidine ring and a primary amine on the cyclopentane ring. This orthogonal protection strategy allows for selective functionalization at either nitrogen atom, making it a highly valuable intermediate for the construction of compound libraries and, notably, as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2] We will delve into a robust synthetic pathway, provide detailed experimental protocols, and discuss the essential characterization techniques required to validate the synthesis of this important chemical entity.
Strategic Synthesis: A Two-Step Approach to the Target Compound
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. This strategy involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the ketone functionality to a primary amine via reductive amination.
The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups and synthetic transformations.[3] The subsequent reductive amination is a reliable and high-yielding method for the formation of amines from carbonyl compounds.
Below is a visual representation of the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and purification steps to ensure the desired product's identity and purity.
Protocol 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (Precursor)
While this guide assumes the availability of the Boc-protected ketone, a general procedure for its synthesis from 2-azaspiro[3.4]octan-6-one is provided for completeness. The Boc protection of the secondary amine in the azetidine ring is a crucial step to ensure regioselectivity in subsequent reactions.
-
Materials and Reagents:
-
2-Azaspiro[3.4]octan-6-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Suspend 2-azaspiro[3.4]octan-6-one hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes to liberate the free base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a solid.
-
Protocol 2: Synthesis of this compound
This protocol details the key transformation of the ketone precursor to the target primary amine via reductive amination. The use of sodium cyanoborohydride (NaBH₃CN) is advantageous as it is a mild reducing agent that is stable under the weakly acidic conditions required for imine formation.
-
Materials and Reagents:
-
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield this compound.
-
Comprehensive Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized product.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | White to off-white solid or oil | Supplier Data |
| CAS Number | 1638763-38-8 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for the target compound are detailed below. These predicted values are based on the analysis of structurally similar compounds.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.5-3.7 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the azetidine ring.
-
δ ~3.0-3.2 ppm (m, 1H): The proton on the carbon bearing the amino group (C6-H).
-
δ ~1.8-2.2 ppm (m, 4H): Protons on the cyclopentane ring.
-
δ ~1.6-1.8 ppm (m, 2H): Protons on the cyclopentane ring.
-
δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~1.3-1.5 ppm (br s, 2H): The two protons of the primary amine.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155 ppm: Carbonyl carbon of the Boc group.
-
δ ~79 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~55-58 ppm: Carbons of the azetidine ring adjacent to the nitrogen.
-
δ ~50-53 ppm: Carbon bearing the amino group (C6).
-
δ ~45-48 ppm: Spirocyclic carbon.
-
δ ~35-40 ppm: Carbons of the cyclopentane ring.
-
δ 28.5 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z 227.1754
-
Expected [M+Na]⁺: m/z 249.1573
-
The following diagram illustrates the key steps in the characterization workflow:
Caption: Characterization workflow for the validation of the final product.
Conclusion and Future Outlook
This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented two-step synthetic route, centered around a robust reductive amination protocol, offers a reliable and scalable method for accessing this valuable building block. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes.
The increasing prevalence of spirocyclic scaffolds in approved drugs and clinical candidates underscores the importance of developing efficient synthetic access to novel derivatives.[1] As a versatile, bifunctional intermediate, this compound is poised to play a significant role in the future of drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
RSC Publishing. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- S. Syed Shafi, R. Rajesh, S. Senthilkumar. (2021). Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. International Journal of Chemical Research, 5(2), 1-4.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). tert-butyl 2-amino-6-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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A Comprehensive Technical Guide to tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Executive Summary: This document provides an in-depth analysis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique spirocyclic structure imparts conformational rigidity, a highly desirable trait for enhancing binding affinity and selectivity in drug candidates. This guide details the compound's physicochemical properties, offers a predictive spectroscopic analysis, outlines a conceptual synthetic strategy, and explores its primary application as a rigid linker in the development of PROteolysis TArgeting Chimeras (PROTACs). The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the quest for novel therapeutics, the exploration of unique chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements. Their inherent three-dimensionality and conformational constraint distinguish them from traditional flat, aromatic structures. This rigidity can significantly reduce the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity. This compound is a prime example of this molecular architecture, offering two distinct points for chemical modification: a primary amine and a Boc-protected secondary amine within an azetidine ring.
Structural Overview
The molecule features a central spiro carbon connecting a cyclobutane ring and a cyclopentane ring. The nitrogen atom at position 2 is part of the four-membered azetidine ring and is protected with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in organic synthesis that is stable under many reaction conditions but readily removable under acidic conditions. The primary amino group at position 6 on the five-membered ring serves as a key functional handle for conjugation and further chemical elaboration.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Compound Identity and Nomenclature
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1638763-38-8 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 226.32 g/mol | [3][4] |
| SMILES | O=C(N1CC2(CC(N)CC2)C1)OC(C)(C)C | [1] |
Experimental and Predicted Properties
Quantitative data for the title compound is limited. The following table includes data from closely related analogs and computed values to provide a functional profile. It is critical to note that properties of isomers or analogs can differ significantly.
| Property | Value/Range | Notes |
| Appearance | White to light yellow powder/crystal | Based on the analogous compound tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. |
| Melting Point | 49.0 to 53.0 °C | Experimental data for the [3.3]heptane analog. The octane version may differ. |
| Boiling Point | No data available | [5] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Computed for the isomeric tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.[3] |
| Hydrogen Bond Acceptors | 3 | Computed for the 6-azaspiro isomer.[4] |
| Hydrogen Bond Donors | 1 | Computed for the 6-azaspiro isomer.[4] |
| Rotatable Bond Count | 2 | Computed for the 6-azaspiro isomer.[4] |
Expert Rationale: The TPSA is a critical parameter for predicting cell permeability. A value under 140 Ų is often associated with good oral bioavailability. The low rotatable bond count, a direct consequence of the spirocyclic core, is beneficial for reducing the entropic cost of binding to a target protein, thereby enhancing potency.
Spectroscopic Characterization (Predictive Analysis)
While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides a reliable guide for its identification and quality control.
-
¹H-NMR (400 MHz, CDCl₃): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The protons on the azetidine and cyclopentane rings would appear as complex multiplets in the δ 1.5-4.0 ppm region. The protons of the -CH₂- adjacent to the Boc-protected nitrogen would be shifted downfield. The primary amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C-NMR (100 MHz, CDCl₃): Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro carbon, and the methyl carbons of the Boc group (~28 ppm). The remaining aliphatic carbons of the two rings would appear in the upfield region.
-
Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecular ion [M+H]⁺ at m/z 227.17. Fragmentation would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aliphatic groups (~2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate in the Boc group (~1680-1700 cm⁻¹).
Synthesis and Reactivity
A robust synthetic route is crucial for the utility of any building block. While specific preparations are often proprietary, a logical synthetic pathway can be conceptualized from known chemical transformations.
Conceptual Synthetic Strategy
A plausible approach begins with a precursor ketone, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. The transformation of the ketone to the primary amine is a standard procedure in organic chemistry, typically achieved through reductive amination.
Step-by-Step Protocol (Conceptual):
-
Oxime Formation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an alcoholic solvent. This converts the ketone to an oxime intermediate. The causality here is the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.
-
Reduction to Amine: The oxime is then reduced to the primary amine. A common and effective reagent for this is hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal hydride like lithium aluminum hydride (LiAlH₄). This step is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the oxime spot and the appearance of the new, more polar amine spot.
Caption: Conceptual workflow for the synthesis of the title compound via reductive amination.
Applications in Drug Discovery
The primary utility of this compound is as a specialized linker in the synthesis of PROTACs.[6]
Role as a Rigid Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and geometry are critical for allowing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The rigid, spirocyclic core of this compound provides precise spatial orientation for the two ligands it connects. This can lead to more favorable binding thermodynamics and improved degradation efficiency compared to flexible alkyl chain linkers.
Caption: Logical workflow for the assembly of a PROTAC molecule.
Experimental Application Insights
In a study exploring novel antitubercular agents, a derivative of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (a close analog) was synthesized and tested.[7] While this specific compound showed no activity against M. tuberculosis, it demonstrated cytotoxicity.[7] This highlights its use as a scaffold in creating diverse chemical entities for biological screening, even if the outcomes are not always positive, providing valuable structure-activity relationship (SAR) data.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigerated conditions (0-10°C) and potentially under an inert atmosphere to prevent degradation.[1][5]
-
Safety Profile: No specific GHS hazard statements are available for the title compound. However, data for the closely related isomer, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, indicates potential hazards:
Conclusion
This compound is a valuable and sophisticated building block for medicinal chemistry. Its defining feature—a conformationally constrained spirocyclic core—offers a distinct advantage in the rational design of potent and selective ligands, particularly as a linker in the rapidly advancing field of targeted protein degradation. While publicly available experimental data is sparse, predictive analyses and data from close analogs provide a solid foundation for its effective utilization in research and development. As the demand for novel 3D scaffolds grows, the importance of molecules like this will undoubtedly continue to increase.
References
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PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]
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ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
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Appretech Scientific Limited. tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]
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PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
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ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. [Link]
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PubChem. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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International Laboratory USA. This compound. [Link]
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A Guide to the Structural Elucidation of Novel Spirocyclic Scaffolds: ¹H and ¹³C NMR Spectral Analysis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Abstract
Introduction: The Strategic Importance of NMR in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in the arsenal of chemists for the structural elucidation of organic molecules.[1][2][3] Its ability to provide detailed atomic-level information about molecular structure, connectivity, and conformation makes it a "gold standard" method in pharmaceutical research and development.[4] For novel and complex molecules like tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, which are designed to explore new regions of chemical space, unambiguous structural confirmation is a critical prerequisite for advancing any research program.[1][5] NMR provides this confirmation non-destructively, offering rich data on both the carbon framework and the proton environments within a molecule.[2]
The subject of this guide, this compound, incorporates several key structural features relevant to medicinal chemistry:
-
A spirocyclic core , which imparts a rigid, three-dimensional geometry that can be advantageous for receptor binding.
-
An azetidine ring , a four-membered nitrogen-containing heterocycle.
-
A cyclopentane ring bearing an amino group, a common pharmacophoric element.
-
A tert-butyloxycarbonyl (Boc) protecting group , one of the most common protecting groups for amines in organic synthesis.[6]
Understanding the characteristic NMR signatures of each of these components is essential for verifying the successful synthesis of the target compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on analysis of analogous compounds and fundamental principles.[6]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-3 (Azetidine CH₂) | 3.65 - 3.80 | m | - | 4H |
| H-6 (CH-NH₂) | ~3.10 | m | - | 1H |
| H-5, H-7, H-8 (Cyclopentane CH₂) | 1.70 - 2.10 | m | - | 6H |
| -NH₂ | 1.50 (broad) | s | - | 2H |
| Boc (-C(CH₃)₃) | 1.46 | s | - | 9H |
Interpretation of the ¹H NMR Spectrum
A successful structural confirmation hinges on the logical interpretation of the spectral data.
-
Boc Group: The most prominent and diagnostically reliable signal is expected to be a sharp, intense singlet at approximately 1.46 ppm, integrating to 9 protons.[6] This signal is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector. Its presence is a primary indicator of successful N-protection of the azetidine nitrogen.
-
Azetidine Protons (H-1, H-3): The methylene protons on the four-membered azetidine ring are diastereotopic due to the spirocyclic center. They are adjacent to the electron-withdrawing nitrogen of the carbamate, which deshields them, causing them to appear downfield. Based on similar structures, these protons are predicted to resonate as a complex multiplet in the range of 3.65 - 3.80 ppm.[6]
-
Cyclopentane Protons: The protons on the cyclopentane ring will present as a series of complex multiplets between 1.70 and 2.10 ppm. The proton at C-6, being attached to the same carbon as the amino group, is expected to be the most downfield of this group, around 3.10 ppm, due to the deshielding effect of the nitrogen atom. The exact chemical shifts and coupling patterns will be complex due to the rigid spirocyclic nature of the system.
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 1.50 ppm. The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Below is a diagram illustrating the logical workflow for acquiring and interpreting the ¹H NMR spectrum for this class of molecule.
Caption: Workflow for ¹H NMR characterization.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra are typically acquired, meaning each unique carbon atom appears as a single line.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc C=O | ~155.0 |
| Boc C (CH₃)₃ | ~79.5 |
| C-1, C-3 (Azetidine CH₂) | ~57.0 |
| C-6 (CH-NH₂) | ~55.0 |
| C-4 (Spiro-C) | ~46.5 |
| C-5, C-7 (Cyclopentane CH₂) | ~31.0 |
| C-8 (Cyclopentane CH₂) | ~24.0 |
| Boc C(C H₃)₃ | ~28.7 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal, appearing around 155.0 ppm, a characteristic region for carbamate carbonyls.[7]
-
Quaternary Carbons: Two quaternary carbons will be present. The tertiary carbon of the tert-butyl group will appear around 79.5 ppm. The spirocyclic carbon (C-4), being at the junction of two rings, is predicted to be in the aliphatic region, around 46.5 ppm.[6]
-
Azetidine and Cyclopentane Carbons: The carbons of the azetidine ring (C-1, C-3) are attached to the nitrogen and are expected around 57.0 ppm.[6] The carbon bearing the amino group (C-6) will also be deshielded and is predicted to be near 55.0 ppm. The remaining cyclopentane carbons (C-5, C-7, C-8) will appear further upfield in the aliphatic region, between 24.0 and 31.0 ppm.
-
Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group will give rise to a single, intense signal around 28.7 ppm.[6]
The following diagram illustrates the key correlations between proton and carbon environments that would be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).
Caption: Predicted ¹H-¹³C HSQC correlations.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential.
A. Sample Preparation
-
Accurately weigh 5-10 mg of the purified analyte (this compound).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
B. NMR Data Acquisition Parameters The following are recommended starting parameters for a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: 0 - 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16
-
Temperature: 298 K (25 °C)
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30)
-
Spectral Width: 0 - 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K (25 °C)
-
C. Data Processing and Validation
-
Apply a standard exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Perform accurate phase correction and baseline correction on the resulting spectrum.
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Calibrate the ¹³C spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Integrate all signals in the ¹H spectrum and normalize them to a known proton count (e.g., the 9H of the Boc group) to validate the proton assignments.
Conclusion
While direct experimental spectra for this compound are not publicly documented, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra can be achieved through the analysis of closely related analogs and the application of fundamental NMR principles. This guide provides a comprehensive framework for the anticipated spectral features, their interpretation, and the experimental protocols required for data acquisition. By following this detailed analysis, researchers in drug discovery and organic synthesis can confidently approach the structural characterization of this and similar novel spirocyclic scaffolds, ensuring the integrity of their chemical matter and paving the way for further biological evaluation.
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ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Mass spectrometry analysis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Foreword: The Analytical Imperative for Novel Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter with three-dimensional complexity is paramount. Spirocyclic scaffolds, such as this compound, have emerged as valuable building blocks, offering a rigid yet intricate framework that departs from the planar structures of traditional pharmacophores. The precise analytical characterization of these intermediates is not merely a quality control checkpoint; it is a foundational pillar upon which successful drug development programs are built. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone of this characterization, providing unparalleled sensitivity and specificity for structural elucidation and quantification.[1][2]
This guide provides a comprehensive, field-tested approach to the mass spectrometry analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, from ionization physics to fragmentation chemistry, empowering researchers to develop robust, self-validating analytical systems.
Analyte Profile: Understanding the Molecule
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a bifunctional molecule featuring a spirocyclic core. Its structure contains two key functionalities that dictate its behavior in a mass spectrometer:
-
A Primary Amine (-NH2): A basic site with a high proton affinity, making it readily ionizable in positive mode.
-
A tert-butoxycarbonyl (Boc) Protected Secondary Amine: This protecting group is thermally and chemically labile, a critical factor influencing its fragmentation pattern.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Monoisotopic Mass | 226.1681 Da | [5] |
| Average Molecular Weight | 226.32 g/mol | [4] |
| Key Functional Groups | Primary Amine, Boc-protected Amine, Spirocycle | N/A |
| Predicted pKa (basic) | ~10.51 | [4] |
The Analytical Workflow: From Sample to Spectrum
A robust LC-MS analysis is a sequential process where each step is optimized to ensure data integrity. The workflow for this analyte is designed to achieve efficient separation from potential impurities and optimal ionization for sensitive detection.
Caption: General LC-MS workflow for the analysis of the target compound.
Sample Preparation and Liquid Chromatography
Protocol: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for initial method development.
Chromatographic Strategy: The presence of the polar primary amine group makes this compound suitable for Hydrophilic Interaction Liquid Chromatography (HILIC). However, for broader applicability in many pharmaceutical labs, a reversed-phase (RP) method is often preferred. Due to the basic nature of the analyte, peak tailing on standard C18 columns can be an issue.
Expert Insight: The use of a mobile phase additive like formic acid is crucial. It serves a dual purpose: it protonates the analyte in solution, preparing it for positive mode ESI, and it protonates residual silanols on the column's stationary phase, significantly reducing peak tailing and improving chromatographic resolution.[6]
Protocol: Recommended LC Parameters
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Ionization and Full Scan (MS1) Analysis
Ionization Source Selection: Electrospray Ionization (ESI) is the technique of choice for this molecule. The high proton affinity of the two nitrogen atoms allows for efficient formation of a protonated molecular ion, [M+H]⁺, in the gas phase. ESI is a soft ionization technique, which is essential for preserving the intact molecular ion for subsequent fragmentation analysis.[7]
Expected MS1 Spectrum: In a full scan analysis, the primary ion of interest will be the protonated molecule.
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Monoisotopic Mass: 226.1681 Da
-
Expected [M+H]⁺: 227.1754 m/z
A full scan from m/z 100-300 is sufficient to confirm the presence and purity of the target compound.
Tandem Mass Spectrometry (MS/MS): Structural Elucidation
Tandem MS (MS/MS) is indispensable for confirming the structure of the molecule by analyzing its fragmentation pattern.[8] The protonated molecular ion ([M+H]⁺ at m/z 227.18) is isolated and then subjected to Collision-Induced Dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions provide a structural fingerprint.
For this compound, the fragmentation is dominated by the lability of the Boc-protecting group.
Predicted Fragmentation Pathway: The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da), the entire tert-butyl group (57 Da), or the complete Boc group as CO₂ and isobutylene (100 Da).[3][9]
Caption: Proposed MS/MS fragmentation pathway for the target compound.
Interpretation of Key Fragments:
-
m/z 171.12: This prominent fragment corresponds to the loss of isobutylene (C₄H₈) from the tert-butyl group via a McLafferty-type rearrangement, a characteristic fragmentation for Boc-protected compounds.[3] The resulting ion is a carbamic acid intermediate.
-
m/z 127.10: This fragment arises from the loss of the entire Boc group (100 Da). This can occur directly from the precursor or via the subsequent loss of CO₂ from the m/z 171 fragment. This ion represents the protonated 6-amino-2-azaspiro[3.4]octane core.
-
m/z 70.07: Further fragmentation of the spirocyclic core can lead to smaller ions, such as this one, which can help confirm the ring structure.
Quantitative Analysis via LC-MS/MS
For drug development and quality control, quantifying the analyte is essential.[10] Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity for this purpose.[1]
Methodology: MRM Development
-
Infusion: A solution of the analyte is infused directly into the mass spectrometer to find the optimal precursor ion ([M+H]⁺) and identify the most stable and intense fragment ions.
-
Transition Selection: At least two MRM transitions (precursor ion -> product ion) are selected for each analyte. One is used for quantification (Quantifier) and the other for confirmation (Qualifier).
-
Optimization: The collision energy is optimized for each transition to maximize the signal of the product ion.
Recommended MRM Transitions:
| Analyte | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | Quantifier | 227.2 | 171.1 | 15 - 25 |
| This compound | Qualifier | 227.2 | 127.1 | 20 - 30 |
Trustworthiness through Self-Validation: The ratio of the qualifier ion to the quantifier ion should remain constant across all calibration standards and unknown samples. A significant deviation in this ion ratio would indicate the presence of a co-eluting interference, invalidating the result for that specific sample and triggering further investigation. This internal cross-check is a hallmark of a robust, trustworthy quantitative method.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet requires a nuanced understanding of the molecule's inherent properties. The lability of the Boc-protecting group is the defining characteristic of its fragmentation pattern, providing clear and diagnostic product ions for both structural confirmation and highly selective quantification. By leveraging the principles of soft ionization with ESI and the specificity of MRM, researchers can develop and validate robust analytical methods. Such methods are not only capable of confirming identity and purity but are also fit for purpose in the demanding, regulated environment of pharmaceutical development, ensuring the quality of these vital building blocks for the next generation of therapeutics.
References
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Loos, G., Van Schepdael, A., & Cabooter, D. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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Cohen, L. H., Gusev, A. I., & Trull, F. R. (2005). Qualitative and Quantitative Analysis of Pharmaceutical Compounds by MALDI-TOF Mass Spectrometry. Analytical Chemistry. [Link]
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Longdom Publishing. (2024). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Journal of Analytical and Pharmaceutical Research. [Link]
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Cohen, L. H., Gusev, A. I., & Trull, F. R. (2005). Qualitative and Quantitative Analysis of Pharmaceutical Compounds by MALDI-TOF Mass Spectrometry. Analytical Chemistry, 77(17), 5721-5726. [Link]
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Pira, V., et al. (2006). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Kirkpatrick, D. S., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Request PDF. [Link]
-
Saito, T., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]
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PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [Link]
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Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Espy, R. D., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. [Link]
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Harwood, L. M., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
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Rocío-Bautista, P., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Journal of Analytical Science and Technology. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad.com. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Infrared spectroscopy of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a key building block in modern medicinal chemistry. The unique structure, featuring a primary amine, a tert-butoxycarbonyl (Boc)-protected secondary amine, and a spirocyclic scaffold, presents a distinct spectroscopic fingerprint. This document will deconstruct the expected IR spectrum, explain the vibrational origins of key absorption bands, and provide a robust, field-proven protocol for acquiring high-quality Fourier-Transform Infrared (FTIR) spectra. The insights herein are designed to empower researchers to confidently identify this molecule, assess its purity, and monitor its transformations in synthetic workflows.
Introduction: The Structural and Chemical Significance
This compound is a bifunctional molecule of significant interest in drug discovery. Its rigid spirocyclic core, which combines a cyclobutane and a cyclopentane ring sharing a single carbon atom, serves as a valuable three-dimensional scaffold. Such structures are increasingly sought after to explore novel chemical space beyond traditional flat, aromatic rings. The molecule presents two distinct amine functionalities: a primary amine (-NH₂) available for further synthetic elaboration and a secondary amine protected by a tert-butoxycarbonyl (Boc) group, which ensures chemoselectivity in multi-step syntheses.
The ability to unambiguously identify and characterize this molecule is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule undergoes specific molecular vibrations (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies, making the resulting spectrum a unique molecular fingerprint.
Molecular Structure Breakdown
To logically interpret the IR spectrum, we must first identify the key vibrating functional groups within the molecule (C₁₂H₂₂N₂O₂).
Caption: Key functional groups in the target molecule.
Theoretical Principles: Assigning Vibrational Modes
The infrared spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The wavenumber is directly proportional to the energy of vibration. The key regions and the expected vibrational modes for our target molecule are:
-
3500-3300 cm⁻¹: N-H Stretching Region. This region is highly diagnostic for amines. Primary amines (R-NH₂) are expected to show two distinct bands due to asymmetric and symmetric N-H stretching vibrations.[1][2] The Boc-protecting group, which forms a carbamate (a type of amide), also has an N-H bond that will exhibit a stretching vibration in this vicinity.
-
3000-2800 cm⁻¹: C-H Stretching Region. The numerous sp³-hybridized C-H bonds in the spiroalkane framework and the tert-butyl group will give rise to strong, sharp absorptions just below 3000 cm⁻¹.[3]
-
1800-1650 cm⁻¹: C=O Carbonyl Stretching Region. This region is dominated by the very strong stretching vibration of the carbonyl (C=O) group within the Boc-carbamate. Its position provides clear evidence of the protecting group.[4]
-
1650-1550 cm⁻¹: N-H Bending Region. The primary amine's N-H "scissoring" or bending vibration appears here.[5] This band can sometimes overlap with C=O signals from other functional groups, but in this case, it should be distinct from the carbamate carbonyl.
-
Below 1500 cm⁻¹: The Fingerprint Region. This complex region contains a multitude of bending and stretching vibrations, including C-N stretching, C-C stretching, and C-H bending. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is the modern standard for solid and liquid samples due to its simplicity and reproducibility.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Workflow
-
System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize (typically >30 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection (Self-Validation Step):
-
Causality: A background spectrum is critical to ratio against the sample spectrum, thereby removing instrument and environmental contributions (e.g., atmospheric CO₂ and water vapor).
-
Procedure:
-
Thoroughly clean the ATR crystal surface with a solvent-moistened wipe followed by a dry wipe.
-
Ensure the sampling area is clear.
-
Collect a background spectrum using 16 or 32 co-added scans at a resolution of 4 cm⁻¹. The resulting spectrum should be a flat line at 100% transmittance.
-
-
-
Sample Application:
-
Causality: Only a small amount of sample is needed. It is crucial to ensure intimate contact between the sample and the ATR crystal for a strong, high-quality signal.
-
Procedure:
-
Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the diamond crystal.
-
Lower the ATR press and apply consistent pressure to flatten the solid against the crystal. The force gauge on the press should indicate optimal pressure as per the manufacturer's recommendation.
-
-
-
Sample Spectrum Collection:
-
Procedure:
-
Using the same acquisition parameters as the background (16 or 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
-
The software will automatically ratio the sample interferogram to the background interferogram to produce the final IR spectrum.
-
-
-
Data Processing and Cleaning:
-
Procedure:
-
Clean the ATR crystal and press tip thoroughly with solvent and wipes.
-
Perform a "cleanliness check" by collecting another sample scan with the crystal clean and empty. The spectrum should resemble the flat background, confirming no sample carryover.
-
-
Caption: ATR-FTIR experimental workflow.
Spectral Interpretation: A Guided Analysis
The following table summarizes the expected key absorption bands, their origins, and their characteristic appearances. This serves as a predictive guide for analyzing an experimentally obtained spectrum.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Appearance | Rationale & Expert Insights |
| 3450 - 3350 | Primary Amine (-NH₂) - Asymmetric N-H Stretch | Medium, Sharp (Two Bands) | The presence of two distinct, sharp peaks in this region is the most definitive evidence of a primary amine.[1][2] |
| 3330 - 3250 | Primary Amine (-NH₂) - Symmetric N-H Stretch | Medium, Sharp (Two Bands) | The lower frequency of the symmetric stretch is due to the in-phase vibration of the two N-H bonds. |
| ~3300 | Carbamate (-NHCOO-) - N-H Stretch | Medium, often broad | This band may overlap with the primary amine's symmetric stretch but is typically broader due to hydrogen bonding potential. |
| 2960 - 2850 | Alkane (sp³ C-H) - Stretch | Strong, Sharp | These peaks arise from the C-H bonds of the spiro-alkane rings and the nine equivalent methyl protons of the tert-butyl group. |
| ~1700 | Carbamate (-C=O) - Stretch | Very Strong, Sharp | This is often the most intense peak in the spectrum and is a hallmark of the Boc-protecting group.[4][6] Its exact position can be sensitive to the local electronic environment. |
| 1650 - 1580 | Primary Amine (-NH₂) - N-H Bend (Scissoring) | Medium to Strong, Sharp | This peak confirms the primary amine and is distinct from the C=O stretch.[1][5] |
| 1250 - 1020 | Aliphatic C-N - Stretch | Medium to Weak | This absorption confirms the presence of the C-N bonds within the azaspiro ring and connected to the primary amine.[1] |
| 910 - 665 | Primary/Secondary Amine - N-H Wag | Strong, Broad | A broad, out-of-plane bending vibration characteristic of N-H bonds.[1] Its broadness can be a useful diagnostic feature. |
Conclusion
The infrared spectrum of this compound is rich with information, providing clear, separable signals for its most critical functional groups. The two sharp N-H stretching bands above 3350 cm⁻¹, coupled with the N-H bend near 1620 cm⁻¹, provide definitive evidence of the primary amine. The exceptionally strong carbonyl absorption around 1700 cm⁻¹ unambiguously confirms the integrity of the Boc-protecting group. By following the robust ATR-FTIR protocol detailed in this guide, researchers can reliably obtain high-quality spectra to verify the identity and purity of this important synthetic building block, ensuring the integrity of their drug development campaigns.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reddy, K. L., et al. (2013). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 5(5), 181-186. Retrieved from [Link]
-
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Solubility Profile of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate: A Framework for Experimental Determination and Interpretation
An In-depth Technical Guide for Drug Development Professionals
Abstract
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics and complex molecular architectures like PROTACs. A thorough understanding of its solubility in common organic solvents is paramount for successful reaction setup, process optimization, purification, and formulation development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound. While specific quantitative data is not widely published, this document outlines the theoretical principles based on molecular structure and provides a robust, field-proven experimental protocol for generating reliable solubility data.
Introduction: The Strategic Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its journey through the drug development pipeline.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficiencies in synthetic and purification processes.[2][3]
This compound (Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32 g/mol ) is a bifunctional molecule featuring a rigid spirocyclic core, a primary amine, and a tert-butoxycarbonyl (Boc)-protected secondary amine.[4][5] This unique combination of a non-polar scaffold and polar functional groups results in a nuanced solubility profile that requires careful characterization. This guide moves beyond a simple data sheet to provide a first-principles approach to understanding and quantifying the solubility of this versatile compound.
Theoretical Assessment: Predicting Solubility from Molecular Structure
A molecule's solubility is governed by the principle of "like dissolves like," which relates to the interplay of intermolecular forces between the solute and the solvent. An analysis of the key structural motifs of this compound allows for reasoned predictions of its behavior in various solvent classes.
-
The Spirocyclic Core and Boc Group: The azaspiro[3.4]octane ring system and the large tert-butyl group of the Boc protector are aliphatic and non-polar. These substantial hydrophobic components will dominate the molecule's character, favoring interactions with non-polar to moderately polar aprotic solvents through van der Waals forces. The Boc group effectively masks the polarity of the secondary amine it protects, further increasing the molecule's lipophilicity.[6][7]
-
The Primary Amino Group (-NH₂): This is the molecule's primary polar and protic center. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those with hydrogen-bonding capabilities (e.g., alcohols, water).
-
The Carbamate Carbonyl: The carbonyl oxygen (C=O) in the Boc group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents and interactions with polar aprotic solvents.
Predicted Solubility Trends:
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While the large non-polar backbone is compatible with these solvents, the high-energy, polar primary amino group is not easily solvated, limiting dissolution.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Solubility is predicted to be good to high . These solvents effectively solvate the non-polar regions of the molecule while their polarity can interact favorably with the carbamate and, to some extent, the amino group.
-
Highly Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is expected to be very high . These solvents possess strong dipoles and are excellent hydrogen bond acceptors, allowing for effective solvation of the entire molecule, including the primary amine.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Solubility is predicted to be moderate to good . These solvents can engage in hydrogen bonding with the primary amine and the carbamate carbonyl. However, the large hydrophobic scaffold may prevent exceptionally high solubility compared to highly polar aprotic solvents.
-
Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be very low . The molecule's dominant hydrophobic character far outweighs the solvating effect of the single primary amino group.
A Critical Distinction: Thermodynamic vs. Kinetic Solubility
In drug development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[8][9]
-
Thermodynamic Solubility is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium with an excess of the solid material.[9][10] This is the definitive value required for formulation, process chemistry, and regulatory filings.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer until precipitation occurs.[2][3][11] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8][11] While useful for high-throughput screening in early discovery, it is not a substitute for the true equilibrium value.[12]
Figure 1: Conceptual workflow distinguishing thermodynamic from kinetic solubility determination.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the solid-liquid equilibrium.[10][13]
Objective: To determine the equilibrium solubility of this compound in a panel of common organic solvents at a controlled temperature.
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent): Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Methanol, Ethanol, Isopropanol, Toluene, etc.
-
Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or LC-MS)
Experimental Workflow:
Figure 2: Step-by-step workflow for the Shake-Flask solubility determination method.
Detailed Procedure:
-
Preparation: To each of three vials (for triplicate measurements), add an amount of this compound estimated to be in excess of its solubility (e.g., 10-20 mg). The goal is to have undissolved solid remaining at the end of the experiment.[10]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The concentration of the solution should be checked at different time points (e.g., 24h and 48h) to confirm that it has reached a plateau.[14]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for a short period to allow for gross sedimentation. Then, centrifuge the vials at the experimental temperature for 15-20 minutes to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulate matter.
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Accurately dilute the filtered sample to ensure its concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average of the triplicate measurements represents the thermodynamic solubility.
Data Presentation and Interpretation
The experimentally determined solubility values should be systematically recorded. Comparing these quantitative results with the initial qualitative predictions provides a deeper understanding of the solute-solvent interactions.
Table 1: Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |
| Toluene | Non-polar | 2.4 | [Experimental Data] | [Experimental Data] |
| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran | Polar Aprotic | 4.0 | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Data] | [Experimental Data] |
| Isopropanol | Polar Protic | 3.9 | [Experimental Data] | [Experimental Data] |
| Ethanol | Polar Protic | 4.3 | [Experimental Data] | [Experimental Data] |
| Methanol | Polar Protic | 5.1 | [Experimental Data] | [Experimental Data] |
| DMSO | Polar Aprotic | 7.2 | [Experimental Data] | [Experimental Data] |
Conclusion
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Kshirsagar, M., & Sutar, R. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
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Azaspiro[3.4]octane Scaffolds: A Technical Guide to a Rising Star in Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems into the realm of three-dimensional molecular architectures.[1] Among these, azaspirocycles, and specifically the azaspiro[3.4]octane core, have emerged as powerful tools for crafting next-generation drugs.[2] This guide provides a comprehensive technical overview of the azaspiro[3.4]octane scaffold, detailing its strategic importance, synthesis, and application in modern drug discovery. We will explore its role as a versatile bioisostere, its impact on critical physicochemical properties, and showcase its incorporation into promising clinical candidates.
The Strategic Imperative for Three-Dimensionality: Escaping "Flatland"
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this "flatland" approach has its limitations. The industry's shift towards more complex biological targets, such as protein-protein interfaces, necessitates molecules with greater three-dimensional (3D) complexity to achieve potent and selective interactions.[1]
Spirocyclic systems, characterized by two rings sharing a single atom, offer an elegant solution. The azaspiro[3.4]octane scaffold, featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, provides a rigid and spatially defined framework. This rigidity minimizes the entropic penalty upon binding to a biological target and allows for precise positioning of substituents in 3D space.[1]
Azaspiro[3.4]octane as a Bioisosteric Replacement
A key application of the azaspiro[3.4]octane scaffold is as a bioisostere for more common saturated heterocycles like piperazine and morpholine.[3] Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is swapped for another with similar steric and electronic properties to fine-tune a molecule's characteristics.
The advantages of using an azaspiro[3.4]octane scaffold in this context are multifaceted:
-
Improved Physicochemical Properties: Replacing traditional heterocycles with azaspiro[3.4]octane derivatives has been shown to enhance aqueous solubility, increase basicity, and decrease lipophilicity.[4] These modifications can lead to improved pharmacokinetic profiles, such as better absorption and reduced metabolic clearance.[5]
-
Enhanced Target Engagement: The rigid nature of the scaffold can lock a molecule into a bioactive conformation, leading to improved potency and selectivity.[4]
-
Novel Chemical Space and Intellectual Property: The use of less common scaffolds like azaspiro[3.4]octane allows for the exploration of novel chemical space, providing a pathway to new intellectual property.
Synthetic Strategies: Building the Core
The utility of any scaffold in medicinal chemistry is directly tied to its synthetic accessibility. Fortunately, several robust and scalable synthetic routes to azaspiro[3.4]octane derivatives have been developed.[6][7][8] These methods often employ readily available starting materials and conventional chemical transformations.[6]
Key Synthetic Approaches
Two primary strategies for constructing the 2-azaspiro[3.4]octane core involve either the annulation of the cyclopentane ring or the annulation of the four-membered azetidine ring.[6]
-
[3+2] Cycloaddition: This approach has proven effective for the synthesis of 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane derivatives, which serve as valuable substitutes for piperazine and morpholine, respectively.[3]
-
Multi-component Condensation and Ring-Closing Metathesis: Diversity-oriented synthesis strategies have been employed to generate a variety of functionalized azaspirocycles, including 5-azaspiro[2.4]heptanes and larger ring systems.[9]
Illustrative Synthetic Protocol: Facile Synthesis of 2-Azaspiro[3.4]octane
While numerous specific protocols exist, a generalized approach often involves the following key transformations. The following is a conceptual workflow and does not represent a single, specific published procedure.
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Commercially Available Starting Material\n(e.g., Cyclopentanone derivative)"]; B [label="Functional Group Interconversion"]; C [label="Ring Formation\n(e.g., Cyclization)"]; D [label="Formation of Azetidine Precursor"]; E [label="Intramolecular Cyclization"]; F [label="Deprotection/Derivatization"]; G [label="Final Azaspiro[3.4]octane Scaffold"];
A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; }
Caption: Conceptual workflow for the synthesis of an azaspiro[3.4]octane scaffold.
Impact on Physicochemical Properties and Drug-Likeness
The incorporation of sp³-rich scaffolds like azaspiro[3.4]octane is a deliberate strategy to improve the "drug-likeness" of a molecule. "Flat" aromatic compounds often suffer from poor solubility and high metabolic turnover. Increasing the fraction of sp³-hybridized carbons (Fsp³) generally leads to:
-
Increased Solubility: The more three-dimensional shape disrupts crystal packing, often leading to better solubility.[4]
-
Reduced Lipophilicity: This can lead to improved pharmacokinetic properties and a lower risk of off-target effects.[4]
-
Improved Metabolic Stability: The rigid scaffold can shield metabolically labile sites from enzymatic degradation.[4]
| Property | Typical Aromatic Scaffold | Azaspiro[3.4]octane Scaffold | Rationale |
| Fsp³ | Low | High | Increased number of sp³ hybridized carbons.[10] |
| Solubility | Often low | Generally improved | Disruption of crystal lattice packing.[4] |
| Lipophilicity (logP/logD) | Can be high | Often lower | Increased polarity from the nitrogen atom and 3D structure.[4] |
| Metabolic Stability | Variable, prone to oxidation | Often improved | Steric shielding of metabolically susceptible positions.[4] |
| Conformational Rigidity | High (within the plane) | High (in 3D) | Locked spirocyclic core.[1] |
Case Studies: Azaspiro[3.4]octanes in Drug Development
The theoretical advantages of the azaspiro[3.4]octane scaffold are borne out in its successful application in several drug discovery programs.
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
In the development of MCHR1 antagonists, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane (a closely related scaffold) led to the discovery of AZD1979. This modification resulted in compounds with lower lipophilicity (logD) and improved selectivity against the hERG channel, a key anti-target in drug development.[10]
dot graph "MCHR1_Antagonist_Optimization" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Initial Lead Compound\n(with Morpholine)"]; B [label="Challenges:\n- High Lipophilicity (logD)\n- hERG Liability"]; C [label="Scaffold Hopping:\nReplace Morpholine with\nAzaspirocycle"]; D [label="AZD1979\n(with 2-Oxa-6-azaspiro[3.3]heptane)"]; E [label="Improved Profile:\n- Lower logD\n- Improved hERG Selectivity\n- Better Metabolic Stability"];
A -> B; A -> C [style=dashed]; C -> D; D -> E; }
Caption: Scaffold hopping strategy leading to improved MCHR1 antagonists.
Antitubercular Agents
The 2,6-diazaspiro[3.4]octane core has been utilized as a central scaffold in the development of potent antitubercular agents. By exploring the molecular periphery of this core, researchers were able to identify a lead compound with a minimal inhibitory concentration of 0.016 µg/mL against Mycobacterium tuberculosis.[11]
Other Therapeutic Areas
The versatility of the azaspiro[3.4]octane scaffold is further demonstrated by its appearance in compounds targeting a diverse range of biological targets, including:
-
Hepatitis B capsid protein inhibitors[11]
-
Menin-MLL1 interaction inhibitors for cancer treatment[11]
-
Selective dopamine D₃ receptor antagonists[11]
-
VDAC1 inhibitors for the treatment of diabetes[11]
Conclusion and Future Outlook
The azaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox.[1] Its unique combination of three-dimensionality, synthetic accessibility, and favorable physicochemical properties makes it an attractive choice for addressing the challenges of modern drug discovery. As the industry continues to move away from "flatland" and embrace the complexities of 3D chemical space, we can expect to see the azaspiro[3.4]octane core and its derivatives play an increasingly prominent role in the development of the next generation of therapeutics.
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link].
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. Available at: [Link].
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A Senior Application Scientist's Guide to Spirocyclic Compounds in Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant dimensional shift, moving away from the traditionally favored flat, aromatic compounds towards more three-dimensional molecular architectures. At the forefront of this evolution are spirocyclic compounds—molecules containing two rings connected by a single, shared quaternary carbon atom. This unique structural feature imparts a rigid, well-defined three-dimensional geometry that offers profound advantages in drug design. This guide provides an in-depth technical exploration of the role and application of spirocyclic scaffolds in modern drug discovery. We will dissect the physicochemical and pharmacokinetic benefits, delve into key synthetic strategies with actionable protocols, analyze illustrative case studies, and provide a forward-looking perspective on the challenges and opportunities that lie ahead.
The Spirocyclic Advantage: Escaping Flatland for Superior Drug Properties
For decades, drug discovery was dominated by aromatic and heteroaromatic systems—a phenomenon aptly termed "flatland"[1]. While synthetically accessible, these planar molecules often present challenges in achieving high target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds offer a compelling solution by introducing structural complexity and three-dimensionality[2][3].
The core advantages stem from the spirocyclic center, which acts as a rigid anchor, projecting functional groups into distinct vectors in three-dimensional space[2][4]. This has several critical implications:
-
Enhanced Target Affinity and Selectivity: The rigid conformation of spirocycles can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This precise spatial arrangement of pharmacophoric features allows for more specific and stronger interactions with complex binding pockets, which can lead to improved potency and, crucially, higher selectivity against off-targets[3][5]. For instance, replacing a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members, leading to reduced cytotoxicity[3][5].
-
Improved Physicochemical Properties: A key metric in modern drug design is the fraction of sp3-hybridized carbons (Fsp³). An increase in Fsp³ character, inherent to spirocycles, correlates with improved clinical success and is associated with better physicochemical properties[5]. Introducing spirocyclic motifs often leads to:
-
Increased Solubility: The non-planar, more globular shape of spirocyclic compounds can disrupt crystal lattice packing, leading to lower melting points and enhanced aqueous solubility compared to their flat aromatic counterparts[2][3].
-
Modulated Lipophilicity (logP/logD): Strategic replacement of flat rings with spirocycles can reduce lipophilicity, a key factor in mitigating off-target toxicity and improving pharmacokinetic profiles[3][5].
-
Improved Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 (CYP) enzymes, a common route of drug metabolism[3][5].
-
The following diagram illustrates the fundamental difference in chemical space exploration between traditional flat molecules and spirocyclic scaffolds.
Caption: Comparison of 2D vs. 3D chemical space exploration.
Key Synthetic Strategies for Spirocyclic Scaffolds
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the sterically demanding quaternary spiro-carbon[2]. However, the development of modern synthetic methodologies has made these scaffolds increasingly accessible to medicinal chemists[6][7]. Below are summaries of key synthetic approaches and a representative experimental protocol.
Common Synthetic Routes:
-
Intramolecular Cyclization Reactions: This is a widely used strategy. Methods include intramolecular alkylation, Michael addition, Friedel-Crafts acylation/alkylation, and Heck reactions, where a tethered nucleophile attacks an electrophilic center to form the second ring around a central atom[8].
-
Ring-Closing Metathesis (RCM): A powerful tool for forming carbocyclic and heterocyclic rings, RCM can be employed to construct one or both rings of the spirocycle from a diene precursor.
-
Cycloaddition Reactions: [4+2] (Diels-Alder) and [3+2] cycloadditions are effective for creating complex spirocyclic systems with good stereochemical control.
-
Rearrangement Reactions: Pinacol and Wagner-Meerwein rearrangements can be cleverly designed to contract or expand existing rings to form a spirocyclic center.
-
Multicomponent Reactions: These reactions offer high efficiency by combining three or more reactants in a single step to build complex spirocyclic frameworks[9].
Detailed Protocol: Synthesis of a Spiro-oxindole via Organocatalytic Michael Addition
This protocol describes a common strategy for synthesizing spiro-oxindoles, a privileged scaffold in medicinal chemistry. The reaction involves an asymmetric Michael addition of a cyclic ketone to an isatin-derived methyleneindolinone, catalyzed by a chiral secondary amine.
Objective: To synthesize a chiral spiro[cyclohexanone-oxindole] derivative with high enantioselectivity.
Methodology:
-
Reactant Preparation:
-
To a dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add methyleneindolinone (1.0 mmol, 1.0 eq).
-
Add cyclohexanone (2.0 mmol, 2.0 eq) as the Michael donor.
-
Add the chiral organocatalyst, such as a diarylprolinol silyl ether (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine), at a loading of 10 mol% (0.1 mmol, 0.1 eq).
-
Add a carboxylic acid co-catalyst, such as benzoic acid (0.1 mmol, 0.1 eq).
-
-
Reaction Execution:
-
Dissolve the mixture in 2.0 mL of a suitable solvent (e.g., Dichloromethane or Toluene).
-
Stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyleneindolinone is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue directly by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the desired spirocyclic product.
-
-
Characterization and Validation:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Self-Validation System: The protocol's trustworthiness is established by the characterization steps. The expected NMR and mass spectra confirm the molecular structure, while chiral HPLC provides a quantitative measure of the asymmetric induction, validating the catalyst's performance.
Case Studies: Spirocycles in Action
The tangible impact of spirocyclic scaffolds is best illustrated through their successful application in drug candidates and approved medicines[1][9][10].
Case Study 1: Revumenib (SNDX-5613) - A Menin-MLL Inhibitor
Revumenib, a first-in-class menin inhibitor approved for treating acute leukemias, features a central 2,7-diazaspiro[3.5]nonane scaffold. This spirocycle serves as a rigid bioisostere for a more flexible piperazine found in earlier leads[4].
-
Causality: The spirocyclic core was essential for optimizing binding. The protonated piperidine nitrogen forms a crucial cation-π interaction with a tyrosine clamp (Tyr319/Tyr323) in the menin protein. The rigid azetidine portion of the spirocycle precisely orients a pyrimidine nitrogen to form a key hydrogen bond with Tyr276, an interaction that drives high affinity and selectivity[4].
Case Study 2: Spironolactone - An Aldosterone Antagonist
One of the earliest spirocyclic drugs, Spironolactone, is a potassium-sparing diuretic approved in 1959[1]. Its steroidal backbone is fused to a spiro-lactone ring.
-
Causality: The spiro-lactone at the C17 position is critical for its mechanism of action. It mimics the natural ligand aldosterone, allowing it to competitively bind to and block the mineralocorticoid receptor, leading to its diuretic effect. The synthesis involves the cyclization of a propionic acid side chain onto the steroid core to form the lactone[1].
Quantitative Impact on Physicochemical Properties
The introduction of spirocycles often leads to measurable improvements in drug-like properties. The table below summarizes data from a study on melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where a morpholine ring was replaced with various azaspirocycles[5].
| Compound Structure | logD (pH 7.4) | Metabolic Stability (HLM, % remaining) | hERG Inhibition (IC₅₀, µM) |
| Morpholine Analog | 3.5 | 50% | 1.2 |
| Azaspiro[3.3]heptane | 2.8 | 85% | >30 |
| Azaspiro[3.4]octane | 2.9 | 88% | >30 |
Data Analysis: The transition to spirocyclic analogs resulted in a clear and beneficial shift in properties. The lipophilicity (logD) was reduced, metabolic stability in human liver microsomes (HLM) was significantly improved, and off-target activity against the hERG channel—a major cardiac liability—was effectively eliminated[3][5].
Experimental and Strategic Workflow
The integration of spirocyclic scaffolds into a drug discovery program follows a structured, iterative process.
Caption: Iterative workflow for spirocyclic drug discovery.
This workflow emphasizes the synergy between computational design, synthetic execution, and biological evaluation. The decision to introduce a spirocycle is often driven by a need to solve specific problems identified in earlier leads, such as poor selectivity, metabolic instability, or low solubility[3][6].
Future Outlook and Challenges
The application of spirocyclic chemistry in drug discovery is poised for continued growth[11]. The increasing commercial availability of diverse spirocyclic building blocks is democratizing their use[4]. However, challenges remain:
-
Synthetic Complexity: While accessibility has improved, the synthesis of novel, highly substituted, and stereochemically complex spirocycles can still be a significant hurdle, requiring specialized expertise[11].
-
Intellectual Property: As spirocycles become more common, navigating the patent landscape to secure novel chemical matter becomes more challenging.
-
Predictive Modeling: Accurately predicting the conformational behavior of more flexible spirocycles and their impact on binding remains an area of active development in computational chemistry.
Despite these challenges, the trajectory is clear. From targeting difficult protein-protein interactions to designing novel degraders and covalent inhibitors, the unique three-dimensional structures offered by spirocycles provide an invaluable tool for medicinal chemists to create the next generation of safer and more effective medicines[2][4].
References
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(11), 1077-1081. [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(24), 5923. [Link]
-
Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(24), 5923. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Ribeiro, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 1-16. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., & Kumar, V. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532. [Link]
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- 4. drughunter.com [drughunter.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to CAS 1638763-38-8: Structure and Nomenclature
For Immediate Release
This technical guide provides a comprehensive analysis of the chemical compound registered under CAS number 1638763-38-8, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
CAS 1638763-38-8 is a synthetic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique spirocyclic scaffold and functional group arrangement make it a valuable intermediate for the synthesis of more complex molecules. This guide will focus on the definitive chemical structure and the systematic IUPAC (International Union of Pure and Applied Chemistry) name of this compound.
Chemical Identity
-
CAS Number: 1638763-38-8
-
Common Chemical Name: tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate[1][2][3][4][6][7]
Elucidation of the Chemical Structure
The chemical structure of CAS 1638763-38-8 is a spirocyclic system, meaning it consists of two rings that share a single common atom. In this case, the structure is based on an azaspiro[3.4]octane core.
Core Scaffold: Azaspiro[3.4]octane
The designation "[3.4]" in the name indicates the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. One ring contains three carbon atoms (forming a cyclobutane ring), and the other contains four carbon atoms (forming a cyclopentane ring). The "aza" prefix signifies that one of the carbon atoms in the ring system has been replaced by a nitrogen atom. The number '2' preceding "azaspiro" specifies the position of this nitrogen atom within the spirocyclic framework.
Functional Groups
The core scaffold is further functionalized with two key groups:
-
Amino Group (-NH₂): An amino group is attached to the cyclopentane ring at the 6th position.
-
tert-Butoxycarbonyl (Boc) Group: A tert-butoxycarbonyl group is attached to the nitrogen atom of the azetidine ring (the four-membered ring). This is a common protecting group in organic synthesis.
Structural Diagram
The following diagram illustrates the chemical structure of CAS 1638763-38-8.
Caption: 2D structure of this compound.
Systematic IUPAC Nomenclature
The IUPAC name for CAS 1638763-38-8 is This compound .[1][2][3][7] A breakdown of the nomenclature is as follows:
-
Parent Hydride: The core structure is an octane system arranged in a spirocyclic fashion. The numbers in brackets, [3.4], denote the number of atoms in each ring, excluding the shared spiro atom.
-
Heteroatom: The prefix aza indicates the replacement of a carbon atom with a nitrogen atom. The number 2- specifies the position of this nitrogen in the spirocycle.
-
Principal Functional Group: The principal functional group is the carboxylate, specifically a tert-butyl ester.
-
Substituents: An amino group is present on the spirocycle at the 6- position.
-
Putting it Together: The name is constructed by identifying the parent spiroalkane, indicating the position of the heteroatom, naming the principal functional group as a suffix, and adding the substituent as a prefix.
Experimental Data and Protocols
While this guide focuses on the structure and nomenclature, it is important to note that this compound is typically supplied as a research chemical.[1][4] The purity of commercially available batches is often determined by techniques such as Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1638763-38-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 226.32 | [1][3][4] |
| Appearance | Light yellow to yellow viscous liquid | [1] |
| Purity | ≥97% (GC) | [1][3] |
| Storage | 4°C, protect from light | [1] |
Conclusion
The compound CAS 1638763-38-8, systematically named this compound, is a well-defined chemical entity with a distinct spirocyclic structure. Its bifunctional nature, possessing both a protected amine and a free primary amine, makes it a versatile intermediate for the synthesis of novel compounds, particularly in the development of new therapeutic agents. Accurate identification through its chemical structure and IUPAC name is paramount for its proper application in research and development.
References
-
WENXIPHARM. (n.d.). Pharmaceutical Grade CAS 1638763-38-8 with competitive price. LookChem. Retrieved from [Link]
-
MCE. (n.d.). This compound. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Azetidines | Ambeed.com [ambeed.com]
- 3. Synthonix, Inc > 1638763-38-8 | this compound [synthonix.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound,1638763-38-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. This compound 1638763-38-8 | MCE [medchemexpress.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Commercial availability and suppliers of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
An In-Depth Technical Guide to the Commercial Sourcing of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold
The this compound moiety is a valuable bifunctional building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a compelling alternative to traditional, flatter ring systems, providing a sophisticated vector for exploring novel chemical space. This scaffold is increasingly sought after for its ability to impart favorable physicochemical properties in drug candidates, including improved solubility and metabolic stability. Notably, its utility as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures has cemented its importance for drug discovery programs.[1]
This guide provides a comprehensive overview of the commercial landscape for this key intermediate. It is designed to equip researchers with the necessary information to strategically source, evaluate, and handle this compound, ensuring the integrity and success of their research endeavors.
Compound Identification:
-
IUPAC Name: tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[2]
-
Chemical Structure:
Commercial Availability and Supplier Overview
The accessibility of this building block has grown with its increasing application. It is available from a range of chemical suppliers, from large-scale catalog companies to specialized boutique laboratories. However, specifications, purity, and available analytical data can vary significantly. The following table summarizes offerings from several known vendors to provide a comparative baseline for procurement.
| Supplier | Product Identifier | Purity Specification | CAS Number | Molecular Formula |
| Amadis Chemical | AC-22920 | Not explicitly stated | 1239319-94-8 | C₁₂H₂₂N₂O₂ |
| CP Lab Safety | Not specified | ≥97% | 1239319-94-8 | C₁₂H₂₂N₂O₂ |
| Ambeed | amb163661 | Not explicitly stated | 1239319-94-8 | C₁₂H₂₂N₂O₂ |
| Fluorochem | F-4116 | 97% | 1239319-94-8 | C₁₂H₂₂N₂O₂ |
Note: This table is a representative sample and not exhaustive. Researchers should always verify current stock and specifications directly with suppliers.
Strategic Procurement and Quality Validation Workflow
Sourcing a high-quality building block is the foundational step for reproducible and reliable experimental results. Simply ordering from a catalog is insufficient for critical drug discovery applications. A robust procurement and validation workflow is essential. The causality is clear: uncharacterized impurities or isomeric ambiguity in a starting material can lead to failed reactions, misinterpreted biological data, and significant project delays. The following workflow provides a self-validating system for material acquisition.
Caption: A robust workflow for sourcing and validating critical chemical reagents.
The critical step in this process is the evaluation of supplier data (C). A Certificate of Analysis (CofA) should not be a simple statement of purity. A trustworthy CofA will specify the analytical methods used (e.g., ¹H NMR, LC-MS, HPLC) and provide the results that substantiate the claims. Discrepancies between CofAs for different lots from the same supplier can be a red flag for inconsistent manufacturing processes.
Analytical Characterization and Incoming Quality Control
Upon receipt, the material must be independently verified. This is a cornerstone of experimental integrity. Relying solely on the supplier's CofA introduces an unacceptable level of risk. The primary analytical methods for a compound like this are designed to confirm both identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should be consistent with the expected azaspiro[3.4]octane core, the Boc-protecting group, and the primary amine. Key indicators are the characteristic tert-butyl singlet around 1.4 ppm in the proton NMR and the presence of the correct number of carbon signals in the ¹³C NMR.
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight. For this compound, one would expect to see a protonated molecular ion [M+H]⁺ at approximately m/z 227.3.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. It separates the main compound from any impurities, such as starting materials from the synthesis or side-products. Purity is determined by the relative area of the main peak.
Representative Protocol: HPLC Purity Analysis
This protocol describes a general method for verifying the purity of a newly acquired lot of this compound.
Objective: To determine the purity of the material by reverse-phase HPLC with UV detection.
Materials:
-
Sample of this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for modifying mobile phase)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area_MainPeak / Total_Area_AllPeaks) * 100
-
Expected Outcome: A high-quality sample should yield a single major peak with a purity value ≥97%, consistent with supplier specifications.[1][2] Any significant secondary peaks should be investigated as potential impurities.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the compound's integrity and ensuring lab safety.
Hazard Identification: Based on aggregated GHS data, this compound should be handled with care. It is classified as:
-
Skin Irritant: May cause skin irritation.[3]
-
Serious Eye Damage: May cause serious eye damage.[3]
-
Respiratory Irritant: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
Storage Recommendations:
-
Suppliers often recommend storing the material at 2-8°C for long-term stability .[4]
-
It should be stored in a tightly sealed container to prevent moisture absorption and degradation.
Conclusion
This compound is a critical building block for advancing drug discovery programs. Its unique spirocyclic structure provides a powerful tool for medicinal chemists. However, its effective use is contingent upon sourcing high-quality material. By implementing a strategic procurement workflow that includes rigorous supplier evaluation and independent analytical verification, researchers can ensure the integrity of their starting materials. This diligence is not a procedural formality but a fundamental component of scientific rigor that underpins the generation of reliable, reproducible, and ultimately successful research outcomes.
References
-
PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, min 97%, 500 mg. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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- 2. 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester 97% | CAS: 1239319-94-8 | AChemBlock [achemblock.com]
- 3. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate,1239319-94-8-Amadis Chemical [amadischem.com]
Methodological & Application
Application Notes & Protocols: Amide Coupling Strategies for tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Strategic Value of Azaspirocyclic Scaffolds
In contemporary drug discovery, the demand for molecules with enhanced three-dimensional (3D) character is paramount. Such compounds often exhibit improved physicochemical properties, novel intellectual property positions, and superior pharmacological profiles by more effectively exploring the complex topology of biological targets. Azaspirocycles, rigid frameworks containing at least one nitrogen atom, have emerged as premier building blocks for escaping the "flatland" of traditional aromatic scaffolds.[1]
tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate is a particularly valuable bifunctional building block. Its constrained spirocyclic core provides a defined conformational rigidity, while the orthogonal vectors of its primary amine and Boc-protected secondary amine allow for precise, stepwise elaboration of molecular complexity. This guide provides detailed, field-proven protocols for the efficient coupling of the primary amine of this scaffold with a variety of carboxylic acids, a critical transformation in the synthesis of novel chemical entities.
Core Principles of Amide Bond Formation
The formation of an amide bond, while conceptually a simple condensation of a carboxylic acid and an amine, does not proceed spontaneously under normal conditions. The reaction requires the "activation" of the carboxylic acid's carboxyl group to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][3][4] This process universally follows a two-step sequence:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea.
-
Acylation: The amine nucleophile attacks the activated intermediate, displacing the activating group to form the stable amide bond.
Caption: General mechanism of amide bond formation.
Recommended Coupling Protocols
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, cost, and the need to suppress side reactions like racemization.[5] Below are three robust protocols optimized for this compound.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Rationale: This is a classic, cost-effective, and highly reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide, meaning the urea byproduct formed during the reaction can be easily removed with an aqueous workup, simplifying purification.[6][7] The addition of 1-Hydroxybenzotriazole (HOBt) generates an HOBt-active ester intermediate, which is more reactive than the initial O-acylisourea and crucially serves to suppress potential racemization and other side reactions.[3][8]
Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-active ester. The amine then attacks this active ester to yield the final amide.
Detailed Step-by-Step Methodology:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration), add this compound (1.05 eq.) and HOBt (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cooled mixture. If the substrates are acid- or base-sensitive, a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq.) can be added, though it is often not necessary.[7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU
Rationale: For challenging or sterically hindered substrates where EDC/HOBt may be sluggish, uronium salt reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) offer superior performance.[9][10] HATU is one of the most effective coupling reagents available, known for its rapid reaction times, high yields, and low rates of racemization.[5][11] The use of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in HATU provides a more reactive active ester compared to HOBt-based systems.[12]
Mechanism: In the presence of a non-nucleophilic base, the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly acylated by the amine. It is crucial to use a non-nucleophilic base like DIPEA to prevent the formation of an inactive guanidinium byproduct from the reaction of the base with HATU.[3][4]
Detailed Step-by-Step Methodology:
-
In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.1 eq.) to the solution and stir for 1-2 minutes.
-
Add DIPEA (2.5-3.0 eq.) and allow the mixture to "pre-activate" for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with Ethyl Acetate and water.
-
Wash the organic layer sequentially with water, 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Phosphonium Salt-Mediated Coupling with PyBOP
Rationale: Phosphonium salt reagents, such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), are excellent alternatives to uronium salts. A key advantage is that they do not react with amines to form guanidinium byproducts, which can simplify purification and improve yields when an excess of the coupling reagent is needed.[2] PyBOP is particularly useful for both solution-phase and solid-phase synthesis and is known for its high efficiency and resistance to racemization.[3]
Mechanism: Similar to other onium salts, PyBOP reacts with the carboxylate (formed by the carboxylic acid and a base) to generate a reactive OBt-active ester, which is then intercepted by the amine to form the amide bond. The byproduct, a phosphine oxide, is typically removed during workup or chromatography.
Detailed Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous DMF or DCM (approx. 0.1 M).
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.).
-
Add PyBOP (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in the HATU protocol (Protocol 2, steps 6-8).
-
Purify the crude product by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: PyBOP |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |
| Activation Speed | Moderate | Very Fast | Fast |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Relative Cost | Low | High | High |
| Key Advantage | Cost-effective; water-soluble byproduct simplifies workup.[7] | Highest reactivity, ideal for difficult/hindered couplings.[5][11] | High efficiency; no guanidinium byproduct formation.[2][3] |
| Potential Drawback | Slower for hindered substrates; HOBt has explosive properties. | Potential for guanidinium side reaction if stoichiometry is not controlled.[3] | Byproducts can sometimes complicate purification. |
| Base Required | Optional (DIPEA/TEA) | Mandatory (DIPEA) | Mandatory (DIPEA) |
Experimental Workflow & Decision Guide
A systematic approach ensures reproducible and successful coupling reactions. The following workflow outlines the key stages of the process.
Caption: Standard experimental workflow for amide coupling.
To select the most appropriate protocol, consider the following decision points:
Caption: Decision tree for selecting a coupling protocol.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]
-
Chemistry Steps. (2022, December 24). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(10), 1987-1990. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 12. Amide Synthesis [fishersci.co.uk]
Application & Protocols for tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate in Targeted Protein Degradation
Introduction: The Central Role of "Linkerology" in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system.[1][] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][2]
While the choice of ligands for the POI and E3 ligase is crucial, the linker is far more than a passive spacer.[5][6] The field of "linkerology" has demonstrated that the linker's length, rigidity, composition, and attachment points profoundly influence the stability of the ternary complex, physicochemical properties, and ultimately, the degradation efficiency and selectivity of the PROTAC.[2][5][7] This guide focuses on the application of a specific, structurally sophisticated linker building block: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate .
Section 1: The Strategic Advantage of Spirocyclic Scaffolds in PROTAC Design
The azaspiro[3.4]octane core represents a class of rigid linkers. Unlike flexible alkyl or polyethylene glycol (PEG) chains, which allow for a high degree of conformational freedom, rigid linkers pre-organize the PROTAC into a more defined three-dimensional orientation.[8] This structural constraint can be highly advantageous.
Causality Behind the Choice of a Rigid Spirocyclic Linker:
-
Reduced Entropic Penalty: By limiting conformational flexibility, rigid linkers can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and favorable protein-protein interactions.[8]
-
Improved Selectivity: The defined spatial orientation enforced by the spirocyclic core can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the degrader.[2][8]
-
Novel Egress Vectors: The unique 3D geometry of the azaspiro[3.4]octane scaffold provides novel vectors for exiting the ligand binding pockets, which can be critical for establishing productive interactions between the POI and the E3 ligase.
-
Enhanced Physicochemical Properties: Rigid heterocyclic scaffolds can improve metabolic stability and other pharmacokinetic properties compared to traditional, more flexible linkers.[5][9] The incorporation of such motifs is a key strategy for developing PROTACs with more drug-like characteristics.[9]
The subject of this guide, this compound, is a bifunctional building block. It contains a Boc-protected secondary amine within the spirocyclic core and a primary amine extending from it. This dual functionality allows for controlled, sequential conjugation to the POI and E3 ligase ligands.
Section 2: Synthesis and Conjugation Protocol
The following is a generalized protocol for incorporating the azaspiro[3.4]octane linker into a PROTAC. This process typically involves two key steps: 1) Boc deprotection of the linker's secondary amine and 2) coupling reactions to attach the POI and E3 ligase ligands. The order of conjugation can be adapted based on the specific chemistry of the warhead and E3 ligase ligand.
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid, halogen)
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU or HBTU (Amide coupling reagents)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Protocol 2.1: Boc Deprotection
Scientist's Note: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. Its removal under acidic conditions, typically with TFA, is a clean and efficient reaction that yields the free secondary amine, which is then available for conjugation.
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Add TFA dropwise to the solution (typically 4-5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Protocol 2.2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand
Scientist's Note: This protocol describes the formation of an amide bond, a robust and common linkage in PROTAC synthesis. HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating its reaction with the amine. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
-
Dissolve the carboxylic acid-functionalized ligand (e.g., POI ligand) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 10-15 minutes to pre-activate the acid.
-
Add a solution of the deprotected azaspiro[3.4]octane amine (from Protocol 2.1, 1.0 equivalent) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting intermediate by flash column chromatography.
-
The remaining primary amine on the linker is now ready for conjugation to the second ligand (e.g., the E3 ligase ligand) using a similar amide coupling protocol or other suitable chemistry.
Section 3: Experimental Workflow for PROTAC Evaluation
Once the final PROTAC is synthesized and purified, a series of cell-based assays are required to confirm its biological activity. The ultimate goal is to demonstrate efficient and specific degradation of the target protein.
Protocol 3.1: In-Cell Target Degradation Assessment via Western Blot
Scientist's Note: Western blotting is the foundational technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[1][12] A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading between lanes, allowing for accurate quantification of degradation.
-
Cell Plating: Plate cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.[12]
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (e.g., an inactive epimer of the E3 ligase ligand conjugated to the same linker and warhead).[12]
-
Incubation: Incubate cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with a primary antibody against the POI overnight at 4°C.[12] Also, probe for a loading control.
-
Detection: The following day, wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each sample.
Protocol 3.2: Quantifying Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
The data from the dose-response Western blot can be used to determine two key parameters for PROTAC efficacy:
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[1]
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism to calculate DC₅₀ and Dₘₐₓ values.
| PROTAC Construct | Linker Type | Target DC₅₀ (nM) | Target Dₘₐₓ (%) |
| Compound A | Azaspiro[3.4]octane | 15 | >95% |
| Compound B | Flexible PEG4 | 120 | 85% |
| Compound C (Neg Ctrl) | Azaspiro[3.4]octane | >10,000 | <10% |
Table 1: Example comparative data for PROTACs with different linkers.
Protocol 3.3: Confirmation of Ubiquitination
Scientist's Note: To confirm that degradation is occurring via the ubiquitin-proteasome system, it's crucial to show that the target protein is ubiquitinated in a PROTAC-dependent manner.[13] This is typically done by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.[14]
-
Cell Treatment & Lysis: Treat cells plated in larger dishes (e.g., 10 cm) with a concentration of PROTAC known to cause significant degradation (e.g., 10x DC₅₀). It is advisable to also co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and incubate the cleared lysate with an antibody against the POI overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complex.
-
Washes: Pellet the beads and wash several times with lysis buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the protein from the beads using SDS loading buffer and heat. Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[14]
// Relationships E1 -> E2 [label="Transfers Ub"]; E2 -> E3 [label="Charges E3"]; E3:name -> POI:name [style=invis]; // invisible edge for alignment PROTAC -> E3:name [arrowhead=tee, label="Binds"]; PROTAC -> POI:name [arrowhead=tee, label="Binds"]; E3 -> POI [style=dashed, arrowhead=normal, label="Ubiquitination"]; POI -> Proteasome [label="Degradation"];
// Ternary Complex Formation {rank=same; POI; PROTAC; E3;} } dot Figure 2: PROTAC mechanism of action.
References
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available from: [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]
-
Ubiquitination Assay. Profacgen. Available from: [Link]
-
PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Available from: [Link]
-
PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. Available from: [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available from: [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. Available from: [Link]
-
PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. Available from: [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Available from: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available from: [Link]
-
Linker Design. SpiroChem. Available from: [Link]
-
Novel approaches for the rational design of PROTAC linkers. AME Publishing Company. Available from: [Link]
-
Targeted Protein Degradation by Small Molecules. Annual Review of Cancer Biology. Available from: [Link]
-
(PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available from: [Link]
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- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
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- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. chempep.com [chempep.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. labsolu.ca [labsolu.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Azaspiro[3.4]octane Derivatives in Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] A key strategy in medicinal chemistry is the use of novel, three-dimensional scaffolds to explore new chemical space and improve drug-like properties. The azaspiro[3.4]octane scaffold has emerged as a promising structural motif, offering a rigid, non-planar core that can confer superior potency, selectivity, and physicochemical properties compared to traditional flat aromatic systems.[5][6][7] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on leveraging azaspiro[3.4]octane derivatives in a typical kinase inhibitor discovery cascade, from initial biochemical screening to cellular target validation and mechanistic insight.
The Azaspiro[3.4]octane Scaffold: A New Dimension in Kinase Inhibition
The relentless pursuit of novel kinase inhibitors necessitates the exploration of scaffolds that can overcome the limitations of existing chemotypes, such as off-target effects and acquired resistance. Spirocyclic systems, particularly azaspiro[3.4]octane, offer a compelling solution.
-
Structural & Conformational Rigidity : Unlike flexible aliphatic chains or flat aromatic rings, the fused ring system of azaspiro[3.4]octane has limited conformational freedom. This rigidity can reduce the entropic penalty upon binding to the kinase active site, potentially leading to higher affinity.[7] The defined three-dimensional vectorization of substituents allows for precise probing of the target's binding pockets, enhancing selectivity.[7]
-
Improved Physicochemical Properties : The introduction of sp³-rich centers generally leads to improved solubility and reduced lipophilicity (logP) compared to their aromatic counterparts. This "escape from flatland" is a widely recognized strategy for creating drug candidates with better pharmacokinetic profiles.[6]
-
Novelty & Intellectual Property : As an under-explored scaffold in kinase inhibition, azaspiro[3.4]octane derivatives provide access to novel chemical space, offering a significant advantage in securing intellectual property.[6]
-
Proven Synthetic Accessibility : Robust and scalable synthetic routes for azaspiro[3.4]octane cores have been developed, making them readily accessible for library synthesis and medicinal chemistry optimization.[5][8][9][10]
This scaffold has shown particular promise in the development of inhibitors for key kinase targets implicated in immunology and oncology, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[11][12][13][14]
Caption: High-level workflow for azaspiro[3.4]octane inhibitor development.
Protocol: Initial Biochemical Potency & Selectivity Screening
The first critical step is to determine the in vitro inhibitory activity (IC50) of the synthesized azaspiro[3.4]octane derivatives against the purified target kinase. High-throughput, robust, and sensitive assays are essential. We present two industry-standard protocols.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Causality & Rationale: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology that is highly suitable for high-throughput screening (HTS).[1] It is a homogeneous ("add-and-read") assay, eliminating wash steps and reducing variability. The time-resolved detection minimizes interference from compound autofluorescence.[2][15] The principle involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. Kinase activity leads to substrate phosphorylation, bringing the donor (Europium) and acceptor (XL665, coupled to streptavidin) into proximity, generating a FRET signal.
Caption: Workflow and principle of the HTRF kinase assay.
Experimental Protocol (384-well format):
-
Compound Plating: Prepare serial dilutions of the azaspiro[3.4]octane derivatives in 100% DMSO. Dispense 0.5 µL of each compound dilution into the assay plate wells. For controls, dispense 0.5 µL of DMSO (negative control) or a known reference inhibitor (positive control).
-
Enzyme Addition: Dilute the target kinase to its optimal concentration (e.g., 2X final concentration) in the appropriate kinase reaction buffer. Add 5.5 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a mix of substrate and ATP (e.g., 4X final concentration) in the kinase reaction buffer. Start the kinase reaction by adding 4 µL of this mix to each well.[2][15]
-
Kinase Reaction Incubation: Seal the plate and incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA (to stop the reaction) and the pre-mixed detection reagents (Europium anti-phospho-antibody and SA-XL665).
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Europium reference) and 665 nm (FRET signal).[15]
-
Data Analysis: Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase-Glo® Luminescent Kinase Assay
Causality & Rationale: The Kinase-Glo® assay provides an alternative orthogonal method. Its principle is based on quantifying the amount of ATP remaining after the kinase reaction.[16][17] The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The light produced by the luciferase reaction is directly proportional to the ATP concentration. Therefore, high kinase activity results in low ATP and a low luminescent signal, while effective inhibition results in high ATP and a high signal.[18][19] This "signal increase" format can be advantageous for minimizing false positives.
Experimental Protocol (384-well format):
-
Kinase Reaction Setup: In a 384-well plate, set up a 10 µL kinase reaction containing the kinase, substrate, ATP, and the azaspiro[3.4]octane inhibitor at various concentrations. Include positive (known inhibitor) and negative (DMSO) controls.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Reagent Preparation: During the incubation, equilibrate the Kinase-Glo® Reagent to room temperature.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well.[19] This simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Luminescence Incubation: Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Plate Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely correlated with kinase activity.[18] Plot the luminescent signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Data Presentation & Interpretation
Summarize the IC50 values in a table to compare the potency and selectivity of the new derivatives.
| Compound ID | Scaffold | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (vs. OT1) |
| AZO-001 | Azaspiro[3.4]octane | 15 | 1,200 | >10,000 | 80 |
| AZO-002 | Azaspiro[3.4]octane | 8 | 950 | >10,000 | 118 |
| Ref-Cmpd | Phenylpyrimidine | 25 | 150 | 2,500 | 6 |
Selectivity Index = IC50 (Off-Target) / IC50 (Target)
Protocol: Cellular Target Engagement & Functional Assays
Biochemical potency does not always translate to cellular activity. It is crucial to verify that the inhibitors can penetrate the cell membrane, engage the target kinase in its native environment, and produce a functional downstream effect.[20][21][22]
Protocol 3: Cellular Target Phosphorylation Assay
Causality & Rationale: This assay directly confirms target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[20][21] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity within the cell. This can be performed using various platforms like Western Blot, ELISA, or Meso Scale Discovery (MSD).
Caption: Inhibition of a kinase signaling pathway by an azaspiro derivative.
Experimental Protocol (ELISA-based, 96-well format):
-
Cell Seeding: Seed a relevant cell line (e.g., one that expresses the target kinase) into a 96-well cell culture plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azaspiro[3.4]octane inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., cytokine for a JAK-STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Cell Lysis: Aspirate the media and add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice to ensure complete lysis.
-
ELISA/MSD Assay:
-
Transfer the cell lysates to an ELISA or MSD plate pre-coated with a capture antibody for the total substrate protein.
-
After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-pSTAT).
-
After a further incubation and wash, add the appropriate secondary antibody or detection reagent (e.g., HRP substrate for ELISA, SULFO-TAG™ reagent for MSD).
-
-
Plate Reading: Read the plate on a suitable plate reader (absorbance for ELISA, electrochemiluminescence for MSD).
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal (or to cell number via a parallel viability assay). Plot the normalized signal against the log of inhibitor concentration to calculate the cellular IC50.
Protocol 4: Ba/F3 Cell Proliferation Assay
Causality & Rationale: For many oncology targets, the kinase is an oncogenic driver. Its inhibition should lead to a cytostatic or cytotoxic effect.[21] The Ba/F3 cell system is an excellent model for this. Ba/F3 cells are dependent on the cytokine IL-3 for survival. When they are engineered to express an oncogenic kinase, they become IL-3 independent, and their proliferation now relies solely on the activity of that kinase.[21] This provides a clean and specific readout for the functional effects of an inhibitor.
Experimental Protocol (96-well format):
-
Cell Culture: Culture the engineered Ba/F3 cells in media without IL-3 to ensure their proliferation is driven by the target kinase.
-
Cell Seeding: Seed the Ba/F3 cells into a 96-well plate at a low density.
-
Compound Treatment: Add serial dilutions of the azaspiro[3.4]octane inhibitors to the wells.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (measures ATP, indicative of viable cells) or MTS.
-
Plate Reading: Incubate as per the reagent manufacturer's instructions and read the plate on a luminometer or absorbance reader.
-
Data Analysis: Plot the viability signal against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Elucidating Mechanism of Action through Structural Biology
Causality & Rationale: While biochemical and cellular data confirm that a compound works, structural biology reveals how it works.[23] Obtaining a co-crystal structure of an azaspiro[3.4]octane derivative bound to its target kinase is invaluable. It confirms the binding mode, reveals key interactions (e.g., hydrogen bonds, hydrophobic packing), and provides a rational basis for the next cycle of drug design to improve potency and selectivity.[24][25][26]
Most kinase inhibitors are ATP-competitive, binding in the pocket normally occupied by ATP.[24][26] They typically make hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. The azaspiro[3.4]octane core is well-suited to occupy the hydrophobic regions of the pocket, while appended functional groups can be designed to form these critical hinge interactions.
Caption: Key interactions of a kinase inhibitor within the ATP binding site.
Conclusion and Future Directions
The azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolkit for developing next-generation kinase inhibitors. Its inherent three-dimensionality and favorable physicochemical properties can be exploited to achieve high potency and selectivity. The protocols outlined in this guide provide a clear, validated workflow for advancing compounds from this class through the early stages of the drug discovery pipeline. Future work should focus on expanding the library of derivatives to probe a wider range of the kinome, investigating their potential in developing allosteric or covalent inhibitors, and ultimately progressing the most promising leads into preclinical development.
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]
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HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
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How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. [Link]
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Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. National Institutes of Health. [Link]
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
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New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
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Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]
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Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]
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Structural biology in drug design: selective protein kinase inhibitors. PubMed. [Link]
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Structure-based design of novel anticancer agents. PubMed. [Link]
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Derivatives of 5-oxa-2-azaspiro[16][17]octane as M4 agonists. Google Patents.
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The Development of BTK Inhibitors: A Five-Year Update. PubMed. [Link]
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Application Note: Strategic Incorporation of tert-Butyl 6-Amino-2-azaspiro[3.4]octane-2-carboxylate for the Synthesis of Novel 3D-Rich Small Molecule Libraries
Abstract
The deliberate design of small molecule libraries with enhanced three-dimensional (3D) character is a paramount objective in modern drug discovery, aimed at improving compound developability by navigating beyond "flatland".[1] Spirocyclic scaffolds are exemplary building blocks in this endeavor, offering rigid, well-defined exit vectors for substituent placement and favorable modulation of physicochemical properties such as solubility and metabolic stability.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, a versatile and valuable building block, into diverse small molecule libraries. Detailed protocols for key chemical transformations, including amide bond formation, reductive amination, urea synthesis, and sulfonamide preparation, are presented with an emphasis on the underlying chemical principles and rationale for procedural choices, particularly when dealing with this sterically demanding scaffold.
Introduction: The Value Proposition of Azaspiro[3.4]octanes in Medicinal Chemistry
The quest for novel chemical matter with improved pharmacological profiles has driven a shift away from planar, aromatic-rich molecules towards scaffolds with higher sp³-hybridized carbon content (Fsp³).[1] Azaspirocycles, such as the 2-azaspiro[3.4]octane core, have emerged as privileged motifs in this context.[2] Their rigid, three-dimensional architecture provides precise conformational control of appended functionalities, which can facilitate more specific and potent interactions with biological targets.[2]
The subject of this guide, this compound, offers a unique combination of features for library synthesis:
-
A Rigid 3D Scaffold: The spirocyclic core imparts a defined spatial arrangement of substituents.
-
Orthogonal Functionality: It possesses a primary amine for diversification and a Boc-protected secondary amine that allows for subsequent, orthogonal chemical manipulations.
-
Modulation of Physicochemical Properties: Incorporation of this scaffold can lead to improved solubility and reduced lipophilicity compared to more traditional, flatter amine building blocks.
This document serves as a practical resource, providing robust, validated protocols to enable the seamless integration of this building block into drug discovery pipelines.
Physicochemical and Handling Information
A thorough understanding of the building block's properties is essential for successful reaction planning and execution.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | [3] |
| CAS Number | 1239319-94-8 | [3] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 318.8±35.0 °C (Predicted) | [4] |
| Storage | Store at 0-8 °C | [3] |
Safety & Handling:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated fume hood.
-
Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.
Core Synthetic Protocols for Library Elaboration
The primary amino group of this compound is the key handle for diversification. The following sections detail robust protocols for its derivatization.
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of the title compound is sterically accessible, but careful selection of coupling reagents is advised to ensure high conversion and minimize side reactions.
Rationale for Reagent Selection: For routine amide couplings, peptide coupling reagents that generate highly activated esters are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity and resistance to racemization. It activates the carboxylic acid by forming an OAt-active ester, which is highly reactive towards amines.[5] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling.[6]
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: General Procedure for HATU-mediated Amide Coupling
-
Preparation: To a clean, dry vial under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. The formation of the active ester can be monitored by LC-MS if desired.
-
Coupling: Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Self-Validation Insight: The progress of the reaction can be easily tracked by the disappearance of the spiroamine starting material and the appearance of the higher molecular weight product peak by LC-MS. The basic washes in the work-up are crucial for removing unreacted carboxylic acid and the HOAt byproduct.
Reductive Amination: Coupling with Aldehydes and Ketones
Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amines, a different chemical space than amides. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its in-situ reduction.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[7] This selectivity prevents side reactions, such as the reduction of the carbonyl starting material to an alcohol, leading to cleaner reactions and higher yields.[8] An acidic catalyst, such as acetic acid (AcOH), is often included to facilitate imine formation.
Caption: General workflow for reductive amination.
Detailed Protocol: General Procedure for Reductive Amination
-
Preparation: To a vial, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) to a concentration of 0.1-0.2 M. If coupling with a ketone, add acetic acid (1.0-2.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Effervescence may be observed.
-
Reaction: Seal the vial and stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the target secondary amine.
Causality Insight: The use of a slight excess of the amine helps to drive the imine formation equilibrium forward. Portion-wise addition of the hydride reagent controls the initial reaction rate and any potential exotherm.
Urea and Sulfonamide Formation: Expanding Chemical Diversity
To further diversify the library, the primary amine can be readily converted into ureas and sulfonamides, which are important pharmacophores found in numerous approved drugs.
3.3.1. Urea Synthesis via Isocyanates
The reaction of the primary amine with an isocyanate is a highly efficient method for urea formation.
Detailed Protocol: Urea Synthesis
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a dry flask.
-
Addition: Cool the solution to 0 °C using an ice bath. Add the desired isocyanate (R-N=C=O) (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting urea is often pure enough for subsequent steps. If necessary, purify by trituration with ether/hexanes or by flash chromatography.
3.3.2. Sulfonamide Synthesis via Sulfonyl Chlorides
Sulfonamides are excellent bioisosteres for amides and can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a base.
Detailed Protocol: Sulfonamide Synthesis
-
Preparation: Dissolve this compound (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq.) in anhydrous DCM.
-
Addition: Cool the solution to 0 °C. Add a solution of the sulfonyl chloride (R-SO₂Cl) (1.0 eq.) in DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Orthogonal Deprotection of the Boc Group
The Boc-protecting group on the 2-aza position is stable to the conditions used in the aforementioned coupling reactions. Its removal unveils a secondary amine, which serves as a second point for diversification, enabling the synthesis of highly complex and decorated spirocyclic scaffolds.
Rationale for Reagent Selection: The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group. Trifluoroacetic acid (TFA) is commonly used for its removal due to its volatility, which simplifies product isolation. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[9]
Caption: Workflow for Boc deprotection using TFA.
Detailed Protocol: Boc Deprotection
-
Preparation: Dissolve the Boc-protected spirocycle (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Deprotection: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.
-
Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA. The resulting product is the amine TFA salt, which can often be used directly in subsequent reactions or neutralized with a base during an aqueous work-up to yield the free amine.
Self-Validation Note: The formation of CO₂ and isobutylene gas is expected. Ensure the reaction is not performed in a sealed container.[9] The crude TFA salt can be confirmed by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and LC-MS (correct mass for the deprotected amine).
Conclusion
This compound is a powerful building block for introducing 3D complexity into small molecule libraries. The protocols outlined in this application note provide robust and reliable methods for its incorporation through common and essential medicinal chemistry transformations. By understanding the rationale behind reagent selection and reaction conditions, researchers can effectively leverage this scaffold to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
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Due-Hansen, M. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry14 , 6935-6940 (2016). URL: [Link]
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Due-Hansen, M. et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate (2016). URL: [Link]
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Kamboj, R. et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters11 , 133-140 (2022). URL: [Link]
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Burkhard, J. A. et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate (2010). URL: [Link]
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McCluskey, A. et al. Flow Synthesis of Biologically-Relevant Compound Libraries. Molecules25 , 744 (2020). URL: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. URL: [Link]
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Gelin, M. et al. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate (2009). URL: [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. URL: [Link]
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Bream, R. N. et al. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society139 , 9792–9795 (2017). URL: [Link]
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Dömling, A. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules26 , 1774 (2021). URL: [Link]
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Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry (2017). URL: [Link]
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Sugimura, T. et al. Novel synthesis of ureas: application of t-butylureas. Journal of the Chinese Chemical Society52 , 575-582 (2005). URL: [Link]
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MacMillan, D. W. C. et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University (2023). URL: [Link]
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Organ, M. G. et al. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering8 , 7532–7538 (2020). URL: [Link]
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Ley, S. V. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development25 , 1262–1271 (2021). URL: [Link]
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Miles, W. H. et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education83 , 914 (2006). URL: [Link]
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Mykhailiuk, P. K. Oxa-spirocycles: synthesis, properties and applications. Chemical Science12 , 10419-10432 (2021). URL: [Link]
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Singh, G. S. Design and Synthesis of Spirocycles. ResearchGate (2016). URL: [Link]
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Kumar, S. et al. Preparation of sulfonamides from N-silylamines. Tetrahedron Letters51 , 4379-4381 (2010). URL: [Link]
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Tu, Y.-Q. et al. Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters25 , 123-128 (2023). URL: [Link]
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Yu, J. Q. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules29 , 221 (2024). URL: [Link]
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Application Note: Design and Synthesis of PROTACs for Oncology Research Using Azaspiro Linkers
<
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterization of PROTACs incorporating azaspiro linkers. We delve into the unique advantages conferred by these rigid linker structures, detailing the causality behind experimental choices and providing validated, step-by-step protocols for their synthesis and evaluation.
Introduction: The PROTAC Revolution and the Rise of Rigid Linkers
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][4][5] They consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][7][8] This elegant mechanism allows PROTACs to act catalytically, with a single molecule capable of triggering the destruction of multiple target proteins, a significant advantage over traditional occupancy-based inhibitors.[1][9]
While early PROTAC development heavily relied on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility, the field is rapidly evolving.[8][9][][11] It is now clear that the linker is not a passive spacer but an active contributor to the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[6][7][9][12] Flexible linkers can suffer from drawbacks such as high conformational flexibility, which can lead to an entropic penalty upon binding and contribute to poor drug-like properties.[11]
This has led to a paradigm shift towards more sophisticated, rigid linkers. Azaspirocyclic scaffolds, in particular, have garnered significant interest. Their constrained three-dimensional structures offer several key advantages:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can lock the PROTAC into a conformation favorable for binding both the POI and the E3 ligase, reducing the entropic penalty and potentially enhancing the stability of the crucial ternary complex.[6][11][]
-
Improved Physicochemical Properties: Incorporating rigid, polar structures can help mitigate the high molecular weight and lipophilicity often associated with PROTACs, improving properties like solubility and cell permeability.[9]
-
Enhanced Selectivity: The defined geometry of an azaspiro linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[11]
-
Metabolic Stability: Rigid structures can be less susceptible to metabolism compared to flexible chains, potentially leading to improved pharmacokinetic profiles.[6]
This guide will focus on the practical application of these principles, providing a framework for designing and synthesizing novel azaspiro-based PROTACs for oncology research.
The PROTAC Mechanism of Action
The function of a PROTAC is a multi-step intracellular process that hijacks the UPS. Understanding this pathway is fundamental to designing effective degraders.
Caption: PROTAC Mechanism of Action.
The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[2][6] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI.[3][14] The resulting polyubiquitin chain acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] The PROTAC itself is not degraded and is released to catalyze further rounds of degradation.[1][14]
Rational Design of Azaspiro-Based PROTACs
The modular nature of PROTACs allows for a systematic design process.[15] However, the introduction of a rigid azaspiro linker necessitates careful consideration of geometric compatibility between all three components.
Component Selection
| Component | Key Considerations | Examples for Oncology |
| Target Ligand (Warhead) | - Binding Affinity: Sufficient affinity to recruit the POI. Unlike inhibitors, high affinity is not always superior and can sometimes lead to a "hook effect".[16] - Exit Vector: A solvent-exposed site on the ligand suitable for linker attachment without disrupting binding.[15][17] | - BTK inhibitors: Ibrutinib derivatives[18] - BET inhibitors: JQ1, OTX015[12][19] - AR antagonists: Enzalutamide derivatives[6] |
| E3 Ligase Ligand | - Ligase Expression: The chosen E3 ligase must be expressed in the target cells. - Ligand Properties: Well-characterized, potent, and synthetically tractable ligands are preferred. | - Cereblon (CRBN): Ligands like Pomalidomide, Lenalidomide, and Thalidomide are widely used and have favorable drug-like properties.[12][20][21][22] - Von Hippel-Lindau (VHL): VHL ligands are also common but can lead to larger, less drug-like PROTACs.[20][] |
| Azaspiro Linker | - Rigidity & Geometry: The core scaffold dictates the spatial orientation of the two ligands. - Length & Exit Vectors: The distance and angle between the attachment points are critical for productive ternary complex formation.[7][][17] - Solubility: The linker should contribute favorably to the overall physicochemical properties of the PROTAC. | - Azaspiro[3.3]heptane - Azaspiro[4.4]nonane - Other spirocyclic diamines |
The Azaspiro Advantage: Causality in Design
The choice of an azaspiro linker over a flexible one is driven by the goal of optimizing ternary complex formation. The stability of this complex is influenced by protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity .[16][24]
-
Positive Cooperativity (α > 1): Favorable interactions between the POI and E3 ligase stabilize the ternary complex, making its formation more favorable than the formation of the two binary complexes.[16][24][25]
-
Negative Cooperativity (α < 1): Steric clashes or unfavorable interactions destabilize the ternary complex.[24][25]
An azaspiro linker, by virtue of its rigidity, can act as a "molecular scaffold" that pre-organizes the warhead and E3 ligand into an optimal orientation to maximize positive cooperativity. This reduces the entropic cost of bringing the two proteins together and can forge new, stabilizing protein-protein interactions at the interface.[6][11]
Caption: Rational Design Workflow for Azaspiro-PROTACs.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and characterization of an azaspiro-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[12][26][27] We will use the JQ1 analog as the warhead and Pomalidomide as the CRBN E3 ligase ligand.
Protocol 1: Synthesis of a Functionalized Azaspiro[3.3]heptane Linker
This protocol describes the synthesis of a differentially protected azaspiro[3.3]heptane core, a common rigid linker scaffold.
Materials:
-
1-Boc-3-oxoazetidine
-
(Diethoxyphosphoryl)acetic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Palladium on carbon (10%)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
Solvents: THF, Methanol, Dichloromethane (DCM)
Procedure:
-
Step A: Horner-Wadsworth-Emmons Reaction:
-
To a cooled (0 °C) suspension of NaH in THF, add (Diethoxyphosphoryl)acetic acid dropwise.
-
Stir for 30 minutes, then add a solution of 1-Boc-3-oxoazetidine in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the α,β-unsaturated ester.
-
-
Step B: Michael Addition & Cyclization:
-
This step is a known literature procedure involving the dimerization of the azetidine ring. The product from Step A is subjected to conditions that facilitate a conjugate addition and subsequent cyclization to form the spirocyclic core.
-
-
Step C: Reduction & Protection:
-
Reduce the resulting ester and double bonds via hydrogenation using 10% Pd/C under a hydrogen atmosphere in methanol.
-
Protect the newly formed secondary amine with Boc₂O to yield the di-Boc protected azaspiro[3.3]heptane diamine.
-
-
Step D: Selective Deprotection:
-
Due to the differential reactivity of the two Boc groups, carefully controlled treatment with TFA in DCM can selectively remove one Boc group, yielding the mono-protected azaspiro[3.3]heptane linker, ready for sequential conjugation.
-
Protocol 2: Sequential Conjugation to Assemble the PROTAC
This protocol uses standard amide coupling reactions to attach the warhead and E3 ligase ligand to the azaspiro linker.
Materials:
-
Mono-Boc-azaspiro[3.3]heptane linker (from Protocol 1)
-
JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)
-
Pomalidomide-linker-acid (Pomalidomide functionalized with an appropriate acidic linker)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA, DCM, DMF
Procedure:
-
Step A: Couple Warhead to Linker:
-
Dissolve JQ1-acid, HATU, and DIPEA in DMF.
-
Add the mono-Boc-azaspiro[3.3]heptane linker to the solution.
-
Stir at room temperature for 4-6 hours. Monitor by LC-MS.
-
Upon completion, extract with ethyl acetate and purify to get the JQ1-linker-Boc intermediate.
-
-
Step B: Deprotection:
-
Dissolve the intermediate from Step A in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour to remove the Boc protecting group.
-
Evaporate the solvent in vacuo to yield the JQ1-linker-amine salt.
-
-
Step C: Couple E3 Ligase Ligand:
-
In a separate flask, activate Pomalidomide-linker-acid with HATU and DIPEA in DMF.
-
Add the JQ1-linker-amine salt from Step B to the activated ester solution.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.
-
Protocol 3: Characterization of the Final PROTAC
Once synthesized, the PROTAC's biological activity must be thoroughly characterized.
A. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase complex in vitro.[28][29]
Principle: A fluorescent donor (e.g., Terbium cryptate) is conjugated to an antibody against the E3 ligase (or a tag on the E3), and a fluorescent acceptor is conjugated to an antibody against the POI (or a tag on the POI). When the PROTAC brings the POI and E3 ligase into proximity, FRET occurs, generating a measurable signal.
Procedure:
-
Reconstitute recombinant tagged-BRD4 and tagged-CRBN/DDB1 complex.
-
In a 384-well plate, add a fixed concentration of BRD4, CRBN complex, and the respective donor- and acceptor-labeled antibodies.
-
Add a serial dilution of the synthesized azaspiro-PROTAC.
-
Incubate for 1-4 hours at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
Expected Outcome: A bell-shaped or sigmoidal curve indicates ternary complex formation. The "hook effect" may be observed at high PROTAC concentrations where binary complexes dominate.[16]
B. Target Degradation Assay (Western Blot)
Western blotting is the gold-standard method to directly visualize and quantify the reduction of target protein levels in cells.
Procedure:
-
Plate cancer cells (e.g., HeLa, MCF7) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the azaspiro-PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., JQ1 inhibitor alone).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescence substrate.
-
Data Analysis: Quantify band intensity using densitometry. Calculate the DC₅₀ (concentration at which 50% of the target protein is degraded).
C. Quantitative Target Degradation (TR-FRET in Lysate)
For higher throughput, a TR-FRET assay can be adapted to quantify endogenous protein levels directly from cell lysates, offering a faster alternative to Western blotting.[30][31]
Procedure:
-
Treat cells with the PROTAC as in the Western blot protocol.
-
Lyse the cells directly in a buffer compatible with the TR-FRET reagents.
-
In a 384-well plate, add cell lysate and the TR-FRET antibody pair against the target protein (e.g., BRD4).
-
Incubate and read the plate. The signal will be proportional to the amount of BRD4 remaining in the lysate.
-
Data Analysis: Plot the TR-FRET signal against PROTAC concentration to determine the DC₅₀. Results should be comparable to those obtained via Western blot.[31]
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Action |
| No Ternary Complex Formation | - Incorrect linker length/geometry. - Steric hindrance between POI and E3. | - Synthesize analogs with different linker lengths or attachment points. - Consider a different azaspiro core to alter the exit vector angles. |
| Complex Forms, but No Degradation | - Cell permeability issues. - Ubiquitination sites on POI are not accessible. - Rapid PROTAC metabolism. | - Assess cell permeability (e.g., PAMPA assay). Modify linker to improve physicochemical properties. - Change the E3 ligase or linker attachment point to reorient the complex. - Co-treat with proteasome inhibitor (e.g., Bortezomib) to confirm proteasome-dependent degradation. |
| High DC₅₀ (Weak Degradation) | - Poor ternary complex stability (low cooperativity). - "Hook effect" at high concentrations. | - Re-evaluate linker design to improve cooperativity. - Ensure a full dose-response curve is generated to identify the optimal concentration window. |
Conclusion and Future Directions
The rational incorporation of rigid scaffolds like azaspiro linkers represents a significant advancement in PROTAC design. By moving beyond simple, flexible tethers, researchers can exert greater control over the geometry of the ternary complex, leading to PROTACs with improved potency, selectivity, and drug-like properties. The protocols and design principles outlined in this application note provide a robust framework for developing the next generation of targeted protein degraders for oncology. Future efforts will likely focus on expanding the toolbox of rigid linkers, exploring novel E3 ligases, and leveraging computational modeling to predict optimal PROTAC geometries, further accelerating the journey of these powerful molecules from the lab to the clinic.[4][8][32]
References
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Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
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Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons. Cancer Reports. Available at: [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]
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E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available at: [Link]
-
PROTACs for BRDs proteins in cancer therapy: a review. Cell & Bioscience. Available at: [Link]
-
Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. Nature Communications. Available at: [Link]
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Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. Available at: [Link]
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Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. Available at: [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
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PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]
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Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. Available at: [Link]
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PROTAC Design | Degrader Design and Synthesis. Bio-Techne. Available at: [Link]
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A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4. bioRxiv. Available at: [Link]
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PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]
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Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm. Available at: [Link]
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A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
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Targeted Protein Degradation. ICE Bioscience. Available at: [Link]
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Mechanism of Action of PROTAC. A heterobifunctional PROTAC molecule is... ResearchGate. Available at: [Link]
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PROTACs revolutionize small molecule drugs. CAS. Available at: [Link]
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Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. Available at: [Link]
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Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. bioRxiv. Available at: [Link]
-
PROTAC-Driven Protective Therapy increases the therapeutic window of anticancer drugs. bioRxiv. Available at: [Link]
-
Cooperativity factor in ternary complex formation. ResearchGate. Available at: [Link]
-
Screening assays. (A) Schematic depicting the TR‐FRET ternary complex... ResearchGate. Available at: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology. Available at: [Link]
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BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines. Anticancer Research. Available at: [Link]
-
PROTACs: A Practical Guide. Biocompare. Available at: [Link]
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Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Azaspiro[3.4]octane Derivatives
Introduction: The Emerging Importance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space beyond the traditional, often planar, aromatic structures. Spirocyclic compounds, characterized by two rings connected through a single quaternary carbon atom, have emerged as a compelling structural motif.[1] Their inherent three-dimensionality and conformational rigidity offer a unique platform for designing potent and selective therapeutic agents by enabling a more precise spatial arrangement of pharmacophoric elements.[2][3] This rigidity can minimize the entropic penalty associated with binding to biological targets, potentially leading to enhanced potency and selectivity.[1]
The 2-azaspiro[3.4]octane core, which combines a four-membered azetidine ring with a five-membered cyclopentane ring, is of particular interest. This scaffold is increasingly recognized as a valuable building block in drug discovery, appearing in molecules targeting a range of diseases.[4] However, the construction of the spirocyclic core, especially the stereocontrolled synthesis of a specific enantiomer, presents a significant synthetic challenge.[1][5]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern methodologies for the asymmetric synthesis of chiral 2-azaspiro[3.4]octane derivatives. We will delve into the causality behind key experimental choices, present validated protocols, and offer insights grounded in authoritative literature.
Key Synthetic Strategies & Protocols
The asymmetric synthesis of the 2-azaspiro[3.4]octane core can be broadly approached through several powerful strategies. This guide will focus on two exemplary and highly effective methods: Organocatalytic [2+2] Annulation and Rhodium-Catalyzed Asymmetric Cyclopropanation.
Strategy 1: Organocatalytic Asymmetric [2+2] Annulation
Application Note: This strategy represents a powerful metal-free approach to constructing the chiral azetidine ring of the spiro-scaffold. The core transformation is a formal [2+2] annulation between an isatin-derived ketimine and an allenoate, catalyzed by a chiral bifunctional organocatalyst.[6] Cinchona alkaloid derivatives, such as β-isocupreidine (β-ICD), are particularly effective. These catalysts possess both a Brønsted base site (the quinuclidine nitrogen) to deprotonate the allenoate and a hydrogen-bond donor site (the thiourea moiety) to activate and orient the ketimine electrophile. This dual activation is crucial for achieving high levels of stereocontrol, directing the nucleophilic attack of the allenoate to a specific face of the ketimine. The choice of a bulky N-sulfonyl protecting group (e.g., tert-butylsulfonyl) on the ketimine is critical, as it enhances the electrophilicity of the imine carbon and provides steric bulk that influences the stereochemical outcome.[6]
Experimental Protocol: Asymmetric [2+2] Annulation
This protocol is adapted from methodologies described for the synthesis of spirocyclic azetidines.[6]
-
Materials:
-
Isatin-derived N-tert-butylsulfonyl ketimine (1.0 equiv, 0.2 mmol)
-
Ethyl allenoate (1.5 equiv, 0.3 mmol)
-
β-Isocupreidine-thiourea catalyst (10 mol%, 0.02 mmol)
-
Anhydrous Toluene (2.0 mL)
-
Argon or Nitrogen atmosphere
-
Standard glassware (oven-dried)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the isatin-derived ketimine and the β-isocupreidine-thiourea catalyst.
-
Add anhydrous toluene via syringe and stir the mixture for 5 minutes at room temperature.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryostat.
-
Add ethyl allenoate dropwise to the cooled solution.
-
Allow the reaction to stir at -20 °C for the specified time (typically 24-48 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral 2-azaspiro[3.4]octane derivative.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Summary:
| Entry | Substrate (Ketimine) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc, 5-Br-isatin derived | 10 | 48 | 85 | 95 |
| 2 | N-Boc, 5-Cl-isatin derived | 10 | 48 | 91 | 96 |
| 3 | N-Boc, isatin derived | 10 | 72 | 78 | 92 |
Strategy 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
Application Note: Transition metal catalysis offers a highly efficient route to spirocycles. Specifically, the dirhodium-catalyzed decomposition of a diazo compound to form a metal-carbene intermediate, followed by intramolecular or intermolecular cyclopropanation, is a powerful tool.[7] For the synthesis of 2-azaspiro[3.4]octane systems, an intermolecular approach involving an exocyclic alkene tethered to a protected nitrogen heterocycle and an aryldiazoacetate is effective.
The key to achieving high enantioselectivity lies in the chiral ligands coordinated to the dirhodium center. Carboxylate ligands, particularly those with a high degree of steric bulk and well-defined chiral pockets, such as Rh₂(S-pPhTPCP)₄, are exceptionally effective.[7] These ligands create a chiral environment around the active rhodium-carbene, forcing the incoming alkene to approach from a specific trajectory, thereby dictating the stereochemistry of the newly formed cyclopropane ring. The choice of the nitrogen protecting group on the alkene substrate can also significantly impact both diastereoselectivity and enantioselectivity; for instance, a tosyl (Ts) group often provides better results than a Boc group due to different steric and electronic interactions within the catalyst's chiral pocket.[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the highly enantioselective cyclopropanation methods developed by Hu and Doyle.[7]
-
Materials:
-
N-Tosyl-3-methylenepyrrolidine (1.0 equiv, 0.2 mmol)
-
Methyl phenyldiazoacetate (1.5 equiv, 0.3 mmol)
-
Dirhodium(II) catalyst, e.g., Rh₂(S-pPhTPCP)₄ (1 mol%, 0.002 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)
-
4 Å Molecular Sieves
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry Schlenk flask containing activated 4 Å molecular sieves, add the N-tosyl-3-methylenepyrrolidine and the Rh(II) catalyst.
-
Add anhydrous CH₂Cl₂ via syringe and stir the suspension at room temperature.
-
Prepare a separate solution of methyl phenyldiazoacetate in anhydrous CH₂Cl₂ (1.0 M).
-
Add the diazoacetate solution to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, continue stirring the reaction at room temperature for an additional 1-2 hours until TLC analysis indicates full consumption of the starting alkene.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the spirocyclopropyl product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.
-
Data Summary:
| Entry | Alkene Substrate | Catalyst | Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | N-Ts-3-methylenepyrrolidine | Rh₂(S-pPhTPCP)₄ | 1.0 | 80 | >20:1 | 99 |
| 2 | N-Boc-3-methylenepyrrolidine | Rh₂(S-pPhTPCP)₄ | 1.0 | 75 | 11:1 | 99 |
| 3 | N-Ts-3-methyleneazetidine | Rh₂(S-pPhTPCP)₄ | 1.0 | 80 | N/A | 95 |
Conclusion and Future Outlook
The asymmetric synthesis of chiral 2-azaspiro[3.4]octane derivatives is a rapidly advancing field, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. The organocatalytic and metal-catalyzed methods detailed in this guide represent robust, reliable, and highly stereoselective approaches to these valuable building blocks. The choice between a metal-free organocatalytic route and a highly efficient transition-metal-catalyzed reaction will depend on factors such as substrate scope, desired scale, and tolerance for trace metals in the final product. Furthermore, the advent of biocatalytic methods using engineered enzymes is opening new, environmentally benign avenues for synthesis that promise to be a major focus of future research.[3] Continued innovation in catalyst design and reaction methodology will undoubtedly expand the synthetic toolbox, making these complex chiral structures more accessible to medicinal chemists worldwide.
References
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Rios, R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Gessner, T., et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Chemistry. [Link]
-
Shi, F., et al. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications. [Link]
-
Wang, Z., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]
-
Rios, R. (2013). ChemInform Abstract: Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ResearchGate. [Link]
-
Marti, A., et al. (2018). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Ramesh, S., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Ramesh, S., et al. (2015). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
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Caron, S., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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Sambasivan, R., et al. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (NIH). [Link]
-
Caron, S., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Brinkmann-Chen, S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Kolyvanov, E., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
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Functionalization of the amino group of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
An Application Guide to the Selective Functionalization of tert-Butyl 6-Amino-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Strategic Value of Azaspiro[3.4]octanes in Medicinal Chemistry
Spirocyclic scaffolds, particularly strained small-ring systems, have garnered significant interest in modern drug discovery.[1] Their rigid, three-dimensional structures offer a distinct advantage over flat aromatic systems, enabling more precise vectorization of substituents into protein binding pockets and often leading to improved physicochemical properties.[1] The 2-azaspiro[3.4]octane framework, in particular, has emerged as a valuable bioisosteric surrogate for commonly used motifs like piperidine and piperazine, expanding chemical and patent space for medicinal chemists.[2][3]
This guide focuses on a key bifunctional building block: this compound. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen (position 2) renders the primary amine at position 6 available for a wide array of synthetic transformations. This arrangement allows for the selective elaboration of the molecule, making it an ideal starting point for constructing diverse compound libraries for screening and lead optimization.
The Boc group is stable under most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA), providing an orthogonal handle for subsequent synthetic steps if required.[4][5] This document provides detailed protocols and the underlying chemical rationale for several key functionalization reactions targeting the primary amino group: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.
Core Synthetic Strategies: A Visual Overview
The primary amino group of the title compound is a potent nucleophile, serving as the reactive handle for derivatization. The following diagram illustrates the principal synthetic pathways discussed in this guide.
Caption: Key functionalization pathways for the primary amino group.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. This transformation introduces a robust, planar group capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing a molecule's interaction with its biological target.
Protocol: Acylation with an Acid Chloride
This is a direct and often high-yielding method for amide synthesis. The high electrophilicity of the acid chloride ensures a rapid reaction with the nucleophilic amine.
Rationale: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine. The reaction is typically cooled to 0 °C to control the exothermic reaction and minimize potential side reactions.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol: Acylation with a Carboxylic Acid via Peptide Coupling
This method is preferred when the corresponding acid chloride is unstable, not commercially available, or when working with sensitive substrates. Peptide coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
Rationale: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization in chiral carboxylic acids. The choice of base and solvent is critical for optimal performance.
Step-by-Step Protocol:
-
In a clean, dry flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and diisopropylethylamine (DIPEA, 3.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 0.1 M).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure amide product.
| Parameter | Method 1.1: Acid Chloride | Method 1.2: Peptide Coupling |
| Electrophile | R-COCl | R-COOH |
| Activating Agent | None (inherently reactive) | HATU, HBTU, EDC/HOBt |
| Base | Triethylamine, DIPEA | DIPEA |
| Solvent | Dichloromethane (DCM), THF | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Yield | 80-95% | 75-90% |
| Table 1: Comparison of N-Acylation Methodologies. |
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. It is considered a bioisostere of the amide group but possesses different electronic properties and a non-planar geometry at the sulfur atom.
Rationale: Similar to acylation with an acid chloride, this reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl. Pyridine is often used as both the base and a catalyst.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (2.0 eq.). A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water. If DCM was used, dilute with more DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
| Parameter | N-Sulfonylation Protocol |
| Electrophile | R-SO₂Cl |
| Base | Pyridine or Triethylamine |
| Solvent | Pyridine, Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp |
| Typical Yield | 70-90% |
| Table 2: Typical Conditions for N-Sulfonylation. |
N-Alkylation via Reductive Amination
Reductive amination is a superior method for the N-alkylation of primary amines, offering greater control and avoiding the over-alkylation issues often seen with direct alkylation using alkyl halides. The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.
Caption: Workflow for Reductive Amination.
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is sufficiently mild to not reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate. The reaction is often run in chlorinated solvents like dichloroethane (DCE) or DCM. A small amount of acetic acid can be added to catalyze imine formation, but it is not always necessary as the reaction is often autocatalytic.
Step-by-Step Protocol:
-
To a flask containing this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.), add 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the desired secondary amine.
| Parameter | Reductive Amination Protocol |
| Carbonyl Source | Aldehyde or Ketone |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Solvent | Dichloroethane (DCE), Dichloromethane (DCM) |
| Additive (Optional) | Acetic Acid (catalytic) |
| Temperature | Room Temperature |
| Typical Yield | 65-85% |
| Table 3: Typical Conditions for Reductive Amination. |
References
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
- ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can achieve your desired product with high purity and yield.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, particularly for PROTACs, typically proceeds through a sequence involving the formation of the core 2-azaspiro[3.4]octane scaffold, followed by Boc protection and subsequent functional group interconversion. A common and efficient route involves the reductive amination of a ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. This guide will focus on the potential pitfalls and side product formation in the final stages of this synthesis: the Boc protection of the spirocyclic amine and the critical reductive amination step.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.
Part 1: Challenges in the Boc Protection of 2-Azaspiro[3.4]octan-6-amine
Question 1: I'm observing a significant amount of starting material (unprotected amine) even after prolonged reaction times with Boc anhydride. What's going wrong?
Answer: Incomplete Boc protection is a frequent issue, often stemming from suboptimal reaction conditions or steric hindrance from the spirocyclic core.
-
Probable Causes:
-
Insufficient Reagent Stoichiometry: Using only one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) may not be enough to drive the reaction to completion, especially if some of the reagent degrades over time.
-
Inadequate Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the acid generated during the reaction, thereby protonating the starting amine and rendering it unreactive.
-
Steric Hindrance: The 2-azaspiro[3.4]octane scaffold can present steric challenges, slowing down the approach of the bulky Boc group to the secondary amine.
-
-
Troubleshooting and Solutions:
-
Increase (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Optimize Base Conditions: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts. For particularly stubborn reactions, consider using aqueous sodium bicarbonate or sodium hydroxide in a biphasic system (e.g., dioxane/water), which can be very effective for Boc protections.[]
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Question 2: My final product is contaminated with a higher molecular weight impurity that I suspect is a di-Boc or urea derivative. How can I prevent this?
Answer: The formation of di-Boc or urea byproducts is a known side reaction in Boc protection chemistry, particularly when using certain catalysts or under forcing conditions.[2]
-
Probable Causes:
-
Di-Boc Formation: While less common for secondary amines, over-protection can occur, especially with highly reactive amines or prolonged reaction times at elevated temperatures.
-
Urea Formation: If 4-(dimethylamino)pyridine (DMAP) is used as a catalyst at elevated temperatures, it can promote the formation of urea byproducts.[2][3]
-
-
Troubleshooting and Solutions:
-
Avoid High Temperatures: Conduct the Boc protection at room temperature or below (0 °C to RT).
-
Judicious Use of Catalysts: If the reaction is sluggish, use a catalytic amount of DMAP, but be mindful of the potential for side reactions. Often, optimizing the base and solvent system is a better approach than relying on aggressive catalysts.
-
Purification: These higher molecular weight impurities can typically be removed by column chromatography on silica gel.
-
Part 2: Navigating the Reductive Amination of tert-Butyl 6-Oxo-2-azaspiro[3.4]octane-2-carboxylate
A common route to the target amine is the reductive amination of the corresponding ketone. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Question 3: My main impurity is the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate. How can I favor the formation of the amine?
Answer: The formation of the alcohol byproduct is a classic example of a competing reduction pathway where the ketone starting material is reduced before it can form the imine intermediate with the ammonia source.
-
Probable Causes:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine. If the rate of ketone reduction is comparable to or faster than imine formation, significant amounts of the alcohol byproduct will be formed.[4]
-
Reaction pH: The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine source (e.g., ammonia) will be protonated and non-nucleophilic. If the pH is too high, the dehydration step to form the imine is slow.
-
-
Troubleshooting and Solutions:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents for imines and iminium ions over ketones, especially under neutral or mildly acidic conditions.[4][5] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
-
Control the pH: The reaction is typically buffered, often by using an ammonium salt like ammonium acetate or ammonium chloride as the ammonia source. This helps maintain the pH in the optimal range for imine formation (typically pH 6-7).[5]
-
Stepwise Procedure: In some challenging cases, a two-step procedure can be employed. First, allow the imine to form by stirring the ketone and the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) for a period of time, and then add the reducing agent.
-
Question 4: I'm observing two diastereomers of my desired product. How can I improve the diastereoselectivity?
Answer: The reduction of the imine intermediate formed from the prochiral ketone creates a new stereocenter at the C6 position. The facial selectivity of the hydride attack on the C=N double bond determines the diastereomeric ratio of the product.
-
Probable Causes:
-
Steric Approach Control: The inherent stereoelectronics of the spirocyclic imine intermediate may not strongly favor the approach of the hydride from one face over the other.
-
Reaction Temperature: Higher reaction temperatures can lead to lower diastereoselectivity as the energy difference between the transition states leading to the two diastereomers becomes less significant.
-
-
Troubleshooting and Solutions:
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., 0 °C or -20 °C) can often enhance the diastereoselectivity.
-
Choice of Reducing Agent: Bulky reducing agents can sometimes exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. Experimenting with different borohydride reagents may be beneficial.
-
Chiral Auxiliaries or Catalysts: For applications requiring a single enantiomer, an asymmetric synthesis approach using a chiral ammonia equivalent or a chiral catalyst would be necessary. However, for controlling diastereoselectivity, the aforementioned strategies are more direct.
-
Purification: The resulting diastereomers can often be separated by careful column chromatography or by crystallization of a suitable salt form.
-
Summary of Potential Side Products and Their Characteristics
| Side Product | Formation Stage | Probable Cause | Analytical Signature (vs. Product) | Mitigation Strategy |
| Unprotected Amine | Boc Protection | Incomplete reaction | Lower molecular weight, more polar | Increase (Boc)₂O, optimize base, longer reaction time |
| Di-Boc/Urea Derivatives | Boc Protection | Over-reaction, DMAP catalysis | Higher molecular weight, less polar | Control temperature, avoid excess catalyst |
| tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate | Reductive Amination | Ketone over-reduction | Similar polarity to product, lacks N-H | Use selective reducing agent (NaBH(OAc)₃), control pH |
| Diastereomer of Product | Reductive Amination | Non-selective hydride attack | Same molecular weight, may have different Rf/retention time | Lower reaction temperature, screen reducing agents |
Experimental Protocols
Protocol 1: Optimized Boc Protection of 2-Azaspiro[3.4]octan-6-amine
-
To a stirred solution of 2-azaspiro[3.4]octan-6-amine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Diastereoselective Reductive Amination
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate diastereomers if necessary.
Visualizing Side Product Formation
Boc Protection Side Reactions
Caption: Potential side reactions during Boc protection.
Reductive Amination Pathways
Caption: Competing pathways in reductive amination.
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the spirocyclic amine? A1: Yes, other protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) can be used. The choice of protecting group will depend on the planned subsequent reactions and the required deprotection conditions. The Boc group is often favored for its ease of removal under mild acidic conditions, which is compatible with many other functional groups.
Q2: My purification by column chromatography is proving difficult, with the product and a side product co-eluting. What can I do? A2: If chromatographic separation is challenging, consider derivatizing the crude mixture to facilitate separation. For instance, if you have a mixture of the desired amine and the alcohol byproduct, you could acylate the mixture; the resulting amide and ester will likely have different chromatographic properties. Alternatively, forming a salt of the amine with a chiral acid (if you have a racemic mixture) can sometimes allow for separation by crystallization.
Q3: How stable is the 2-azaspiro[3.4]octane ring system to the reaction conditions? A3: The 2-azaspiro[3.4]octane core, which contains a strained azetidine ring, is generally stable under the standard conditions for Boc protection and reductive amination. However, exposure to very strong acids or bases, or high temperatures for prolonged periods, could potentially lead to ring-opening or rearrangement reactions. It is always advisable to use the mildest effective conditions.
Q4: Are there any specific safety precautions I should take during this synthesis? A4: Standard laboratory safety procedures should always be followed. When using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon acidification. Therefore, quenching reactions involving this reagent should be done carefully in a well-ventilated fume hood, and the aqueous waste should be treated with bleach to neutralize any residual cyanide.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
- Bouzide, A., & Le Berre, J. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 23(8), 1937.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Pozdnev, V. F. (2008). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 73(13), 5087-5094.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
Sources
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Azaspiro Compounds
Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered azaspiro compounds. The inherent rigidity and steric bulk of azaspirocyclic amines present unique challenges to this otherwise fundamental transformation in medicinal chemistry.[1] This guide offers a structured approach to diagnosing issues and selecting the optimal conditions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling conditions (e.g., EDC/HOBt, HATU) failing with my azaspiro compound?
A1: Standard coupling conditions often fail with sterically hindered substrates like azaspiro compounds for several key reasons:
-
Steric Hindrance: The bulky, three-dimensional structure of azaspiro compounds physically shields the amine's nitrogen atom, making it difficult for the activated carboxylic acid to approach and react.[2] This significantly slows down the reaction rate.
-
Low Nucleophilicity: The steric environment can also reduce the inherent nucleophilicity of the amine, further decreasing its reactivity towards the activated acid intermediate.
-
Inefficient Activation: While powerful, the activated esters formed by common reagents (e.g., O-acylisourea from EDC) may not be reactive enough to overcome the high energy barrier imposed by the steric bulk of the azaspiro amine.[3]
-
Competing Side Reactions: If the desired coupling is slow, the highly reactive activated intermediate can decompose or undergo side reactions. For instance, the O-acylisourea intermediate from carbodiimides can rearrange into an unreactive N-acylurea, terminating the reaction.[3] With uronium reagents like HATU, the amine might react with the coupling reagent itself, forming a guanidinium byproduct.[3][4]
Q2: What is "pre-activation" and why is it important for hindered couplings?
A2: Pre-activation is the technique of mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a short period (typically 5-15 minutes) before adding the sterically hindered amine.[3] This allows for the complete formation of the highly reactive activated ester intermediate. By adding the amine only after this intermediate is formed, you maximize its concentration and minimize the chance of the amine reacting directly with the coupling reagent, a common side reaction with uronium/aminium salts.[3]
Q3: Can changing the solvent improve my low-yielding reaction?
A3: Absolutely. The solvent's role in solvating the reactants and intermediates is critical, especially in solid-phase synthesis but also relevant in solution.[5] For difficult couplings, poor solvation can lead to aggregation, further impeding the reaction. While DMF is a common choice, N-methylpyrrolidone (NMP) often has superior solvating properties and can be a beneficial switch for challenging sequences.[5] In some cases, a mixture of solvents such as DCM/DMF/NMP might be effective.[5]
Q4: I'm concerned about epimerization of my chiral carboxylic acid. Which reagents are best at preserving stereochemical integrity?
A4: Epimerization is a significant risk, especially when using highly reactive reagents or elevated temperatures. Reagents that minimize this risk are crucial.
-
HATU: The OAt-ester formed by HATU is not only highly reactive but also less prone to causing epimerization compared to the OBt-ester from HBTU.[6]
-
T3P® (Propylphosphonic Anhydride): T3P® is an excellent choice for epimerization-prone substrates.[7] It is known for high selectivity, leading to almost no epimerization and high yields under mild conditions.[7][8]
-
Additives: The use of additives like HOBt, and particularly HOAt, is strongly recommended with carbodiimide and other coupling reagents to suppress racemization.[9][10]
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section provides a logical workflow to diagnose and resolve specific experimental failures.
Problem 1: Low to No Product Yield
Q: I've run my reaction overnight, but LCMS analysis shows mostly unreacted starting materials. What's the root cause and how do I fix it?
A: This is the most common issue when coupling with sterically hindered azaspiro compounds. The primary culprit is an insufficient activation energy being overcome for the reaction to proceed at a reasonable rate.
Diagnostic Workflow & Solutions:
// Nodes Start [label="Low / No Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Is the coupling reagent potent enough?", fillcolor="#FBBC05", fontcolor="#202124"]; UpgradeReagent [label="SOLUTION:\nSwitch to a more powerful reagent:\n- Uronium/Aminium salts (HATU, HCTU)\n- Phosphonium salts (PyBOP, PyAOP)\n- T3P® for high reactivity & low epimerization", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; CheckConditions [label="Are the reaction conditions aggressive enough?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTempTime [label="SOLUTION:\n- Increase reaction time (e.g., to 24-48h)\n- Gently increase temperature (e.g., 40-60°C)\n- Consider microwave synthesis for rapid heating", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; CheckActivation [label="Is the carboxylic acid fully activated?", fillcolor="#FBBC05", fontcolor="#202124"]; Preactivate [label="SOLUTION:\n- Implement a pre-activation step (5-15 min)\n- Ensure stoichiometry is correct (slight excess of coupling reagent)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; AlternativeStrategy [label="Consider an alternative strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylFluoride [label="SOLUTION:\nConvert the carboxylic acid to an acyl fluoride\nusing TFFH or BTFFH. Acyl fluorides are\nhighly reactive and less sterically demanding.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> CheckReagent; CheckReagent -> UpgradeReagent [label="No"]; CheckReagent -> CheckConditions [label="Yes"]; CheckConditions -> IncreaseTempTime [label="No"]; CheckConditions -> CheckActivation [label="Yes"]; CheckActivation -> Preactivate [label="No"]; CheckActivation -> AlternativeStrategy [label="Yes"]; AlternativeStrategy -> AcylFluoride; } }
A troubleshooting decision tree for low-yield amide couplings.
-
Evaluate the Coupling Reagent: Standard carbodiimides like DCC or EDC are often too weak for these challenging couplings.[5]
-
Optimize Reaction Time and Temperature: Steric hindrance dramatically slows reaction kinetics.[5]
-
Solution: Increase the reaction time significantly, from a few hours to 24 hours or longer.[5] Gentle heating (e.g., 40-80 °C) can also help overcome the activation energy barrier, but must be used cautiously due to the risk of epimerization.[3][5] Microwave-assisted synthesis can be a powerful tool to accelerate these slow reactions.[5]
-
-
Consider an Alternative Activation Strategy: If even the most powerful coupling reagents fail, a different approach may be necessary.
-
Solution: Convert the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive yet relatively stable intermediates that are less sterically demanding, making them ideal for coupling with hindered amines.[13][14][15] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[13][15]
-
Problem 2: Formation of Side Products
Q: My reaction is messy, and I'm isolating byproducts like N-acylurea or a guanidinium-capped amine. How can I prevent this?
A: Side product formation is a clear indicator that the desired reaction is too slow, allowing alternative pathways to dominate.
Diagnostic Workflow & Solutions:
-
N-Acylurea Formation (with Carbodiimides): This occurs when the activated O-acylisourea intermediate rearranges before the amine can attack.
-
Solution: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 7-aza-1-hydroxybenzotriazole (HOAt) .[9] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which minimizes the rearrangement and also reduces epimerization.[9][10][16]
-
-
Guanidinylation of Amine (with Uronium/Aminium Reagents): This happens when the azaspiro amine attacks the coupling reagent (e.g., HATU, HBTU) instead of the activated carboxylic acid.[4]
-
Solution 1: Use a pre-activation step as described in FAQ #2. This is the most effective way to prevent this side reaction.[3]
-
Solution 2: Ensure you are not using a large excess of the coupling reagent. A 1:1 or 1.1:1 ratio of coupling reagent to carboxylic acid is typically recommended.[17]
-
Solution 3: Switch to a phosphonium salt reagent like PyBOP . Phosphonium salts do not have this liability and cannot form guanidinium byproducts, making them a safer choice when this side reaction is observed.[11]
-
Problem 3: Epimerization of Chiral Centers
Q: My chiral carboxylic acid is epimerizing during the coupling reaction. What conditions can I use to maintain stereochemical purity?
A: Epimerization occurs via the formation of an oxazolone intermediate, a process favored by strong bases and high temperatures.
Diagnostic Workflow & Solutions:
// Nodes Start [label="Epimerization Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentChoice [label="Re-evaluate Coupling Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; BaseChoice [label="Assess Base Strength", fillcolor="#FBBC05", fontcolor="#202124"]; TempControl [label="Control Temperature", fillcolor="#FBBC05", fontcolor="#202124"];
T3P [label="Use T3P®:\nKnown for minimal epimerization", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; HATU [label="Use HATU:\nHOAt-based reagents are superior\nto HOBt-based ones for suppressing epimerization", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; WeakerBase [label="Switch to a weaker base:\nUse N-methylmorpholine (NMM) or\n2,4,6-collidine instead of DIPEA", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; LowTemp [label="Run at lower temperature:\nPerform the reaction at 0°C or below", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> ReagentChoice; Start -> BaseChoice; Start -> TempControl; ReagentChoice -> T3P; ReagentChoice -> HATU; BaseChoice -> WeakerBase; TempControl -> LowTemp; } }
Workflow for minimizing epimerization.
-
Select an Epimerization-Suppressing Reagent:
-
T3P®: This reagent is an excellent first choice when epimerization is a major concern, as it is highly effective at forming the amide bond without affecting the stereocenter.[7][18]
-
HATU: The use of HOAt-based reagents like HATU provides faster coupling and less epimerization compared to their HOBt-based counterparts (HBTU).[6]
-
-
Choose the Right Base: The base plays a critical role. Highly basic conditions can promote the formation of the problematic oxazolone.
-
Solution: If using a strong, non-nucleophilic base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine .[9]
-
-
Control the Temperature: Higher temperatures accelerate the rate of epimerization.
-
Solution: Run the reaction at a lower temperature, such as 0 °C or even -20 °C, especially during the activation step.[2]
-
Reagent Selection Guide & Protocols
Comparison of Recommended Coupling Reagents
| Reagent | Type | Key Advantages | Considerations |
| HATU | Aminium Salt | Very high reactivity, superior for difficult couplings, low epimerization risk.[6][12] | Can cause guanidinylation side reaction; pre-activation is crucial.[4] More expensive than HBTU. |
| PyBOP | Phosphonium Salt | High reactivity, no risk of guanidinylation.[11] | Byproduct (HMPA from original BOP) is carcinogenic; PyBOP is a safer alternative.[9][16] |
| T3P® | Phosphonic Anhydride | Excellent for sterically hindered and epimerization-prone substrates; non-toxic byproducts are water-soluble, simplifying workup.[7][8][18] | Requires careful handling as it is water-sensitive.[18] |
| BTFFH | Fluorouronium Salt | Used to form highly reactive acyl fluoride intermediates in situ; excellent for the most challenging couplings where other methods fail.[13][15] | The reagent itself and the protocol may be less common in non-specialized labs. |
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using HATU
-
To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add HATU (1.05 equiv.).[2]
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[3]
-
Add the sterically hindered azaspiro compound (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If no reaction is observed after several hours, increase the temperature to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
This protocol is adapted for cases where even potent uronium salts like HATU are ineffective.[13][14]
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM (0.1-0.5 M).
-
Add BTFFH (1.2 equiv.) followed by 2,4,6-collidine or DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the sterically hindered azaspiro compound (1.0 equiv.) in anhydrous DCM.
-
Add the solution of the azaspiro compound to the acyl fluoride mixture.
-
Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C).[3]
-
Monitor the reaction over 12-24 hours. Given the stability of the acyl fluoride, longer reaction times are feasible.
-
After cooling to room temperature, quench the reaction with water and perform a standard aqueous workup and purification as described in Protocol 1.[3]
References
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Pattaropong, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Ierardi, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 926-930. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Li, P., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(15), 2033-2039. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Amide bond formation reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Request PDF: TFPN-mediated racemization/epimerization-free amide and peptide bond formation. ResearchGate. [Link]
-
(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]
-
Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global. [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
T3P: A Convenient and Useful Reagent in Organic Synthesis. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. PMC. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. bachem.com [bachem.com]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
Technical Support Center: Purification of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with this valuable spirocyclic scaffold. The inherent three-dimensionality and dual amine functionality of these molecules, while beneficial for medicinal chemistry, often introduce complexities in their isolation and purification.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and purification workflow.
Q1: My final compound is a persistent oil or waxy solid that refuses to crystallize. What can I do?
A: This is a very common issue with spirocyclic amines. The presence of multiple stereoisomers can inhibit the formation of a uniform crystal lattice. Furthermore, the molecule's combination of a bulky, lipophilic Boc group and a polar primary amine can lead to an amorphous state.
-
Primary Cause: High purity is the prerequisite for crystallization. Even minor impurities can act as "crystal poisons." The most common cause, however, is the presence of a mixture of diastereomers or enantiomers.
-
Recommended Action:
-
Achieve >98% Purity: First, ensure your material is chromatographically pure by an appropriate method (see Troubleshooting Guide below).
-
Salt Formation: Convert the free primary amine into a salt (e.g., hydrochloride, tartrate, or citrate). The increased rigidity and ionic interactions within a salt often promote crystallinity. A detailed protocol is provided below.[3]
-
Systematic Solvent Screening: Attempt crystallization with a wide range of solvent systems (e.g., isopropanol/heptane, methanol/MTBE, acetonitrile/water).
-
Q2: My NMR spectrum shows more peaks than expected for my "pure" compound. Could this be due to stereoisomers?
A: Yes, almost certainly. The 2-azaspiro[3.4]octane core in your molecule has at least two stereocenters: the spirocyclic carbon and the carbon bearing the amino group. This means your synthesis, if not stereocontrolled, has likely produced a mixture of diastereomers. These diastereomers are distinct chemical compounds with different physical properties and will exhibit unique, albeit often overlapping, sets of peaks in an NMR spectrum.
Q3: What is a good starting point for silica gel column chromatography of these compounds?
A: The dual nature of the molecule (a protected and a free amine) makes chromatography tricky. The basic primary amine can interact strongly with acidic silanol groups on the silica surface, leading to significant tailing or even irreversible binding.
-
Recommended Mobile Phase: Start with a dichloromethane (DCM)/methanol (MeOH) gradient. However, it is critical to add a basic modifier. A common and effective system is DCM/MeOH with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase. This neutralizes the acidic sites on the silica gel, dramatically improving peak shape.
Q4: I see a significant peak in my LC-MS corresponding to the loss of the Boc group, even in my starting material. Is my compound degrading?
A: This is usually an analytical artifact. The tert-butoxycarbonyl (Boc) group is designed to be acid-labile.[4][5] In the electrospray ionization (ESI) source of a mass spectrometer, the conditions can be sufficiently energetic or acidic to cause in-source fragmentation, cleaving the Boc group. If your NMR and TLC analysis confirm the presence of the Boc group, you can be confident this is an artifact and not a sign of bulk sample degradation.
Troubleshooting Guide: Specific Experimental Issues
This guide provides a cause-and-effect analysis for specific purification problems in a question-and-answer format.
Problem 1: Poor or No Separation of Diastereomers by Standard Column Chromatography
-
I'm running a column with a DCM/MeOH/TEA system, but my two diastereomers are co-eluting. How can I resolve them?
Causality: Diastereomers of spirocyclic amines can have very similar polarities, making them difficult to separate on standard silica gel. The subtle differences in their 3D shape may not be sufficient to create a significant difference in their interaction with the stationary phase.
Solutions & Methodologies:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching to a different modifier or solvent class can enhance resolution. For example, try an ethyl acetate/heptane system, again with 1% TEA.
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): Alumina offers a different selectivity compared to silica and can sometimes resolve closely eluting compounds. Use a similar mobile phase system.
-
Reverse-Phase (C18): If the diastereomers have slight differences in lipophilicity, reverse-phase chromatography (e.g., using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid) can be effective. Note that after using TFA, you will need to neutralize the resulting salt.
-
-
High-Performance Chromatographic Methods: For baseline separation, especially at the final stage, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often required. SFC, in particular, is highly effective for separating stereoisomers.[6][7]
Data Summary: Comparison of Chromatographic Conditions
-
| Stationary Phase | Typical Mobile Phase | Modifier | Best For | Key Considerations |
| Silica Gel | Dichloromethane/Methanol | 1% Triethylamine | General purification, removing non-basic impurities. | Prone to tailing; may not resolve close diastereomers. |
| Basic Alumina | Ethyl Acetate/Heptane | None needed | Compounds sensitive to acidic silica; improved peak shape. | Different selectivity may help with stubborn separations. |
| C18 Silica (Reverse) | Acetonitrile/Water | 0.1% TFA or Formic Acid | Separating compounds by lipophilicity; good for diastereomers. | Product is isolated as an acid salt, requiring neutralization. |
| Chiral Stationary Phase | Varies (e.g., Heptane/IPA for NP; CO₂/MeOH for SFC) | Varies | Resolving enantiomers and often diastereomers. | Requires specialized columns and instrumentation.[6] |
Problem 2: Product is Tailing Severely or Streaking Down the Column
-
My compound is smearing across all fractions during column chromatography, and I'm getting low recovery. What's happening?
Causality: This is a classic sign of strong, undesirable interactions between the basic primary amine of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, non-uniform elution.
Solutions & Methodologies:
-
Use a Basic Modifier (Standard Approach): As mentioned in the FAQs, always incorporate a volatile base like triethylamine (TEA) or ammonium hydroxide (conc. NH₄OH) into your mobile phase at a concentration of 0.5-1.0%. The modifier competes with your compound for binding to the acidic sites, ensuring a sharp elution profile.
-
Pre-treat the Silica Gel: Create a slurry of your silica gel in the least polar solvent of your mobile phase system (e.g., heptane or DCM) and add 1-2% TEA. Mix thoroughly before packing the column. This ensures the stationary phase is fully neutralized before your compound is loaded.
-
Use Strong Cation Exchange (SCX) Chromatography: This is a highly effective, non-traditional purification method for basic compounds. See Protocol 1 for a detailed workflow. The principle is to bind your basic amine to the acidic resin, wash away all neutral and acidic impurities, and then elute your pure compound by washing with a basic solution.
-
Problem 3: Incomplete or Messy Boc-Deprotection Reaction
-
I've treated my compound with acid to remove the Boc group, but my LC-MS shows a mix of starting material, product, and other unknown peaks. What went wrong?
Causality: The Boc group is cleaved by acid, which generates a relatively stable tert-butyl cation as a byproduct.[4][8] This cation is an electrophile and can alkylate other nucleophiles in the reaction mixture, including your desired product, creating impurities. Incomplete deprotection occurs if the acid is too weak, not concentrated enough, or the reaction time is too short.
Solutions & Methodologies:
-
Choose the Right Acidic Conditions:
-
TFA in DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is a robust method.[9]
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane or a solution of acetyl chloride in methanol (which generates HCl in situ) are common and effective reagents.
-
-
Use a Cation Scavenger: To prevent unwanted side reactions from the tert-butyl cation, include a scavenger in the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[4] These molecules are more nucleophilic than your product and will be preferentially alkylated.
-
Monitor the Reaction: Before performing a workup, check for the disappearance of starting material by TLC or a quick LC-MS analysis.
-
Visual Guide: Boc Deprotection & The Role of Scavengers
The following diagram illustrates the mechanism of Boc deprotection and the potential for a side reaction, highlighting how a scavenger intercepts the problematic cation.
Caption: Decision tree for purification strategy selection.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (NIH). [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2. PubChem. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Stability of the Boc Protecting Group on Azaspiro Compounds During Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group on azaspiro compounds, a critical consideration during pivotal C-C and C-N bond-forming coupling reactions. Azaspirocycles are increasingly vital scaffolds in medicinal chemistry, and ensuring the integrity of the Boc group during their functionalization is paramount for synthetic success.[1][2] This resource is designed to equip you with the expertise to navigate the complexities of these reactions, anticipate challenges, and implement robust solutions.
Troubleshooting Guide: Navigating Unexpected Boc Deprotection
This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Problem 1: Partial or Complete Loss of the Boc Group During a Suzuki-Miyaura Coupling Reaction
You are attempting to couple an aryl bromide to your N-Boc-protected azaspiro[3.3]heptane boronic acid pinacol ester, but you observe significant formation of the deprotected azaspirocycle in your reaction mixture.
Potential Causes and Diagnostic Workflow:
-
Acidic Conditions: The Boc group is notoriously labile to acid.[3][4][5] Trace acidic impurities in your reagents or solvent, or the generation of acidic byproducts during the reaction, can lead to its cleavage.
-
Diagnosis: Carefully check the pH of your reaction mixture. A simple test with a pH strip on a quenched aliquot can be revealing. Ensure all reagents and solvents are anhydrous and of high purity.
-
-
Elevated Temperatures: While generally considered thermally stable at moderate temperatures, prolonged heating can induce thermolytic deprotection of the Boc group, especially at temperatures exceeding 100-150°C.[6][7][8]
-
Diagnosis: Monitor your reaction temperature closely. If the reaction is sluggish, consider alternative methods to promote reactivity before resorting to higher temperatures.
-
-
Lewis Acidity of the Palladium Catalyst or Boronic Ester: Some palladium catalysts or the boronic ester itself can exhibit Lewis acidity, which can catalyze Boc cleavage.
-
Diagnosis: This is more challenging to diagnose directly. However, if you have ruled out other sources of acid and are still observing deprotection, consider this as a possibility.
-
Solutions and Experimental Protocols:
-
Optimize Your Base: A common cause of acidic conditions is the incomplete neutralization of acidic species. Ensure you are using a sufficient excess of a suitable base.
| Base | Recommended Stoichiometry | Notes |
| K₂CO₃ | 3 equivalents | A standard and often effective choice. |
| K₃PO₄ | 3 equivalents | A stronger base that can be beneficial in challenging couplings. |
| Cs₂CO₃ | 3 equivalents | A highly effective base, particularly for sterically hindered substrates. |
-
Protocol for a Modified Suzuki-Miyaura Coupling to Preserve the Boc Group:
-
To a dried reaction vessel, add your N-Boc-azaspirocycle boronic acid pinacol ester (1.0 eq.), the aryl bromide (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.), and ligand (if necessary).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene) and degas the mixture for a further 10-15 minutes.
-
Add a freshly prepared aqueous solution of your chosen base (e.g., 2M K₂CO₃, 3.0 eq.).
-
Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, consider adding a phase-transfer catalyst (e.g., TBAB) to improve reaction kinetics at a lower temperature.
-
-
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for Boc deprotection in Suzuki couplings.
Problem 2: Boc Group Cleavage During a Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination to couple a secondary amine to your N-Boc-protected chloro-azaspiro compound and notice the formation of the undesired deprotected product.
Potential Causes and Diagnostic Workflow:
-
Base-Mediated Deprotection: While the Boc group is generally stable to many bases, strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig reactions, can promote deprotection, especially at elevated temperatures.[3]
-
Diagnosis: If you are using a very strong base, it is a likely culprit.
-
-
Reaction Temperature: As with Suzuki couplings, high temperatures can lead to thermolytic cleavage of the Boc group.[7][8]
-
Diagnosis: Evaluate if the reaction can be conducted at a lower temperature.
-
Solutions and Experimental Protocols:
-
Screening Weaker Bases: Consider using a weaker base that is still effective for the catalytic cycle.
| Base | Recommended Stoichiometry | Notes |
| K₃PO₄ | 2-3 equivalents | A good alternative to stronger alkoxide bases. |
| Cs₂CO₃ | 2-3 equivalents | Often effective and less harsh than NaOtBu. |
| LHMDS | 1.5-2 equivalents | Can be effective at lower temperatures. |
-
Ligand and Catalyst Selection: The choice of ligand can significantly impact the required reaction temperature. More electron-rich and sterically hindered ligands can facilitate the catalytic cycle at milder conditions.[9][10][11]
-
Visualizing the Buchwald-Hartwig Decision Process:
Caption: Decision-making process for preserving the Boc group in Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs)
Q1: What are the general stability limits of the Boc group on an azaspirocycle?
The stability of the Boc group on an azaspirocycle is governed by the same principles as on other secondary amines, but with potential exacerbation due to the unique conformational constraints of the spirocyclic system.[12][13][14]
-
Acidic Conditions: The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which will rapidly cleave it.[4][5] It can also be cleaved by milder acids, especially with prolonged exposure or at elevated temperatures.
-
Basic Conditions: It is generally stable to common inorganic bases like K₂CO₃, NaHCO₃, and even alkali metal hydroxides at room temperature.[3] However, strong, non-nucleophilic bases like NaOtBu or LHMDS at higher temperatures may cause partial deprotection.
-
Thermal Stability: The Boc group can undergo thermolytic cleavage at temperatures above 150°C, though this is substrate-dependent.[7][8] Continuous flow high-temperature conditions have been developed for intentional deprotection.[15]
-
Reductive/Oxidative Conditions: The Boc group is stable to a wide range of reducing agents (e.g., H₂/Pd, NaBH₄, LiAlH₄) and oxidizing agents (e.g., KMnO₄, OsO₄, CrO₃).[3]
Q2: How does the choice of catalyst and ligand impact the stability of the Boc protecting group in cross-coupling reactions?
The primary impact is indirect. More active catalyst systems (often employing bulky, electron-rich phosphine ligands) can facilitate the desired coupling reaction at lower temperatures.[9][10] By avoiding the need for high temperatures to drive the reaction, you minimize the risk of thermal deprotection of the Boc group.
Q3: Can the solvent choice influence the stability of the Boc group during a coupling reaction?
Yes, the solvent can play a role. Protic solvents, in combination with certain bases or at elevated temperatures, may facilitate protonolysis of the Boc group. Additionally, ensuring the use of anhydrous solvents is crucial to prevent the in-situ formation of acidic species that can lead to deprotection.
Q4: Are there any alternative nitrogen protecting groups that are more robust for coupling reactions on azaspirocycles?
If the Boc group proves to be too labile for your desired coupling conditions, consider these alternatives:
| Protecting Group | Cleavage Conditions | Advantages |
| Carbobenzyloxy (Cbz) | Catalytic hydrogenation (H₂/Pd) | Stable to a wide range of acidic and basic conditions. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Mildly basic conditions (e.g., piperidine in DMF) | Orthogonal to acid-labile protecting groups.[16] |
| 2-(Trimethylsilyl)ethanesulfonyl (SES) | Fluoride sources (e.g., TBAF) | Stable to both acidic and basic conditions. |
Q5: What is the first analytical step I should take if I suspect Boc deprotection?
The most straightforward initial step is to analyze your crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quickly identify the mass of the starting material, the desired product, and the deprotected byproduct, confirming the loss of the Boc group (a mass difference of 100.12 g/mol ).
References
- Synthesis of functionalized 1-azaspirocyclic cyclopentanones using bronsted acid or N-bromosuccinimide promoted ring expansions. J Org Chem. 2004 Aug 20;69(17):5668-75.
- 11.3 Protecting groups - Organic Chemistry II. Fiveable.
- Diversity-oriented synthesis of azaspirocycles. Org Lett. 2004 Aug 19;6(17):3009-12.
- Synthesis of Functionalized 1-Azaspirocyclic Cyclopentanones Using Bronsted Acid or N-Bromosuccinimide Promoted Ring Expansions. figshare.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Benefits of Protecting Groups in Organic Synthesis. Labinsights.
- Is the protecting group boc of the amino group stable at 37°C?.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups. Organic Chemistry Portal.
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- Boc Protecting Group for Amines. Chemistry Steps.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
- Thermolytic Deprotection of N-Boc Groups.
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- shows the cleavage conditions for the Boc group | Download Table.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis.... BOC Sciences Amino Acid.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit.
- Synthetic Utility of N-Boc-Amides in Cross-Coupling Reactions. Alfa Chemistry.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- BOC-ON. Sigma-Aldrich.
- Cross-Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- BOC Protection and Deprotection. J&K Scientific LLC.
- BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros - Reddit.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- The role of the stabilizing/leaving group in palladium c
- Adding Boc Group Mechanism | Organic Chemistry. YouTube.
- Nucleoside Modification Using Buchwald-Hartwig Amin
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- 1. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
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- 16. Boc Protected Compounds [pt.bzchemicals.com]
Technical Support Center: Deprotection of Boc-Protected 6-Amino-2-azaspiro[3.4]octane Derivatives
Welcome to the technical support guide for the deprotection of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate and its analogues. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols tailored for researchers and drug development professionals working with this versatile spirocyclic scaffold. Our focus is on anticipating and solving common experimental challenges to ensure a successful and reproducible synthesis.
Introduction: The Chemistry of a Unique Scaffold
The 2-azaspiro[3.4]octane core is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure. The title compound, which we will refer to as di-Boc-6-amino-2-azaspiro[3.4]octane , possesses two distinct Boc-protected amines: a primary amine at the C6 position and a secondary amine as part of the azetidine ring (N2). The deprotection strategy—whether selective for the C6-amine or complete removal of both Boc groups—is critical and depends entirely on the synthetic goal.
This guide addresses the nuances of cleaving these protecting groups while preserving the integrity of the spirocyclic core.
Logical Workflow for Deprotection Strategy
Before starting your experiment, it's crucial to define your objective. The choice of reagents and conditions will flow from this primary decision.
Caption: Decision workflow for Boc deprotection of the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection reaction in a Q&A format.
Issue 1: Incomplete or Stalled Deprotection
Q: I ran my reaction with TFA in DCM, but my LC-MS shows a mix of starting material, the mono-deprotected intermediate, and the desired di-deprotected product. What went wrong?
A: This is a common issue and can stem from several factors. The Boc group on the endocyclic secondary amine (N2) can be sterically more hindered or electronically different from the exocyclic primary amine (C6-NHBoc), leading to different deprotection rates.
-
Insufficient Acid: The most frequent cause is an inadequate amount or concentration of acid.[1] Boc cleavage is highly dependent on acid strength.[2]
-
Reaction Time/Temperature: The reaction may not have run long enough for the second, slower deprotection step.
-
Solution: Extend the reaction time and continue to monitor by TLC or LC-MS every hour. Gentle warming to 30-40°C can sometimes accelerate the reaction, but be aware this can also increase side reactions.[5]
-
-
Water Contamination: Traces of water in your solvent or on glassware can hydrolyze the acid, reducing its effective concentration.
-
Solution: Use anhydrous solvents, particularly when working with HCl in dioxane. Ensure all glassware is thoroughly dried.
-
Issue 2: Formation of Unexpected Byproducts
Q: My crude NMR shows my desired product, but also several other strange peaks. My mass spectrum shows a peak corresponding to my product +56. What is happening?
A: The byproduct at M+56 is almost certainly from t-butylation. During acidic deprotection, a reactive tert-butyl cation is generated.[2][6] This cation can alkylate any available nucleophile, including the newly formed free amines of your product or other electron-rich moieties.[7]
-
Cause: The tert-butyl cation (mass of 57, but results in a +56 addition after proton loss) is a potent electrophile.
-
Prevention (Use of Scavengers): To prevent this, a "scavenger" should be added to the reaction mixture to trap the tert-butyl cation.
-
Solution: Add a scavenger like triethylsilane (TES), thioanisole, or cresol (5-10% v/v) to your reaction mixture along with the acid.[8] TES is particularly effective as it reduces the cation to isobutane.
-
| Scavenger | Function | Typical Concentration |
| Triethylsilane (TES) | Reduces the t-butyl cation to isobutane. | 5% (v/v) |
| Thioanisole | Acts as a nucleophilic trap. | 5% (v/v) |
| Anisole/Cresol | Acts as a nucleophilic trap for electron-rich aromatics. | 5% (v/v) |
Q: I'm concerned about the stability of the azetidine ring in the spirocycle under strong acid. Could it be ring-opening?
A: This is an excellent and critical question. While azetidines are more stable than aziridines, they can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged heating.[9]
-
Signs of Degradation: Look for a complex mixture of unidentified products in your LC-MS or NMR, often with a loss of the characteristic spirocyclic signals.
-
Mitigation Strategy:
-
Keep it Cold: Run the deprotection at 0°C to room temperature. Avoid heating unless absolutely necessary for deprotection.
-
Use HCl/Dioxane: This reagent is often very fast and efficient at room temperature, minimizing the required exposure time to strong acid.[3][10]
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Do not let it stir overnight unnecessarily.
-
Issue 3: Difficult Work-up and Isolation
Q: After removing the TFA, I'm left with a sticky, oily residue that is hard to purify. How can I get a clean, solid product?
A: Trifluoroacetate (TFA) salts are notoriously difficult to handle and often form oils.[11] The product, a diamine, is also likely to be quite polar.
-
Solution 1 (Switch to HCl): The best solution is often preventative. Using 4M HCl in dioxane typically yields the corresponding hydrochloride salt, which is much more likely to be a crystalline, filterable solid.[11]
-
Solution 2 (Salt Formation/Precipitation): After removing the bulk of the reaction solvent and TFA in vacuo, dissolve the oily residue in a minimal amount of a solvent like methanol or isopropanol. Then, add a non-polar solvent like diethyl ether or MTBE dropwise until your product precipitates out as the TFA salt. This process, known as trituration, can help purify the product and induce crystallization.
-
Solution 3 (Conversion to Free Base): To obtain the free amine, the salt must be neutralized.
-
Aqueous Work-up: Dissolve the crude salt in water or DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) until the pH is >9. Extract the free amine with an organic solvent like DCM or ethyl acetate. Caution: Your diamine product may have some water solubility, so multiple extractions are recommended.[12][13]
-
Non-Aqueous Work-up: For water-sensitive applications, use a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the salt in a solvent like methanol.[12][14] Stir the dissolved salt with the resin, then filter and concentrate the solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for removing both Boc groups? A1: For complete deprotection, the two most reliable methods are:
-
TFA/DCM: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) stirred at room temperature for 1-3 hours.[15]
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane, often used with a co-solvent like methanol or DCM, stirred at room temperature for 1-4 hours.[4]
Q2: Is selective deprotection of the C6-NHBoc group possible? A2: Yes, it is theoretically possible but requires careful optimization. The exocyclic C6-NHBoc group is generally more sterically accessible and may be cleaved under milder conditions than the N2-Boc group.
-
Strategy: Use a weaker acid system or a stoichiometric amount of acid. For example, try using 1.1-1.5 equivalents of HCl (as a solution in dioxane) at 0°C and monitor the reaction progress very closely by LC-MS. Quench the reaction as soon as the mono-deprotected product is the major species. This will require significant methods development.
Q3: How do I properly monitor the reaction? A3: Thin-Layer Chromatography (TLC) is the quickest method. The polarity of the products will increase significantly upon deprotection.
-
TLC System: Use a polar mobile phase (e.g., 10-20% Methanol in DCM with 1% NH₄OH to visualize the free amine).
-
Rf Values: Expect the following trend in Rf values: di-Boc starting material (highest Rf) > mono-Boc intermediate > di-amine product (lowest Rf, may streak).
-
Confirmation: Always confirm TLC results with LC-MS to accurately identify the masses of the species present.
Q4: Do I need to worry about generating genotoxic impurities? A4: Yes, this is a valid concern in drug development. The tert-butyl cation can react with counter-ions like chloride to form tert-butyl chloride, a potential genotoxic impurity (PGI).[7] While often volatile and removed during work-up, its potential formation should be noted. Using scavengers like triethylsilane mitigates this risk by converting the cation to isobutane.[6]
Detailed Experimental Protocols
Protocol 1: Complete Deprotection using TFA
This protocol is designed for the complete removal of both Boc groups.
Caption: Step-by-step workflow for full deprotection using TFA.
-
Preparation: Dissolve the di-Boc-protected 6-amino-2-azaspiro[3.4]octane (1.0 equiv) in anhydrous dichloromethane (DCM) to make a 0.1 M solution. Cool the flask in an ice-water bath to 0 °C.
-
Reaction: To the stirred solution, add trifluoroacetic acid (TFA) (10 equiv., or as a 25-50% v/v solution in DCM) dropwise.[15] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (10% MeOH/DCM + 1% NH₄OH) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
To remove residual TFA, add toluene and evaporate to dryness again. Repeat this step once more.[5]
-
The resulting crude product is the bis-TFA salt. It can be purified by precipitation from a solvent/anti-solvent system (e.g., MeOH/ether) or converted to the free base as described in the troubleshooting section.[14][16]
-
Protocol 2: Complete Deprotection using 4M HCl in Dioxane
This protocol is often preferred for generating a crystalline hydrochloride salt.[3][10]
-
Preparation: Dissolve the di-Boc-protected starting material (1.0 equiv) in a minimal amount of methanol or DCM.
-
Reaction: Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv.) to the solution.[4] Stir at room temperature.
-
Monitoring & Isolation: The deprotection is often rapid (1-4 hours). In many cases, the desired diamine dihydrochloride salt will precipitate directly from the reaction mixture.
-
Work-up:
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield the pure 6-amino-2-azaspiro[3.4]octane dihydrochloride.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
Overcoming low yields in the synthesis of 2-azaspiro[3.4]octane containing molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.4]octane scaffold is a valuable motif in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] However, the synthesis of molecules containing this strained spirocyclic system can be challenging, often resulting in low yields. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome common synthetic hurdles.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues that can arise during the synthesis of 2-azaspiro[3.4]octane-containing molecules and offers practical solutions.
Q1: My intramolecular cyclization to form the azetidine ring is inefficient. What are the likely causes and how can I improve the yield?
Low yields in the crucial azetidine ring-forming step can often be attributed to several factors, including steric hindrance, inappropriate reaction conditions, or suboptimal choice of reagents. A systematic approach to troubleshooting is recommended.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The precursors for the cyclization may be sterically encumbered, disfavoring the formation of the strained four-membered ring. | - Re-evaluate Substrate Design: If possible, consider alternative synthetic routes that introduce bulky substituents after the formation of the spirocycle.- High-Pressure Conditions: Applying high pressure can sometimes overcome the activation barrier for sterically demanding cyclizations. |
| Leaving Group | An inadequate leaving group on the cyclization precursor will slow down or prevent the intramolecular nucleophilic substitution. | - Optimize the Leaving Group: Common leaving groups for such cyclizations include tosylates, mesylates, and halides. Experiment with different leaving groups to find the most effective one for your specific substrate. |
| Reaction Conditions | Temperature, solvent, and base can all significantly impact the efficiency of the cyclization. | - Solvent Screen: Test a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and polar protic solvents (e.g., ethanol, isopropanol).- Base Optimization: The choice and concentration of the base are critical. Weaker, non-nucleophilic bases are often preferred to minimize side reactions. Consider bases such as potassium carbonate, cesium carbonate, or organic bases like DBU.- Temperature Adjustment: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A careful optimization of the reaction temperature is necessary. |
| Side Reactions | Intermolecular reactions or elimination reactions can compete with the desired intramolecular cyclization. | - High Dilution: Running the reaction at high dilution can favor the intramolecular pathway by reducing the probability of intermolecular encounters.- Protecting Group Strategy: Ensure that other nucleophilic sites in the molecule are appropriately protected to prevent unwanted side reactions. |
Experimental Protocol: Optimizing the Intramolecular Cyclization
-
Substrate Preparation: Synthesize the cyclization precursor with a good leaving group (e.g., a tosylate) on the carbon that will be attacked by the amine.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor in the chosen solvent at a low concentration (e.g., 0.01 M).
-
Reagent Addition: Add the selected base portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction, extract the product, and purify by column chromatography. Analyze the yield and purity of the 2-azaspiro[3.4]octane product.
Q2: I am observing significant byproduct formation during my synthesis. How can I identify and minimize these impurities?
Byproduct formation is a common issue in complex organic syntheses. Identifying the structure of the byproducts is the first step toward understanding the undesired reaction pathways and mitigating them.
Common Byproducts and Mitigation Strategies:
-
Dimers or Polymers: Resulting from intermolecular reactions.
-
Solution: Employ high-dilution conditions as described in Q1.
-
-
Elimination Products: Formation of an alkene instead of the desired cyclization.
-
Solution: Use a less hindered base and a lower reaction temperature.
-
-
Rearrangement Products: The strained nature of the spirocycle can sometimes lead to rearrangements.
-
Solution: This is highly substrate-dependent. Careful analysis of the byproduct structure is necessary to propose a mechanism and devise a strategy to avoid it. This may involve altering the synthetic route or protecting group strategy.
-
Q3: The purification of my 2-azaspiro[3.4]octane derivative is difficult. What are the best practices for purification?
The polarity and volatility of spirocyclic amines can make their purification challenging.
Purification Techniques:
| Technique | Best Practices |
| Column Chromatography | - Silica Gel: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is typically used.- Amine Deactivation: For basic amines, deactivating the silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent can prevent tailing and improve separation.- Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) may be more suitable. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization. |
| Salt Formation | Converting the basic amine to a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization and improve handling and stability.[4] |
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the 2-azaspiro[3.4]octane core?
Several synthetic strategies have been developed to access the 2-azaspiro[3.4]octane scaffold.[5][6] The choice of route often depends on the desired substitution pattern and the availability of starting materials. Some common approaches include:
-
Intramolecular Cyclization: As discussed in the troubleshooting section, this is a widely used method involving the formation of the azetidine ring via an intramolecular nucleophilic substitution.
-
[2+2] Cycloaddition: The reaction of an appropriate ketene or keteniminium ion with an alkene can be a powerful method for constructing the four-membered ring.
-
Ring-Expansion and Ring-Contraction Reactions: More complex strategies may involve the expansion of a cyclopropane ring or the contraction of a cyclopentane ring to form the desired spirocycle.
Are there any known stability issues with the 2-azaspiro[3.4]octane core?
The 2-azaspiro[3.4]octane system contains a strained azetidine ring, which can be susceptible to ring-opening reactions under certain conditions.[1]
-
Acid Sensitivity: Strong acidic conditions can lead to protonation of the nitrogen and potential ring-opening. It is advisable to use milder acidic conditions when deprotection or other acid-catalyzed transformations are necessary.
-
Reductive Cleavage: Certain reductive conditions, particularly with reagents like lithium aluminum hydride, could potentially lead to the cleavage of the C-N bonds in the azetidine ring.
How does the 2-azaspiro[3.4]octane scaffold influence the properties of a molecule in a drug discovery context?
The incorporation of a 2-azaspiro[3.4]octane moiety can have several beneficial effects on the properties of a drug candidate:
-
Increased Three-Dimensionality: Moving away from "flat" aromatic structures can improve binding to protein targets and enhance selectivity.[7]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate lipophilicity (logP) and aqueous solubility, which are critical parameters for drug absorption and distribution.
-
Novel Chemical Space: The unique structure of the 2-azaspiro[3.4]octane scaffold can lead to new intellectual property.
Visualizing Synthetic and Troubleshooting Workflows
Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
General Synthetic Approach via Intramolecular Cyclization
Caption: A common synthetic route to 2-azaspiro[3.4]octanes.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery, 16(11), 1259–1263. [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2023). ACS Medicinal Chemistry Letters, 14(7), 964–970. [Link]
-
6-Oxa-2-azaspiro[3.4]octane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). Molecules, 25(21), 5036. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(22), 16201–16223. [Link]
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- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PROTAC linker conjugation with tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the Technical Support Center for PROTAC development. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format, focusing on a particularly challenging conjugation step: the amide bond formation between a PROTAC linker and the sterically hindered secondary amine, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate.
Our approach is grounded in mechanistic principles and validated by industry best practices to empower you with the knowledge to overcome common synthetic hurdles and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield in my amide coupling reaction between my carboxylic acid-terminated linker and this compound. What are the likely causes?
Low or no product formation in the amide coupling with this specific azaspirocycle is a common challenge. The primary reasons often revolve around the inherent properties of the amine and the reaction conditions.
-
Steric Hindrance: The secondary amine on the azaspiro[3.4]octane ring is sterically encumbered. The bulky tert-butoxycarbonyl (Boc) protecting group and the spirocyclic scaffold itself create a crowded environment around the nitrogen atom. This physically obstructs the approach of the activated carboxylic acid, significantly slowing down the rate of nucleophilic attack. Many standard coupling reagents may not be potent enough to overcome this steric barrier.[1][2][3]
-
Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the electronic environment of this specific amine can influence its reactivity. The proximity of the Boc group, although primarily for protection, can have a minor electron-withdrawing effect, slightly diminishing the nucleophilicity of the amine.
-
Suboptimal Coupling Reagent Choice: Standard peptide coupling reagents like DCC or EDC, while effective for simple amide bond formations, often fail with sterically hindered substrates.[1][2][3] More potent activating agents are required to generate a highly reactive acyl intermediate that can be intercepted by the hindered amine before it degrades.
-
Inadequate Reaction Conditions: Factors such as solvent choice, reaction temperature, and concentration can play a crucial role. For instance, a solvent that does not adequately solubilize all reactants or one that interferes with the coupling chemistry can hinder the reaction. Similarly, the reaction may require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.
Q2: Which coupling reagents are recommended for conjugating a linker to a sterically hindered amine like this compound?
For challenging couplings involving sterically hindered amines, more robust and highly activating reagents are necessary. The choice of coupling reagent is paramount for achieving a reasonable yield.[4] Below is a comparison of recommended coupling reagents:
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High reactivity, rapid activation, low risk of racemization.[5] | Can be moisture-sensitive; requires a non-nucleophilic base. |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Uronium Salt | Effective and widely used, good for many standard couplings. | Generally less reactive than HATU for highly hindered systems. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High coupling efficiency, low racemization risk.[5] | Can be more expensive; byproducts can sometimes be difficult to remove. |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Excellent solubility and high reactivity, often superior to HATU.[6] | Newer generation reagent, potentially higher cost. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Very effective for hindered couplings, byproducts are water-soluble and easily removed.[7] | Often requires slightly elevated temperatures. |
Recommendation: For initial attempts with this compound, HATU or COMU are excellent starting points due to their high reactivity and proven success in difficult couplings.
Q3: I'm still getting low yields even with a potent coupling reagent. How can I further optimize the reaction conditions?
If a powerful coupling reagent alone is insufficient, a systematic optimization of other reaction parameters is the next logical step.
-
Base Selection: The choice of a non-nucleophilic organic base is critical. The base activates the amine and neutralizes acidic byproducts.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These are sterically hindered and less likely to compete as nucleophiles.[8]
-
Stoichiometry: Use 2-3 equivalents of the base relative to the carboxylic acid.
-
-
Solvent Choice: The solvent must fully dissolve all reactants and should not interfere with the reaction.
-
Good Choices: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). For reactants with poor solubility, a mixture of DMF and DCM can be effective.[9]
-
-
Temperature: For sterically demanding reactions, elevated temperatures can provide the necessary energy to overcome the activation barrier.
-
Optimization Strategy: Start at room temperature (20-25°C) and, if the reaction is sluggish, incrementally increase the temperature to 40-50°C. Monitor the reaction for potential degradation of starting materials or product at higher temperatures.
-
-
Reactant Stoichiometry and Concentration:
-
Equivalents: It is often beneficial to use a slight excess of the amine (1.2-1.5 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the carboxylic acid.
-
Concentration: Running the reaction at a higher concentration (e.g., 0.1-0.5 M) can favor the desired bimolecular reaction over unimolecular decomposition pathways of the activated ester.
-
-
Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine can improve yields. However, be cautious as prolonged pre-activation can sometimes lead to side reactions or epimerization if a chiral center is present alpha to the carboxyl group.[10]
Visualizing the Process: Workflow and Reaction
A clear understanding of the experimental workflow can significantly aid in troubleshooting.
Caption: A typical workflow for amide coupling with a hindered amine.
Detailed Experimental Protocol
This protocol provides a robust starting point for the conjugation of a carboxylic acid-functionalized PROTAC linker with this compound using HATU as the coupling reagent.
Materials:
-
Carboxylic acid-terminated PROTAC linker (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-terminated PROTAC linker (1.0 eq) in anhydrous DMF to a concentration of approximately 0.2 M.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 5 minutes.
-
-
Amine Addition:
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated linker solution from step 1.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (linker) is consumed or the reaction stalls (typically 4-24 hours).
-
If the reaction is slow, it can be gently heated to 40°C.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This will remove excess DMF and unreacted reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Decision Tree
If you encounter issues, this decision tree can help guide your troubleshooting process.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Technical Support Center: HPLC and NMR Analysis of Impurities in tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate Reactions
Welcome to the technical support guide for the analysis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate. This document is designed for researchers, analytical chemists, and process development scientists who are engaged in the synthesis and purification of this key spirocyclic building block, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs)[1]. Ensuring the purity of this intermediate is critical, as impurities can impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two primary analytical techniques used for impurity profiling: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical manufacturing.[2] However, the unique basic nature of the primary amine and the non-polar Boc-protecting group in this compound can present specific chromatographic challenges.
Troubleshooting Guide: HPLC Issues
Question: My main peak is tailing or showing poor symmetry. What is the cause and how can I fix it?
Answer: Peak tailing for this compound is most often caused by secondary interactions between the basic primary amine and acidic residual silanol groups on the surface of the C18 stationary phase.[4] This leads to a non-ideal peak shape, making accurate integration and quantification of nearby impurities difficult.
-
Causality: At neutral or acidic pH, the primary amine is protonated (-NH3+), and it can interact strongly with ionized silanol groups (Si-O⁻) on the silica backbone of the column packing. This mixed-mode retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the aqueous portion of your mobile phase to >8 (e.g., using an ammonium bicarbonate or phosphate buffer). At this pH, the primary amine is deprotonated (free base), significantly reducing its interaction with silanols. Ensure your column is stable at this pH.
-
Use a Low-Bleed, End-Capped Column: Modern columns designed for amine analysis often feature advanced end-capping (treating residual silanols) or are based on hybrid silica particles that are more resistant to high pH.
-
Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Lower Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[5][6] Try reducing the injection volume or sample concentration.
-
Question: I am struggling to resolve a closely eluting impurity from the main peak. How can I improve the resolution?
Answer: Achieving baseline separation (Resolution, Rs > 1.5) is critical for accurate impurity quantification.[7] Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k').
-
Causality: Poor resolution means the separation conditions are insufficient to differentiate between the main compound and the impurity. This could be due to similar polarity, leading to low selectivity, or excessive band broadening, leading to low efficiency.
-
Solutions to Improve Resolution:
-
Optimize Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter elution patterns.[7]
-
Adjust pH: As mentioned for peak tailing, changing the pH can alter the ionization state of the analyte and impurities, dramatically affecting selectivity.[8]
-
Switch Stationary Phase: If mobile phase optimization fails, change to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, to introduce different interaction mechanisms (e.g., π-π interactions).[7][8]
-
-
Increase Efficiency (N):
-
Use a Longer Column: Doubling the column length increases resolution by a factor of ~1.4.
-
Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm or a solid-core particle column can dramatically increase efficiency and resolution.[9]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, but at the cost of longer analysis times.[8]
-
-
Optimize Retention Factor (k'):
-
Decrease Organic Solvent Strength: Reduce the percentage of acetonitrile or methanol in the mobile phase. This increases retention time and can provide more opportunity for separation. Aim for a k' between 2 and 10.
-
-
HPLC FAQs
Q1: What is a good starting HPLC method for this compound? A typical starting point would be a reversed-phase method on a C18 column. See the detailed protocol in Section 4.
Q2: My retention times are shifting between injections. Why? This can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection.[10]
-
Mobile Phase Instability: Buffers can precipitate, or organic solvents can evaporate over time. Prepare fresh mobile phase daily.[11]
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature, as temperature affects mobile phase viscosity and retention.[12][13]
-
Pump Issues: Air bubbles or faulty check valves in the pump can cause inconsistent flow rates.[10][11]
Q3: I see a high baseline noise or spurious peaks in my gradient analysis. What should I do? This is often due to contaminated mobile phase or a dirty system.
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water (e.g., Milli-Q).
-
Filter Mobile Phases: Filter aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Clean the System: Flush the system with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants that may have built up.[11]
Section 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for specific impurity reference standards.[14][15]
Troubleshooting Guide: NMR Issues
Question: The signals of my impurity are overlapping with the main compound's signals in the ¹H NMR spectrum. How can I resolve them?
Answer: Signal overlap is a common challenge, especially in the aliphatic region where the spirocyclic core protons reside.
-
Causality: Protons in similar chemical environments will have similar chemical shifts, causing their signals to merge, which prevents accurate integration and structural assignment.[16]
-
Solutions:
-
Change the Solvent: Switching from CDCl₃ to a different deuterated solvent like benzene-d₆ or acetone-d₆ can induce differential shifts in proton resonances, potentially resolving the overlap.[17] Benzene-d₆ is particularly effective at resolving signals due to its aromatic solvent-induced shifts (ASIS).
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion, often separating overlapping multiplets.
-
Use 2D NMR Techniques: Two-dimensional NMR is a powerful method to resolve overlap.[16]
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the spin system of an impurity even if some of its signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): Spreads the proton signals out by correlating them to their attached ¹³C nuclei. Since ¹³C spectra are much more dispersed, this is highly effective at resolving ¹H overlap.[18]
-
-
1D TOCSY (Total Correlation Spectroscopy): If an impurity has at least one clean, non-overlapped signal, a 1D TOCSY experiment can be used to selectively excite that signal and reveal the entire spin system of that molecule, effectively pulling its signals out from the mixture.[19]
-
Question: I need to quantify a low-level impurity (e.g., <1%), but the signal-to-noise ratio is poor. How can I improve sensitivity?
Answer: Accurate quantification requires a good signal-to-noise (S/N) ratio.
-
Causality: Low concentration of the impurity, insufficient acquisition time, or a suboptimal probe can lead to a low S/N.
-
Solutions:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[18] Doubling the S/N requires four times the acquisition time.
-
Use a High-Sensitivity Probe: A cryoprobe can increase sensitivity by a factor of 3-4 compared to a standard broadband probe.
-
Increase Sample Concentration: If possible, prepare a more concentrated sample of your material. Be aware that very high concentrations can lead to peak broadening.[17]
-
Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being quantified) for full relaxation, which is crucial for qNMR.
-
NMR FAQs
Q1: How do I perform quantitative NMR (qNMR) for impurity analysis? qNMR determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a known amount of a certified internal standard.[20][21]
-
Choose a suitable internal standard: It should have a simple spectrum (ideally a singlet), be stable, not reactive, and have a peak in a clean region of the spectrum. Maleic acid or dimethyl sulfone are common choices.
-
Weigh accurately: Precisely weigh both your sample and the internal standard.
-
Ensure full relaxation: Use a long relaxation delay (e.g., 30-60 seconds) to ensure accurate integration.
-
Calculate purity: The purity is calculated based on the integral values, number of protons for each signal, molecular weights, and masses of the sample and standard.[21]
Q2: The residual solvent peak (e.g., CHCl₃ in CDCl₃) is overlapping with my analyte signals. What can I do? Try a different solvent where the residual peak is in a different location (e.g., acetone-d₆).[17] Alternatively, if the overlapping signal is from water, a presaturation pulse program can be used to suppress the water signal, though this may also slightly suppress nearby signals.[22]
Q3: I see broad peaks in my spectrum. What could be the cause? Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.[17]
-
Particulates in the Sample: The sample is not fully dissolved or contains solid particles. Filter your NMR sample through a small plug of glass wool in a pipette.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.[17]
Section 3: Potential Impurities and Analytical Signatures
While the exact impurity profile depends on the specific synthetic route, several common impurities can be anticipated. Proactively identifying these is a key part of process control.
| Impurity Name | Potential Origin | Expected HPLC Behavior (vs. Main) | Key ¹H NMR Signature |
| De-Boc protected amine | Acidic conditions during workup or storage | More polar, shorter retention time | Disappearance of the large singlet at ~1.46 ppm (t-butyl group) |
| Starting Material (e.g., Precursor ketone) | Incomplete reaction | May be more or less polar | Presence of characteristic ketone signals or precursor-specific peaks |
| N-Oxide | Oxidation of the azetidine nitrogen | More polar, shorter retention time | Downfield shift of protons adjacent to the N-oxide nitrogen |
| Dimeric/Oligomeric Species | Side reaction during amine formation | Less polar, longer retention time | More complex spectrum, potentially lower resolution, MS confirmation needed |
| Residual Solvents (e.g., EtOAc, DCM) | Incomplete drying after purification | Not typically seen by UV-HPLC | Characteristic signals (e.g., ~2.05 & 4.12 ppm for EtOAc) |
Section 4: Standard Operating Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol is a starting point and must be optimized and validated for your specific impurity profile.
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
-
System Suitability:
-
Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.
-
The USP tailing factor for the main peak should be <1.5.
-
Protocol 2: NMR Sample Preparation for qNMR Analysis
-
Drying: Ensure the sample and internal standard are thoroughly dried under high vacuum to remove residual solvents, which are also impurities.
-
Weighing: Using a calibrated analytical balance, accurately weigh ~20 mg of your sample into a clean vial. Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record weights to 0.01 mg.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is less volatile and dissolves many compounds well) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum using a long relaxation delay (e.g., 30s) and a 90° pulse angle. Ensure the number of scans is sufficient to achieve an S/N of >100 for the signals to be quantified.
-
Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signal of the analyte and the signal of the internal standard. Calculate purity based on the standard qNMR equation.[21]
Section 5: Visualization Workflows
HPLC Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common HPLC issues.
NMR Impurity Analysis Workflow
Caption: Workflow for NMR-based impurity identification and quantification.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (n.d.).
- How to Improve HPLC Resolution. (2025). Mastelf.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
- What are the Common Peak Problems in HPLC? (n.d.).
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). [Source Document].
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025). ALWSCI.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
- The Expert's Guide to Pharmaceutical Impurity Analysis. (2024).
- How Pharmaceutical Impurity Analysis Works. (2025).
- The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist.
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis. (n.d.). [Source Document].
- Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
- Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. (2013).
- qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
- How can I interpret a NMR with so much noises and peak overlaps? (2020).
- Technical Support Center: Resolving NMR Signal Overlap in Complex Tetracyclic Systems. (n.d.). Benchchem.
- tert-Butyl 6-amino-2-azaspiro[3.
- tert-Butyl 6-amino-2-azaspiro[3.
- tert-butyl cis-2-amino-6-azaspiro[3.4]octane-6-carboxylate(1932465-75-2) 1H NMR. (n.d.). ChemicalBook.
- tert-Butyl 2-amino-6-azaspiro[3.
- Impurity Synthesis And Identific
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 4. waters.com [waters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Azaspiro-Containing PROTACs
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of poor solubility in PROTACs, with a special focus on those incorporating rigid azaspiro linkers. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is solubility such a persistent issue for PROTACs?
PROTACs are, by design, large and complex molecules. They consist of two distinct ligands connected by a linker, placing them in a chemical space often described as "beyond the Rule of 5" (bRo5).[1][2] This means they typically have high molecular weights (>500 Da), a large number of rotatable bonds, and a high polar surface area. These characteristics inherently lead to poor aqueous solubility, which can hinder oral bioavailability and complicate the interpretation of data from in vitro and in vivo experiments.[3][4]
Q2: What are azaspiro linkers, and what is their role in PROTAC design?
Azaspiro linkers, such as azaspiro[3.3]heptane, are a class of rigid chemical linkers.[5][6][7] In PROTAC design, the linker is not merely a spacer; it critically influences the molecule's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[5][8][9] The rigidity of azaspiro linkers can be advantageous by pre-organizing the PROTAC into a conformation that favors this ternary complex formation, potentially leading to higher degradation potency and selectivity.[10][11]
Q3: Do azaspiro linkers inherently help or hinder solubility?
The rigid and often hydrophobic nature of the core azaspiro scaffold can contribute to low aqueous solubility.[5] Unlike flexible polyethylene glycol (PEG) linkers which are known to improve hydrophilicity, the hydrocarbon framework of azaspiro linkers does not inherently aid solubility.[8] However, their defined structure provides specific vectors for chemical modification, allowing for the strategic introduction of solubilizing groups to overcome this limitation without compromising the entire PROTAC's structural integrity.
Q4: What key physicochemical properties should I monitor when trying to improve the solubility of my azaspiro-PROTAC?
Optimizing a PROTAC requires a multi-parameter approach. The most critical properties to track are:
-
Aqueous Solubility (log S): The direct measure of how much compound dissolves. Both thermodynamic and kinetic solubility assays provide valuable, albeit different, insights.[12]
-
Lipophilicity (logP/logD): This impacts both solubility and permeability. While high lipophilicity often correlates with poor solubility, it can be essential for cell membrane passage.[1][13] A careful balance is required.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity based on its 2D structure.[14] Higher TPSA generally improves solubility but can be detrimental to cell permeability.[1][13]
-
Permeability: Assessed via assays like the Caco-2 cell permeability assay, this measures the ability of the PROTAC to cross cell membranes, a key factor for efficacy.[15]
Troubleshooting Guide: From Benchtop to Bioassay
This section addresses common experimental problems in a direct, issue-and-solution format.
Problem 1: My newly synthesized azaspiro-PROTAC shows extremely low solubility (<1 µM) in aqueous buffers.
This is a common starting point. The issue lies in the intrinsic properties of the molecule. The solutions involve either modifying the molecule itself or changing how it's formulated.
-
Solution A: Rational Linker Modification
The most direct approach is to modify the linker to be more hydrophilic. The rigidity of the azaspiro scaffold allows for precise modifications.
Causality: Introducing polar functional groups or ionizable centers increases the molecule's ability to interact with water through hydrogen bonding or ionic interactions, thereby improving solubility.
-
Strategy 1: Incorporate Polar Heterocycles: Replace purely aliphatic parts of the linker with saturated nitrogen heterocycles like piperazine or piperidine.[3][8] These moieties add polarity and hydrogen bond acceptors.
-
Strategy 2: Introduce Ionizable Groups: Incorporating a basic nitrogen, for instance within a pyridine ring attached to the linker, can create a cationic center at physiological pH.[10][16] This can dramatically improve aqueous solubility.
-
Workflow:
-
Identify synthetically accessible positions on or adjacent to the azaspiro ring.
-
Synthesize a small library of analogs with different polar groups.
-
Screen the analogs for thermodynamic solubility.
-
Crucially, re-assess target degradation potency, as linker modifications can alter the ternary complex geometry.
-
-
-
Solution B: Formulation with Amorphous Solid Dispersions (ASDs)
For compounds that are difficult to modify or for advancing a lead candidate, formulation is a powerful strategy. ASDs are particularly effective for PROTACs.[17][18][19]
Causality: PROTACs, while poorly soluble, are often amorphous rather than crystalline.[20] An ASD embeds the PROTAC within a polymer matrix (e.g., HPMCAS), preventing it from organizing into a stable, insoluble form. When introduced to an aqueous medium, the polymer dissolves and releases the PROTAC in a high-energy, supersaturated state, significantly increasing its apparent solubility.[17][18]
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.6, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).
See Protocol 1 for a detailed methodology on preparing an ASD via solvent evaporation.
Problem 2: My PROTAC is soluble in DMSO stock but precipitates when added to cell culture media for my degradation assay.
This is a kinetic solubility problem and a frequent cause of inconsistent or misleading biological data.
-
Solution A: Optimize Co-Solvents and Dilution
Causality: The high concentration of an organic co-solvent like DMSO in the stock solution keeps the PROTAC soluble. When this is diluted into an aqueous buffer or media, the percentage of DMSO drops, and the PROTAC may crash out if its concentration is above its thermodynamic solubility limit in the final solution.
-
Best Practices:
-
Prepare the highest possible concentration stock in 100% DMSO.
-
Perform serial dilutions. Avoid large, single-step dilutions (e.g., 1:1000). A multi-step dilution (e.g., 1:10 then 1:100) can sometimes prevent immediate precipitation.
-
Ensure the final DMSO concentration in your assay is consistent across all treatments and is non-toxic to your cells (typically ≤ 0.5%).
-
-
-
Solution B: Use Biorelevant Media or Additives
Causality: Standard buffers may not accurately reflect the complex environment inside a cell culture dish or in vivo. Components like proteins and lipids can help maintain PROTAC solubility.
-
Strategy 1: Test in Biorelevant Media: For studies aiming to predict oral absorption, use simulated intestinal fluids like FaSSIF (Fasted State) or FeSSIF (Fed State).[2][16] These contain bile salts and lecithin that mimic the gut environment and can significantly improve the solubility of lipophilic compounds.[21]
-
Strategy 2: Add Protein to Buffers: For in vitro permeability or binding assays, low recovery is often due to non-specific binding to plasticware in addition to poor solubility. Adding Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the assay buffer can act as a carrier, improving recovery and preventing precipitation.[22]
-
Problem 3: My modifications to improve solubility have killed cell permeability.
This highlights the classic solubility-permeability trade-off. A highly polar molecule may be very soluble in water but unable to cross the hydrophobic cell membrane.
-
Solution A: Leverage the "Chameleon Effect"
Causality: Some PROTACs can adopt different conformations depending on their environment.[23] In an aqueous solution, they can exist in an extended, polar conformation. To cross a lipid membrane, they can fold into a more compact shape, shielding their polar groups by forming intramolecular hydrogen bonds (IMHBs).[16][22] This dynamic behavior is known as the "chameleon effect."
dot graph G { layout=dot; rankdir=TB; splines=true; overlap=false; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
}
Caption: The "Chameleon Effect" balances solubility and permeability.
Consideration for Azaspiro Linkers: The inherent rigidity of azaspiro linkers might constrain the PROTAC's ability to fold as effectively as one with a flexible linker. Therefore, the placement of polar groups is critical. They should be positioned to allow for potential IMHB formation with the warhead or E3 ligase ligand without disrupting the bioactive conformation.
-
Solution B: Track Key Molecular Descriptors
Use computational tools to guide your chemical modifications. Aim for a "sweet spot" rather than maximizing solubility at all costs.
Descriptor Goal for Balanced Profile Rationale TPSA < 180 Ų While not a strict rule, excessively high TPSA is strongly correlated with poor permeability.[1][10] clogP / BRlogD 2 - 4 This range often represents a good balance. Too low, and permeability suffers; too high, and solubility drops precipitously.[12][13] H-Bond Donors ≤ 5 Reducing the number of hydrogen bond donors is a known strategy to improve permeability.[24]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is adapted from methodologies demonstrated to be effective for PROTACs.[20]
Objective: To enhance the apparent solubility of a poorly soluble azaspiro-PROTAC for in vitro testing.
Materials:
-
Azaspiro-PROTAC
-
Polymer: Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Solvent: Dichloromethane/Ethanol (4:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Preparation: Determine the desired drug loading (DL). Start with a 10% or 20% w/w DL. For a 10% DL, you will use 10 mg of PROTAC and 90 mg of HPMCAS.
-
Dissolution: In a round-bottom flask, dissolve both the PROTAC (10 mg) and HPMCAS (90 mg) in a minimal amount of the dichloromethane/ethanol solvent system. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the solvent's boiling point (e.g., 40°C) until a thin film is formed.
-
Drying: Transfer the flask to a high-vacuum line and dry overnight to remove any residual solvent.
-
Collection: Carefully scrape the resulting solid ASD from the walls of the flask. The material should be a fine, homogenous powder.
-
Validation (Optional but Recommended): Characterize the ASD using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak for the PROTAC, verifying its amorphous state.[17][18]
-
Use: The resulting ASD powder can be used directly in dissolution or solubility experiments.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an azaspiro-PROTAC in a specific buffer.
Materials:
-
Azaspiro-PROTAC (solid)
-
Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and detection method (UV-Vis or MS)
Procedure:
-
Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume (e.g., 1 mL) of the buffer. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[20]
-
Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 30 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical standard curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing its peak area to a standard curve prepared from known concentrations of the PROTAC.
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
References
-
Scott, J.S., et al. (2022). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Pharmaceuticals. Available at: [Link]
-
Maple, H.J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. Available at: [Link]
-
Ciarmatori, S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Available at: [Link]
-
Maple, H.J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Available at: [Link]
-
Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. PMC - NIH. Available at: [Link]
-
Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Various Authors. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. MDPI. Available at: [Link]
-
FASEB. (2024). How PROTAC Degraders Work: Molecular Recognition and Design Principles. FASEB. Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. UniTo. Available at: [Link]
-
Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. Admescope. Available at: [Link]
-
Wittenburg, S., et al. (2025). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available at: [Link]
-
Zhang, Z., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science. Available at: [Link]
-
Scarpino, A., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Figshare. Available at: [Link]
-
Lu, Y., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2023). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. ResearchGate. Available at: [Link]
-
Steinebach, C., et al. (2023). Challenges and opportunities for in vivo PROTAC delivery. ResearchGate. Available at: [Link]
-
Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed. Available at: [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Open Education Alberta. Topological polar surface area – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Kihlberg, J., et al. (2022). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
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- 11. chempep.com [chempep.com]
- 12. iris.unito.it [iris.unito.it]
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- 24. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stereochemical Integrity in Chiral 2-Azaspiro[3.4]octane Synthesis
Welcome to the technical support center dedicated to the stereoselective synthesis of chiral 2-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity during their synthetic campaigns. Here, we will delve into the mechanistic underpinnings of epimerization and provide actionable troubleshooting strategies to ensure the stereochemical integrity of your target molecules.
Introduction: The Challenge of Epimerization
The 2-azaspiro[3.4]octane scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. However, the synthesis of enantiomerically pure derivatives is often plagued by the risk of epimerization, a process where the configuration at one stereocenter is inverted, leading to a mixture of diastereomers.[1][2] This erosion of stereochemical purity can have profound implications for the biological activity and safety profile of a drug candidate. Understanding and controlling the factors that induce epimerization is therefore paramount.
The primary mechanism of epimerization in the context of many chiral syntheses, including those involving amino acid-like structures, is the abstraction of an acidic proton at a stereogenic center by a base.[1][3] This generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers. The acidity of this proton and the stability of the resulting carbanion are key determinants of the propensity for epimerization.
Troubleshooting Guide: Diagnosing and Solving Epimerization Issues
This section provides a structured approach to identifying and resolving common issues related to epimerization during the synthesis of chiral 2-azaspiro[3.4]octane derivatives.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Significant formation of the undesired epimer (e.g., >5%) detected by chiral HPLC or NMR. | 1. Inappropriate Base Selection: Strong, non-hindered bases can readily abstract the alpha-proton, leading to enolization and subsequent epimerization.[1][4] | a. Switch to a Sterically Hindered Base: Utilize bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Their bulkiness disfavors proton abstraction at the sterically congested stereocenter. b. Use a Weaker Base: If the reaction allows, employ a milder base such as a tertiary amine with lower pKa. |
| 2. Elevated Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to proton abstraction and enolization.[2][4] | a. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing reactions at 0 °C or even -78 °C. b. Monitor Reaction Progress Closely: Avoid unnecessarily long reaction times at elevated temperatures. | |
| 3. Unfavorable Solvent Choice: Polar aprotic solvents can stabilize the charged enolate intermediate, thereby promoting its formation and increasing the likelihood of epimerization.[2] | a. Employ Nonpolar Solvents: If substrate solubility permits, switch to less polar solvents like dichloromethane (DCM) or toluene. b. Avoid Overly Polar Aprotic Solvents: Minimize the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if epimerization is observed. | |
| 4. Inadequate Protecting Group Strategy: The electronic nature of the protecting group on the nitrogen atom can influence the acidity of the alpha-proton. | a. Select an Electron-Withdrawing Protecting Group (with caution): While this can increase the acidity of the alpha-proton, in some contexts, it can also influence the conformation to disfavor epimerization. Careful screening is necessary. b. Utilize Bulky Protecting Groups: Groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can provide steric hindrance that shields the alpha-proton from base-mediated abstraction.[5] | |
| Inconsistent levels of epimerization between batches. | 1. Variability in Reagent Quality or Stoichiometry: Trace impurities in bases or solvents, or slight variations in the amount of base used, can significantly impact the extent of epimerization. | a. Use High-Purity Reagents: Ensure all reagents, especially bases and solvents, are of high purity and anhydrous where necessary. b. Precise Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum effective amount. |
| 2. Inconsistent Temperature Control: Fluctuations in reaction temperature can lead to variable rates of epimerization. | a. Implement Precise Temperature Monitoring: Use a reliable thermometer and a well-controlled cooling/heating bath. For microwave-assisted syntheses, ensure accurate internal temperature monitoring.[6] | |
| Difficulty in separating epimers by standard chromatography. | 1. Similar Physicochemical Properties: Epimers often have very similar polarities, making their separation by normal-phase or reverse-phase chromatography challenging.[1][2] | a. Employ Chiral Chromatography: This is the most effective method for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides are often successful.[7][8] b. Diastereomeric Salt Formation: If the molecule contains an acidic or basic handle, formation of a salt with a chiral counter-ion can create diastereomers with different physical properties, allowing for separation by crystallization or standard chromatography. |
Visualizing the Epimerization Pathway
The following diagram illustrates the general base-catalyzed epimerization mechanism at a chiral center alpha to a carbonyl group, a common scenario in the synthesis of derivatives of 2-azaspiro[3.4]octane which may contain such functionalities.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: At which stages of the synthesis of chiral 2-azaspiro[3.4]octane derivatives is epimerization most likely to occur?
Epimerization is most probable during steps that involve the use of a base and where a proton alpha to a stereocenter is activated, for instance, by an adjacent carbonyl group or other electron-withdrawing functionality. Key steps to scrutinize include:
-
Coupling reactions: Amide bond formations using coupling reagents and a tertiary amine base are common culprits.[1]
-
Deprotection steps: Removal of certain protecting groups under basic conditions can lead to epimerization.
-
Alkylation or acylation reactions: Any step involving the formation of an enolate or a related carbanionic intermediate.
Q2: How can I accurately quantify the ratio of epimers in my product mixture?
Several analytical techniques can be employed for accurate quantification:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In many cases, the two epimers will have distinct signals in the ¹H or ¹³C NMR spectrum, allowing for integration and quantification.[10][11] The use of chiral shift reagents can also aid in resolving overlapping signals.
-
Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the overall chirality of a sample and can be used to monitor for the presence of the undesired epimer.[12]
Q3: Can the choice of protecting group for the nitrogen in the 2-azaspiro[3.4]octane core influence epimerization?
Absolutely. The protecting group plays a crucial role in both the electronic and steric environment of the molecule.
-
Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction.
-
Steric Effects: Bulky protecting groups can sterically hinder the approach of a base to the alpha-proton, thereby reducing the rate of epimerization.[5]
Therefore, a careful selection of the protecting group is a critical part of the synthetic strategy to maintain stereochemical integrity.
Q4: Are there any specific coupling reagents that are known to suppress epimerization during amide bond formation?
Yes, the choice of coupling reagent is critical. While carbodiimides like DCC and EDC can be effective, they are also known to promote epimerization, particularly in the absence of an additive.[1] The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress epimerization by forming active esters that are less prone to racemization. Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU) are also widely used, and their propensity to cause epimerization can be modulated by the reaction conditions, particularly the choice of base.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Epimer Quantification
This protocol provides a general workflow for developing a chiral HPLC method to determine the epimeric ratio.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are effective for a wide range of chiral compounds.[9]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Screen a range of compositions from 99:1 to 80:20 (hexane:alcohol).
-
Reverse Phase: If the compound is more polar, screen with a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[13]
-
-
Quantification:
-
Integrate the peak areas of the two epimers. The epimeric ratio is calculated as the area of one epimer divided by the total area of both epimers, expressed as a percentage.
-
Protocol 2: General Procedure for Minimizing Epimerization in a Base-Mediated Reaction
This protocol outlines key considerations for a reaction step where epimerization is a risk.
-
Reaction Setup:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water or oxygen.
-
-
Reagent Addition:
-
Dissolve the chiral substrate in a suitable, anhydrous, and preferably non-polar solvent.
-
Cool the reaction mixture to the desired low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Slowly add the sterically hindered base (e.g., DIPEA) dropwise to the cooled solution.
-
Add the other reactant(s) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction at low temperature before allowing it to warm to room temperature.
-
Perform an appropriate aqueous workup to remove the base and other water-soluble byproducts.
-
Purify the product using flash column chromatography.
-
Visualizing the Workflow for Epimerization Control
Caption: A workflow for controlling and monitoring epimerization.
References
-
Ainurofiq, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]
-
Ismail, M. F. M., et al. (2023). Epimerisation in Peptide Synthesis. PMC, [Preprint]. Available from: [Link]
-
Garimella, N. (2012). Answer to "How to reduce epimerization in Chiral molecule?". ResearchGate. Available from: [Link]
-
Kaufman, T. S. (2012). Answer to "How to reduce epimerization in Chiral molecule?". ResearchGate. Available from: [Link]
-
Merlic, C. A., et al. (2007). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 5(23), 3845-3852. Available from: [Link]
- Singh, S., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Merz, K. M., et al. (2015). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2014). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Stack Exchange. (2013). Epimerization in peptide synthesis. Chemistry Stack Exchange. Available from: [Link]
-
Collins, J. M., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(8), 2637-2647. Available from: [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]
-
Kovács, P., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. PMC. Available from: [Link]
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Validation & Comparative
The Ascendancy of Spirocycles: A Comparative Guide to Azaspiro[3.4]octane for Enhanced Drug-Like Properties
In the modern era of drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological profiles has driven a decisive shift away from flat, aromatic structures towards more three-dimensional molecular architectures.[1] This "escape from flatland" is not merely a matter of aesthetics; it is a strategic imperative to conquer the persistent challenges of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that often plague drug candidates.[2] Among the most promising scaffolds to emerge from this paradigm shift are spirocycles, rigid structures defined by two rings sharing a single atom.[3]
This guide provides an in-depth technical comparison of azaspiro[3.4]octane and other prevalent spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a data-driven framework for scaffold selection. We will delve into the nuanced interplay of structure, conformation, and physicochemical properties, supported by experimental data and detailed protocols to empower rational drug design.
The Spirocyclic Advantage: Engineering Three-Dimensionality for Superior Drug Properties
The incorporation of a spirocyclic moiety into a drug candidate can profoundly and beneficially alter its properties.[4] The inherent three-dimensionality of these scaffolds allows for a more precise and conformationally restricted presentation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for the biological target.[5] Furthermore, the increased fraction of sp³-hybridized carbons in spirocycles generally correlates with improved physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for successful clinical translation.[4][6]
The choice of the specific spirocyclic system, however, is a critical decision. The size and nature of the constituent rings significantly influence the scaffold's conformational rigidity, the spatial vectors of its substituents, and its overall impact on a molecule's drug-like characteristics.[7] This guide will focus on a comparative analysis of azaspiro[3.4]octane against other notable spirocyclic systems, particularly the well-studied azaspiro[3.3]heptane.
Azaspiro[3.4]octane: A Rising Star in the Spirocyclic Armamentarium
The azaspiro[3.4]octane framework, consisting of a four-membered azetidine ring fused with a five-membered cyclopentane ring, offers a unique combination of rigidity and conformational nuance. While the smaller azaspiro[3.3]heptane scaffold has garnered significant attention for its ability to reduce lipophilicity, the azaspiro[3.4]octane system provides a subtly different geometric and electronic profile that can be advantageous in specific contexts.
Conformational Landscape: A Tale of Two Rings
The conformational behavior of a spirocycle is a direct consequence of the interplay between the two fused rings. The smaller the rings, the more rigid the resulting scaffold. Azaspiro[3.3]heptane, with its two fused four-membered rings, is a highly rigid structure. This rigidity can be beneficial for locking in a desired binding conformation but may also limit the molecule's ability to adapt to certain binding pockets.
In contrast, the azaspiro[3.4]octane scaffold, with its more flexible five-membered ring, offers a greater degree of conformational sampling. This can be particularly useful in the early stages of drug discovery, where a degree of flexibility may be required to identify optimal interactions with a target. The cyclopentane ring can adopt various envelope and twist conformations, allowing for a more nuanced exploration of the chemical space around the core scaffold.
Head-to-Head Comparison: Azaspiro[3.4]octane vs. Other Spirocycles
Disclaimer: The following data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions. It is intended to be illustrative of general trends.
Table 1: Physicochemical Properties of Representative Spirocyclic Scaffolds
| Scaffold | Representative Compound | Molecular Weight ( g/mol ) | Calculated logP |
| 6-Oxa-2-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 | -0.3[2] |
| tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C₁₂H₁₉NO₃ | 225.28 | 0.9[7] |
| Azaspiro[3.3]heptane derivative | (as a piperidine replacement) | Varies | Generally lower logD than piperidine analog[6][8] |
| Piperidine derivative | (baseline) | Varies | Varies |
Table 2: Experimental ADME Data of Representative Spirocyclic Scaffolds
| Scaffold | Property | Result | Reference |
| Azaspiro[3.3]heptane derivative | logD at pH 7.4 | Decreased by up to 1.0 unit vs. piperidine/morpholine analogs | [6] |
| Azaspiro[3.3]heptane derivative | Metabolic Stability (HLM) | Generally improved vs. piperidine/morpholine analogs | [6] |
| Azaspiro[3.4]octane containing compounds | Biological Activity | Potent inhibitors of various targets | [9][10] |
The "Why": Mechanistic Insights into Property Modulation
The observed differences in physicochemical properties can be attributed to several factors:
-
Lipophilicity (logP/logD): The introduction of a spirocyclic center, particularly an azaspirocycle, often leads to a decrease in lipophilicity compared to its non-spirocyclic counterparts, despite an increase in carbon count.[8] This counterintuitive effect is often attributed to the increased basicity of the nitrogen atom in the strained ring system and the overall more compact and globular shape of the molecule, which can reduce the hydrophobic surface area.[6] The slightly larger and more flexible azaspiro[3.4]octane may exhibit a less pronounced reduction in lipophilicity compared to the more strained azaspiro[3.3]heptane, offering a finer tuning of this critical property.
-
Solubility: The increased polarity and reduced lipophilicity associated with azaspirocycles generally lead to improved aqueous solubility.[3] This is a significant advantage in drug development, as poor solubility can hinder absorption and lead to formulation challenges.
-
Metabolic Stability: The quaternary spirocyclic carbon atom and the often-strained nature of the adjacent rings can shield neighboring positions from metabolic enzymes, such as cytochrome P450s.[11] This can lead to a significant improvement in metabolic stability and a longer in vivo half-life. The specific ring sizes in azaspiro[3.4]octane can influence the accessibility of potential metabolic sites, offering a different metabolic profile compared to other spirocycles.
Experimental Protocols for Assessing Drug-Like Properties
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro ADME assays.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of a compound's solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly exceeds the background.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human or rat) in the reaction buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the test compound (at a final concentration of, e.g., 1 µM), liver microsomes, and reaction buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern medicinal chemistry for enhancing drug-like properties.[12] The azaspiro[3.4]octane framework represents a valuable, albeit less explored, member of this class, offering a unique conformational profile that can be advantageously employed in drug design. While more direct comparative data is needed to fully elucidate its specific advantages over other spirocyclic systems, the available information suggests it is a promising scaffold for fine-tuning physicochemical and ADME properties.
The choice between azaspiro[3.4]octane, the more rigid azaspiro[3.3]heptane, or other spirocycles will ultimately depend on the specific requirements of the biological target and the desired property profile of the drug candidate. By leveraging the experimental protocols outlined in this guide, researchers can make data-driven decisions to select the optimal spirocyclic scaffold to accelerate their journey toward the discovery of safe and effective medicines.
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The Fulcrum of Function: A Comparative Guide to PROTAC Linker Rigidity in Ternary Complex Formation and Degradation Efficiency
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: two ligands, one for the POI and another for an E3 ubiquitin ligase, are joined by a chemical linker.[1][2] While the ligands provide specificity, it is the often-underestimated linker that dictates the efficacy of the entire system.[3][4] This guide provides a deep dive into a critical aspect of linker design—rigidity—and its profound impact on the formation of a productive ternary complex and subsequent degradation efficiency.
The central event in PROTAC-mediated degradation is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[5][6][7] The linker is not merely a passive tether; it is an active participant that governs the spatial arrangement and relative orientation of the two proteins.[3][7] Its length, composition, and, crucially, its degree of flexibility or rigidity can dramatically influence the stability and productivity of this complex, ultimately determining the potency and efficacy of the degrader.[4][]
The Rigidity Spectrum: A Tale of Two Linkers
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with each approach offering distinct advantages and disadvantages.[9][10]
The Case for Flexibility: Adaptability and Synthetic Accessibility
Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been widely employed in early PROTAC development.[10] Their primary advantage lies in their conformational freedom, which allows the PROTAC to adopt multiple orientations, thereby increasing the probability of achieving a productive ternary complex geometry.[7] This adaptability can be particularly beneficial when the optimal protein-protein interactions for ternary complex formation are unknown.
Advantages of Flexible Linkers:
-
Enhanced Solubility: The inclusion of polar units like in PEG linkers can improve the aqueous solubility of the PROTAC molecule, a common challenge in drug development.[10]
-
Synthetic Tractability: Linear, flexible linkers are often synthetically more straightforward to prepare and modify.[7]
-
Increased Probability of Ternary Complex Formation: Their conformational pliancy allows for a broader range of potential binding modes, which can be advantageous in the initial stages of PROTAC optimization.[7]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[7]
-
Reduced Selectivity: The ability to adopt numerous conformations may also lead to the formation of non-productive or off-target ternary complexes.
-
Metabolic Instability: Some flexible linkers can be more susceptible to metabolic degradation.[7]
The Power of Rigidity: Pre-organization and Potency
In contrast, rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[9][11] This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding and potentially leading to more stable and potent degraders.[7]
Advantages of Rigid Linkers:
-
Enhanced Potency and Stability: By pre-organizing the molecule, rigid linkers can lead to the formation of more stable ternary complexes, often resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[9]
-
Improved Selectivity: The conformational constraint can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[7]
-
Favorable Pharmacokinetic Properties: Rigid structures can sometimes lead to improved metabolic stability and other desirable pharmacokinetic properties.[7]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and resource-intensive.[7]
-
Risk of Unproductive Geometry: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the initial design is not optimal.[7]
Comparative Data: The Impact of Linker Rigidity on Degradation Efficiency
The following table summarizes representative data from the literature, illustrating the impact of linker rigidity on key degradation parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC Target | Linker Type | Key Degradation Parameter(s) | Reference |
| Estrogen Receptor (ER) | Comparison of flexible hydrocarbon linkers of varying lengths | PROTACs with linker lengths of 16 atoms or less showed superior ER degradation. | [12] |
| Bromodomain-containing protein 4 (BRD4) | Comparison of PROTACs with varying linker lengths | Increasing linker length facilitated the formation of the ternary complex and increased degradation efficiency. | [4] |
| EML4-ALK | Comparison of linker-bearing vs. linker-free PROTACs | The linker-free PROTAC exhibited superior efficacy in degrading the target and inhibiting lung cancer cell growth due to a stronger interaction between the target and the E3 ligase. | [13] |
Experimental Workflows for Assessing Linker Performance
A robust evaluation of PROTAC linker rigidity requires a combination of biophysical and cellular assays to provide a comprehensive understanding of its impact on ternary complex formation and degradation.
Visualizing the PROTAC Mechanism
Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques are invaluable for quantifying the formation and stability of the ternary complex in vitro.[5][14][15]
1. Surface Plasmon Resonance (SPR):
-
Principle: Immobilize one protein (e.g., the E3 ligase) on a sensor chip and flow the other protein (POI) and the PROTAC over the surface. The binding events are detected as changes in the refractive index.
-
Protocol Outline:
-
Immobilize the E3 ligase onto a sensor chip.
-
Inject a series of concentrations of the POI alone to measure its binary interaction with the E3 ligase (as a control).
-
Inject a series of concentrations of the PROTAC alone to measure its binary interaction with the E3 ligase.
-
Inject a mixture of a fixed concentration of the POI and varying concentrations of the PROTAC to measure the formation of the ternary complex.
-
Analyze the data to determine binding affinities (KD) and kinetic parameters (kon, koff).
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during a binding event.
-
Protocol Outline:
-
Load the POI into the sample cell.
-
Titrate in the PROTAC to measure their binary interaction.
-
In a separate experiment, load the E3 ligase into the sample cell and titrate in the PROTAC.
-
To measure ternary complex formation, load a pre-mixed solution of the POI and PROTAC into the sample cell and titrate in the E3 ligase.
-
The resulting thermograms can be used to determine thermodynamic parameters (ΔH, ΔS) and binding affinities.
-
Cellular Assays for Degradation Efficiency
Ultimately, the success of a PROTAC is determined by its ability to induce protein degradation in a cellular context.
1. Western Blotting:
-
Principle: A semi-quantitative method to visualize the amount of a specific protein in a cell lysate.
-
Protocol Outline:
-
Treat cells with varying concentrations of the PROTAC for a defined period.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the POI.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of degradation.
-
2. DC50 and Dmax Determination:
-
Principle: These are key metrics to quantify the potency and efficacy of a PROTAC.[11] DC50 is the concentration of the PROTAC that induces 50% degradation of the POI, while Dmax is the maximum level of degradation achieved.
-
Protocol Outline:
-
Perform a dose-response experiment using a quantitative method like Western blotting or a targeted mass spectrometry-based approach.
-
Plot the percentage of remaining POI against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the DC50 and Dmax values.
-
Conclusion: A Balancing Act in Linker Design
The choice between a flexible and a rigid linker is not a one-size-fits-all decision.[2] It represents a critical balancing act between synthetic accessibility, conformational adaptability, and the pre-organization required for potent and selective degradation. While flexible linkers offer a valuable starting point, the trend in the field is moving towards more rationally designed, rigidified linkers to achieve superior drug-like properties.[1] The systematic evaluation of linker rigidity using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately unlock the full therapeutic potential of this exciting modality.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Hughes, S. J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (pp. 373-397). Humana Press, New York, NY. [Link]
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Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular and cellular biology, 31(2), 269–277. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments, (191). [Link]
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Drummond, M. L., Williams, R. T., & Johnson, K. E. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of chemical information and modeling, 61(3), 1424–1436. [Link]
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Zorba, A., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ChemBioChem, 24(10), e202300163. [Link]
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Zhang, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
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Drummond, M. L., & Johnson, K. E. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1424-1436. [Link]
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Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024). bioRxiv. [Link]
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Chen, Z., et al. (2023). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications, 14(1), 2975. [Link]
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A Scientist's Guide to Validating the 2-Azaspiro[3.4]octane Scaffold for Enhanced Metabolic Stability
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A frequent hurdle in lead optimization is poor metabolic stability, where promising compounds are rapidly cleared from the body, diminishing their therapeutic potential.[1] Medicinal chemists employ various strategies to address this challenge, with one of the most effective being the strategic modification of a compound's core structure. This guide provides an in-depth comparison of the 2-azaspiro[3.4]octane scaffold, a rising star in medicinal chemistry, against traditional acyclic and monocyclic amines, validating its role in significantly improving metabolic stability.
Spirocyclic scaffolds are increasingly recognized for their ability to confer advantageous properties to drug candidates.[2] Their inherent three-dimensionality and rigidity can lead to improved potency, selectivity, and crucially, better metabolic stability.[3][4] The 2-azaspiro[3.4]octane motif, in particular, offers a unique combination of a compact azetidine ring fused with a cyclopentane ring, providing a structurally rigid framework that can effectively shield metabolically labile sites from enzymatic degradation.
The Rationale: Structural Rigidity as a Metabolic Shield
The primary mechanism by which the 2-azaspiro[3.4]octane scaffold enhances metabolic stability lies in its three-dimensional architecture. Unlike "flat" or conformationally flexible structures that can easily fit into the active sites of metabolic enzymes like Cytochrome P450 (CYP), the rigid spirocyclic system presents a more challenging substrate.[4]
Key Advantages:
-
Steric Hindrance: The quaternary spirocyclic carbon atom and the defined spatial arrangement of the rings create steric bulk that can physically block the access of CYP enzymes to nearby metabolic "soft spots," such as susceptible C-H bonds.
-
Conformational Restriction: By locking the molecule in a more defined conformation, the scaffold reduces the entropic penalty of binding to its intended target, which can improve potency.[3] This rigidity also prevents the molecule from adopting conformations that are ideal for metabolic enzyme binding.
-
Improved Physicochemical Properties: The introduction of spirocycles often leads to a higher fraction of sp3-hybridized carbons (Fsp3).[4] An increased Fsp3 count is correlated with improved clinical success, partly due to better solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] In one study, exchanging a morpholine group for various azaspiro cycles, including a 2-oxa-6-azaspiro[3.3]heptane, resulted in lower lipophilicity (logD) and improved metabolic stability.[4]
Caption: Bioisosteric replacement of a flexible amine with a rigid spirocycle.
Comparative Analysis: Performance Against a Common Alternative
To objectively assess the impact of the 2-azaspiro[3.4]octane scaffold, we must look at experimental data. The most common method for evaluating metabolic stability is the in vitro liver microsomal stability assay.[5][6] This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes.[7] The key output parameters are the half-life (t½) and the intrinsic clearance (CLint).[1]
While direct comparative data for the 2-azaspiro[3.4]octane scaffold versus a specific acyclic counterpart in the same molecular context is proprietary to individual discovery programs, we can synthesize a representative comparison based on established principles and published data on similar bioisosteric replacements.[8][9]
Table 1: Representative Comparison of Metabolic Stability
| Feature | Compound A (Acyclic Amine) | Compound B (2-Azaspiro[3.4]octane) | Rationale for Improvement |
| Scaffold | Diethylaminomethyl | 2-Azaspiro[3.4]octanyl | Replacement of flexible chain with rigid 3D scaffold.[4] |
| Assay Type | Human Liver Microsomes (HLM) | Human Liver Microsomes (HLM) | Standard in vitro assay for Phase I metabolism.[10] |
| t½ (min) | < 10 | > 60 | Steric shielding by the spirocycle prevents CYP enzyme access. |
| CLint (µL/min/mg) | High (>100) | Low (<15) | Reduced rate of metabolism leads to lower clearance.[1] |
| Predicted in vivo Fate | Rapid hepatic clearance, low oral bioavailability. | Slower hepatic clearance, higher potential for oral bioavailability. | Improved stability in vitro is a strong predictor of better in vivo performance.[1] |
Note: The data presented are representative values intended to illustrate the typical magnitude of improvement seen when replacing a metabolically labile acyclic amine with a spirocyclic scaffold. Actual values are highly dependent on the specific molecular context.
Experimental Validation: A Practical Workflow
Trustworthy data is the cornerstone of drug development. The following protocol for a human liver microsomal (HLM) stability assay is a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compound (TC)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[10]
-
Quenching Solution (Acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls in DMSO. Then, create working solutions by diluting the stocks in buffer.[11]
-
Causality: Using a minimal amount of organic solvent like DMSO is critical as high concentrations can inhibit enzyme activity.
-
On ice, thaw the pooled human liver microsomes. Dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[12]
-
-
Incubation (Self-Validating System):
-
Add the test compound working solution to wells of a 96-well plate.
-
Negative Control: To separate metabolic degradation from chemical instability, prepare a set of wells containing the test compound and microsomes but substitute the NADPH system with a buffer. Any compound loss here is not NADPH-dependent.[12]
-
Add the diluted microsome solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Causality: Pre-incubation ensures the system reaches physiological temperature before the metabolic reaction is initiated, preventing temperature-related artifacts.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the negative controls). The T=0 time point sample is immediately transferred to a quenching plate.[7]
-
Incubate the plate at 37°C, with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the quenching plate.[10]
-
-
Sample Processing & Analysis:
-
The quenching plate contains cold acetonitrile with a suitable internal standard (IS). The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.[7]
-
Causality: The IS is crucial for correcting variations in sample processing and mass spectrometer response, ensuring accurate quantification.
-
Centrifuge the quenching plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the IS at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (1 / Microsomal Protein Conc.)
-
Conclusion
The strategic incorporation of the 2-azaspiro[3.4]octane scaffold is a validated and highly effective method for mitigating metabolic instability in drug candidates. Its rigid, three-dimensional structure acts as a metabolic shield, sterically hindering the enzymatic machinery responsible for drug clearance. As demonstrated by comparative logic and a robust, self-validating experimental workflow, replacing metabolically vulnerable moieties with this scaffold can dramatically increase a compound's half-life and reduce its intrinsic clearance. For researchers in drug development, leveraging advanced scaffolds like 2-azaspiro[3.4]octane is not just an exercise in novel chemistry but a critical, data-driven step towards designing safer and more effective medicines.
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]
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Head-to-head comparison of azaspiro linkers and PEG linkers in PROTAC development.
A Senior Application Scientist's Guide to Optimizing Degrader Efficacy and Physicochemical Properties
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] A PROTAC is a heterobifunctional molecule comprising three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4][5] Upon co-opting the POI and E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6][7]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer.[1][8] It is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, including solubility, cell permeability, and pharmacokinetics.[4][6] This guide provides a head-to-head comparison of two distinct and widely employed linker archetypes: flexible polyethylene glycol (PEG) linkers and rigid azaspiro linkers.
Linker Archetypes: A Deep Dive
The structural characteristics of a linker, broadly categorized as flexible or rigid, dictate its influence on the PROTAC's behavior.[1][6]
Polyethylene Glycol (PEG) Linkers: The Flexible Workhorse
PEG linkers, composed of repeating ethylene glycol units, are among the most common motifs in PROTAC design due to their synthetic accessibility and flexibility.[4][9]
-
Structure and Physicochemical Properties: The ether oxygens in the PEG backbone impart excellent hydrophilicity, which generally improves the aqueous solubility of the often-large and greasy PROTAC molecules.[6][10][11][12] Their high number of rotatable bonds provides significant conformational flexibility.[12][13]
-
Impact on PROTAC Development:
-
Advantages: The primary advantage of PEG linkers is their ability to enhance solubility.[12][13] Their flexibility can be beneficial, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex, which can be crucial in early-stage development when the optimal geometry is unknown.[1][13]
-
Limitations: Excessive flexibility can be a double-edged sword. It can lead to a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[1] Furthermore, while improving solubility, long PEG chains can increase the molecular weight and polar surface area, which may negatively impact passive cell permeability.[13] Studies have also suggested that the flexibility of PEG linkers can contribute to the "hook effect," where at high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3) dominates over the productive ternary complex.[13][14]
-
Azaspiro Linkers: The Rigid Scaffold
Azaspirocyclic structures represent a class of rigid linkers that offer a unique three-dimensional geometry, which can lock the molecular conformation and reduce rotational freedom.[6] This pre-organization can have profound effects on a PROTAC's properties.
-
Structure and Physicochemical Properties: Azaspiro linkers, such as 8-azaspiro[4.5]decane, introduce a rigid, non-planar scaffold into the linker.[15] This rigidity reduces the number of rotatable bonds and can enhance the molecule's three-dimensional character, which has been shown to improve pharmacokinetic properties.[16] Incorporating such rigid structures can also reduce the total polar surface area (TPSA) and improve metabolic stability.[16]
-
Impact on PROTAC Development:
-
Advantages: The key advantage of a rigid linker is its ability to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can lead to more stable and productive complexes.[17] Studies have shown that incorporating azaspirocyclic linkers can significantly enhance cellular accumulation, likely by improving membrane permeability.[16] This is thought to occur because the rigid structure facilitates the adoption of folded conformations that mask polar groups, a phenomenon less favored by highly flexible linkers.[18]
-
Limitations: The primary challenge with rigid linkers is that their lack of flexibility can make it more difficult to achieve the precise geometry required for a productive ternary complex.[1] If the pre-organized conformation is not optimal, it can lead to steric clashes and a complete loss of degradation activity.[16] They are also often more synthetically challenging to prepare compared to simple PEG chains.[1]
-
Head-to-Head Comparison: Azaspiro vs. PEG Linkers
The choice between a rigid azaspiro linker and a flexible PEG linker involves a critical balance of competing properties. The optimal choice is highly dependent on the specific POI and E3 ligase pair.
| Feature | Azaspiro Linkers (Rigid) | PEG Linkers (Flexible) | Rationale & Supporting Evidence |
| Cell Permeability | Generally Higher | Generally Lower | Rigid linkers can adopt folded conformations that mask polar surface area, improving passive diffusion.[16][18] While PEG linkers enhance solubility, their flexibility and polarity can hinder membrane permeability.[13][19] |
| Solubility | Variable, can be lower | Generally Higher | The repeating ethylene glycol units of PEG linkers impart excellent hydrophilicity, improving aqueous solubility.[6][11][12] Azaspiro linkers are more lipophilic. |
| Ternary Complex Stability | Potentially Higher (if geometry is optimal) | Variable, can be Lower | Pre-organization by rigid linkers reduces the entropic penalty of binding, leading to more stable complexes.[1][17] High flexibility in PEG linkers can incur a significant entropic cost.[1] |
| Degradation Efficacy (DC₅₀/Dₘₐₓ) | Can be very potent or inactive | Often active, but may be less potent | Optimal rigid geometry can lead to highly efficient degradation. However, a mismatch can abolish activity.[16] Flexible linkers are more likely to find a productive, if not optimal, binding mode.[1] |
| Metabolic Stability | Generally Higher | Generally Lower | Rigid, cyclic structures are often less susceptible to metabolic enzymes compared to linear PEG chains.[6] |
| Synthetic Accessibility | More Complex | More Straightforward | PEG chains are readily available and easily incorporated using standard chemical methods.[9] Azaspiro scaffolds require more complex multi-step synthesis.[1] |
Case Study: Targeting Hematopoietic Prostaglandin D Synthase (H-PGDS)
A study directly comparing different linker types for an H-PGDS targeting PROTAC provides compelling experimental evidence.[16] The researchers found that PROTACs incorporating rigid azaspirocyclic linkers exhibited significantly enhanced cellular accumulation compared to a more flexible analogue.[16] Notably, one azaspiro-linked PROTAC demonstrated approximately twice the intracellular concentration of the other compounds. This suggests that the linker rigidity imparted by the azaspiro structure improved cell permeability.[16] While a trade-off between membrane permeability and ternary complex stability was observed, the study ultimately highlights that linker rigidity optimization is a powerful strategy for improving the intracellular behavior and degradation activity of PROTACs.[16]
Experimental Corner: Protocols for Linker Evaluation
To empirically determine the optimal linker for a given PROTAC system, a series of standardized assays must be performed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive, transcellular permeability of a compound.[20][21]
-
Preparation: Prepare a donor plate containing the PROTAC compounds dissolved in a buffer solution (e.g., PBS at pH 7.4). Prepare an acceptor plate containing the same buffer.
-
Membrane Coating: Coat the filter of a PVDF membrane filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assay Assembly: Place the filter plate onto the acceptor plate. Add the PROTAC solutions from the donor plate to the top of the filter plate.
-
Incubation: Cover the assembled plate system and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following formula: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium) Compare the Pe values for PROTACs with azaspiro vs. PEG linkers. Higher Pe indicates better passive permeability.
Protocol 2: TR-FRET Ternary Complex Formation Assay
This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC in a cell-free system.[22]
-
Reagent Preparation: Obtain or prepare purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase complex). Prepare fluorescently labeled antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).
-
Assay Reaction: In a microplate, add the POI, the E3 ligase complex, and a serial dilution of the PROTAC compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Detection: Add the antibody mixture to the wells and incubate for another period (e.g., 60 minutes).
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typical, confirming ternary complex formation and exhibiting the "hook effect" at high concentrations.[14] Compare the potency and maximum signal for different linkers.
Protocol 3: Cellular Degradation Assay (Western Blot for DC₅₀/Dₘₐₓ)
This is the most common method to directly measure the reduction in target protein levels within cells.[23][24]
-
Cell Culture and Treatment: Seed a relevant cell line at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[25]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[25] Normalize the POI band intensity to the loading control for each sample.
-
DC₅₀ and Dₘₐₓ Calculation: Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic non-linear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[25][26]
Conclusion and Future Outlook
The choice between an azaspiro and a PEG linker is a critical decision in PROTAC design that requires a careful balancing of competing physicochemical and pharmacological properties.
-
PEG linkers remain an excellent starting point in PROTAC discovery, offering synthetic ease and hydrophilicity that can help overcome initial solubility hurdles. Their flexibility, while a potential liability, allows for broad conformational sampling that can be key to identifying an initial active degrader.
-
Azaspiro linkers represent a more advanced optimization strategy. By introducing conformational rigidity, they can significantly improve cell permeability and metabolic stability, leading to PROTACs with better drug-like properties. The ability to pre-organize the molecule for ternary complex formation can result in exceptionally potent degraders, though this requires precise design and carries a higher risk of inactivity if the imposed geometry is suboptimal.[16]
Ultimately, there is no one-size-fits-all solution. The most effective approach often involves an iterative design process where an initial flexible linker is used to establish activity, followed by the introduction of rigid elements like azaspirocycles to refine and optimize the PROTAC's properties for in vivo applications.[27][28] As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers will become increasingly precise, allowing for the creation of next-generation degraders with superior efficacy and safety profiles.
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In vitro and in vivo evaluation of PROTACs containing the tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate linker
A Comparative Guide to PROTACs Featuring the tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. This guide delves into the critical role of the chemical linker that connects the target-binding and E3-ligase-binding moieties. Specifically, we focus on the emerging class of rigid linkers, exemplified by the This compound scaffold. We will objectively compare the hypothesized advantages of such rigid, three-dimensional linkers against traditional flexible linkers, provide a comprehensive framework for their in vitro and in vivo evaluation, and equip researchers with the detailed protocols necessary to validate next-generation protein degraders.
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A typical PROTAC consists of three components: a "warhead" that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[2] Upon co-opting the E3 ligase, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker is far from a passive spacer.[2][4] Its length, composition, rigidity, and attachment points critically influence a PROTAC's:
-
Ternary Complex Formation and Stability: The linker dictates the spatial orientation and proximity of the POI and E3 ligase, which is paramount for efficient ubiquitin transfer.[5][6]
-
Physicochemical Properties: Solubility, cell permeability, and metabolic stability are heavily influenced by the linker's characteristics.[2][7]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The linker's nature can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME), ultimately governing its in vivo performance.[3][8]
This guide focuses on the strategic shift from traditional flexible linkers (e.g., polyethylene glycol (PEG) and alkyl chains) to more sophisticated, rigid linkers like the azaspiro[3.4]octane scaffold.
The Rise of Rigid Linkers: A Comparative Analysis
Early PROTAC design heavily featured flexible alkyl and PEG linkers due to their synthetic accessibility.[2][4][] However, these linkers often confer high flexibility, which can lead to an entropic penalty upon binding and contribute to poor physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, negatively impacting oral bioavailability.[5][]
Rigid linkers have emerged to overcome these limitations. The incorporation of cyclic structures, such as piperazine, piperidine, or spirocycles, introduces conformational constraints.[5][]
Focus: The this compound Scaffold
The This compound is a prime example of a modern, rigid linker building block.[10][11] Azaspirocycles are valuable in drug discovery for their ability to provide novel three-dimensional exit vectors and improved physicochemical properties.[12][13]
Conceptual Comparison: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Azaspiro[3.4]octane) |
| Conformational Freedom | High; large number of rotatable bonds. | Low; conformationally constrained. |
| Ternary Complex | Can adapt to various protein interfaces but may have an entropic penalty upon binding.[5] | Can pre-organize ligands into a favorable conformation for binding, potentially increasing ternary complex stability.[5][] |
| Physicochemical Properties | Often associated with high lipophilicity (alkyl) or potential metabolic liabilities (PEG).[5][] | Can improve solubility and metabolic stability; offers defined 3D structure.[4][] |
| Selectivity | Flexibility may allow for off-target complex formation. | The defined geometry can enhance selectivity by disfavoring unproductive off-target complexes.[5] |
| Synthetic Accessibility | Generally straightforward and easy to modify length.[5] | Often more synthetically challenging to prepare.[5] |
| Oral Bioavailability | Often challenging due to properties falling "beyond Rule of Five" (bRo5).[14] | Can lead to improved properties that are more amenable to oral absorption.[15] |
In Vitro and In Vivo Evaluation Workflow
A systematic, multi-stage evaluation is crucial to validate a PROTAC's function from the biochemical to the organismal level. The diagram below outlines a comprehensive workflow for assessing a PROTAC containing the azaspiro[3.4]octane linker.
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The Ascendancy of the 2-Azaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships for M4 Muscarinic Receptor Agonists
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as powerful tools in this endeavor. Among these, the 2-azaspiro[3.4]octane motif has garnered significant attention as a versatile building block in drug discovery.[2][3] Its rigid, yet conformationally defined, structure provides a unique platform for the precise spatial arrangement of pharmacophoric elements, enabling fine-tuned interactions with biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-azaspiro[3.4]octane derivatives, with a specific focus on their promising activity as selective M4 muscarinic acetylcholine receptor (mAChR) agonists.
The M4 muscarinic receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, has emerged as a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5] Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while mitigating the cholinergic side effects associated with non-selective muscarinic agonists.[5] The development of M4-selective agonists has, however, been challenging due to the high degree of homology among the five muscarinic receptor subtypes.[4] This guide will compare a 2-azaspiro[3.4]octane-based M4 agonist with other chemical scaffolds, providing experimental data and a detailed examination of the underlying SAR principles.
Comparative Analysis of M4 Muscarinic Receptor Agonists: The 2-Azaspiro[3.4]octane Advantage
A recent study on the discovery of selective M4 mAChR agonists explored various scaffolds as potential carbamate isosteres.[4] This research provides a valuable head-to-head comparison of a 2-azaspiro[3.4]octane derivative against other cyclic amines, highlighting the impact of the spirocyclic core on M4 receptor potency.
| Compound ID | Scaffold | M4 EC50 (nM) | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M5 EC50 (nM) |
| 11 | 4-Methylene Piperidine | >10000 | >10000 | >10000 | >10000 | >10000 |
| 12 | 2-Azaspiro[3.4]octane | 230 | >10000 | >10000 | >10000 | >10000 |
| 8 | Azepane | 130 | >10000 | >10000 | >10000 | >10000 |
| 14 | 3,4-Spiro[3.1.0]bicyclic | 110 | >10000 | >10000 | >10000 | >10000 |
Data synthesized from "Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres".[4] EC50 values represent the concentration of the compound that elicits a half-maximal response.
The data clearly demonstrates the remarkable impact of the spirocyclic core on M4 agonist activity. While the 4-methylene piperidine derivative (11 ) was inactive, the incorporation of the 2-azaspiro[3.4]octane scaffold (12 ) resulted in a potent and highly selective M4 agonist with an EC50 of 230 nM.[4] This highlights the favorable conformational constraints imposed by the spirocyclic system, which likely orient the key pharmacophoric elements for optimal interaction with the M4 receptor binding pocket. While the azepane (8 ) and the 3,4-spiro[3.1.0]bicyclic (14 ) derivatives exhibited slightly higher potency, the 2-azaspiro[3.4]octane derivative maintains excellent selectivity across the other muscarinic receptor subtypes.[4]
The M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic receptor is a Gi/o-coupled GPCR.[6][7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunit can also activate other signaling pathways, including inwardly rectifying potassium channels and phosphoinositide 3-kinase (PI3K). The net effect of M4 receptor activation is a modulation of neuronal excitability and neurotransmitter release.[8]
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Synthesis of 2-Azaspiro[3.4]octane Derivatives
The synthesis of the 2-azaspiro[3.4]octane core can be achieved through various synthetic routes. A common approach involves the annulation of a cyclopentane ring onto an azetidine precursor or vice versa.[2][3][9] The specific functionalization of the scaffold to produce M4 agonists typically involves N-alkylation or N-acylation of the secondary amine within the spirocycle, followed by the introduction of the desired pharmacophoric groups. For a detailed, multi-step synthesis of the parent 2-azaspiro[3.4]octane, please refer to the work by Ramesh et al. (2019) in Organic & Biomolecular Chemistry.[3]
In Vitro Functional Assay: cAMP Measurement
The functional activity of 2-azaspiro[3.4]octane derivatives as M4 receptor agonists can be determined by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the human M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin solution.
-
Test compounds (2-azaspiro[3.4]octane derivatives) dissolved in DMSO.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Cell Culture: Plate the M4 receptor-expressing cells in a 96-well or 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay: a. Remove the cell culture medium and wash the cells once with assay buffer. b. Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a solution of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another 15-30 minutes at 37°C. The concentration of forskolin should be pre-determined to elicit a submaximal response. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[10]
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration. b. Fit the data using a four-parameter logistic equation to determine the EC50 value for each compound.
Structure-Activity Relationship Insights and Future Directions
The available data, though limited to a single publicly available compound in a comparative study, provides crucial insights into the SAR of 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
The Spirocyclic Core is Critical: The dramatic increase in potency of the 2-azaspiro[3.4]octane derivative (12 ) compared to the acyclic and simple cyclic amine analogs underscores the importance of the rigid spirocyclic framework for M4 receptor activation.[4] This rigidity likely reduces the entropic penalty upon binding and pre-organizes the substituents in a bioactive conformation.
-
Exit Vector Control: The 2-azaspiro[3.4]octane scaffold provides well-defined exit vectors for the attachment of substituents. The nitrogen atom serves as a key attachment point for the portion of the molecule that interacts with the deeper regions of the receptor binding pocket, while the carbon atoms of the cyclopentane and azetidine rings offer opportunities for further functionalization to enhance selectivity and pharmacokinetic properties.
Future Directions:
-
Systematic SAR Exploration: A systematic exploration of substitutions on both the azetidine and cyclopentane rings of the 2-azaspiro[3.4]octane core is warranted. This would involve synthesizing a library of analogs with diverse functional groups to probe the steric and electronic requirements of the M4 receptor binding pocket.
-
Stereochemical Investigation: The stereochemistry of the spirocyclic center and any additional chiral centers will undoubtedly play a significant role in receptor recognition and activation. The synthesis and evaluation of individual enantiomers are crucial for identifying the optimal stereoisomer.
-
Comparison with other Azaspirocycles: While this guide has focused on the 2-azaspiro[3.4]octane scaffold, a comparative analysis with other azaspirocycles, such as 2,6-diazaspiro[3.4]octane or 6-azaspiro[2.5]octane, could provide further insights into the influence of ring size and heteroatom placement on M4 receptor activity.[9]
Conclusion
The 2-azaspiro[3.4]octane scaffold represents a highly promising platform for the design of potent and selective M4 muscarinic receptor agonists. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more flexible or planar chemical motifs. The comparative data presented in this guide clearly demonstrates the potential of this spirocyclic system in the development of novel therapeutics for neurological disorders. Further exploration of the structure-activity relationships of 2-azaspiro[3.4]octane derivatives is a compelling avenue for future research and is poised to yield a new generation of selective M4 agonists with improved clinical profiles.
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Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, a key building block in modern medicinal chemistry. By understanding the chemical's properties and the principles of compliant waste management, you can protect yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified with several key hazards that dictate its handling and disposal requirements.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage (Category 1): Poses a high risk of serious damage to the eyes.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Appearance | Solid (presumed) | General chemical knowledge |
| GHS Hazard Codes | H315, H318, H335 | [1] |
Waste Classification: Is it a Listed or Characteristic Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3] A critical step in proper disposal is determining if the waste is "listed" or "characteristic" hazardous waste.
-
Listed Wastes: These are chemicals specifically named on lists (F, K, P, and U lists) maintained by the EPA.[4][5] A review of these lists indicates that this compound is not a specifically listed hazardous waste.[4][6]
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given its classification as a skin and eye irritant, this compound would likely be considered a hazardous waste due to its potential toxicity and irritant properties.
Therefore, for disposal purposes, this compound should be managed as a regulated hazardous chemical waste .
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management.[7] Incompatible chemicals, if mixed, can lead to dangerous reactions.
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: As an amino compound, it should be segregated from acids and strong oxidizing agents to prevent potentially violent reactions.[8] Since it does not contain halogens, it should be placed in a non-halogenated organic waste stream.[9][10]
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and exposures.
-
Action: Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container, if empty, can be a good option.
-
Causality: The container must not react with the chemical waste.[3] A secure lid prevents the release of vapors and protects against spills.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "This compound " and an approximate concentration or quantity.[10]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Action: Store the sealed and labeled waste container in a designated SAA, away from general work areas and incompatible chemicals. The SAA should have secondary containment to capture any potential leaks.
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills or reactions. Secondary containment is a regulatory requirement and a critical safety measure.[7]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Action: Once the waste container is ready for pickup (typically when it is no more than 90% full), follow your institution's procedures to request a waste collection.
-
Causality: EHS professionals are trained to handle and transport hazardous waste in compliance with all federal, state, and local regulations, ensuring its ultimate disposal in a licensed treatment, storage, and disposal facility (TSDF).[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Procedures
In the event of a small spill, trained laboratory personnel should:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or regulatory compliance. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
This document provides essential safety and logistical guidance for the handling and disposal of Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS No: 1638763-38-8). As a key building block in modern drug discovery, particularly as a PROTAC linker, its safe management in the laboratory is of paramount importance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and field-proven insights.
The toxicological properties of many novel research chemicals are not fully characterized. Therefore, this guidance is based on the available data for structurally similar compounds and adheres to a conservative approach to ensure user safety. The primary hazards associated with analogous azaspiro compounds include skin irritation, serious eye damage, and respiratory irritation.[2][3][4]
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is critical to understand its potential hazards, which are inferred from data on closely related chemical structures.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Primary Exposure Route | GHS Pictogram | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | [2] |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible, eye damage. | Ocular | [2] | |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled as dust or aerosol. | Inhalation | [2][4][5] | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Some related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] | Ingestion, Dermal, Inhalation | [6] |
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The selection of PPE must be based on the specific tasks being performed, from simple weigh-out operations to complex solution-based reactions.
Core Personal Protective Equipment (PPE) Protocol
The minimum PPE for any work involving this compound includes a laboratory coat, safety glasses, and appropriate gloves.[7] However, for most operations, more robust protection is warranted.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Due to the high risk of serious eye damage, safety goggles providing a complete seal are essential.[2] A face shield must be worn over the goggles during any procedure with a splash or aerosolization risk, such as transferring solutions or sonicating.[7] |
| Hand Protection | Double Nitrile Gloves | Disposable nitrile gloves are the minimum requirement.[7] Double-gloving provides an extra layer of protection against potential tears and permeation. The outer glove should be removed and replaced immediately upon contamination. For prolonged tasks, consider heavier-duty gloves. |
| Body Protection | Chemical-Resistant Laboratory Coat | A standard cotton lab coat may not be sufficient. A coat made of a chemical-resistant material (e.g., polyester blend) that is fully buttoned is required. Ensure long pants and closed-toe shoes are worn.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | For handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust.[8] For procedures with a high potential for aerosol generation, a full-face or half-mask air-purifying respirator with appropriate cartridges should be considered.[9] |
Operational Plans: Step-by-Step Guidance
3.1. Handling and Weighing the Solid Compound
-
Preparation: Before handling, ensure a chemical fume hood or other ventilated enclosure is operational. Designate a specific area for handling this compound and ensure a waste container is readily available.
-
PPE Donning: Follow the systematic PPE donning procedure outlined in the workflow diagram below.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Cleaning: After weighing, carefully clean the spatula and surrounding area with a solvent-dampened wipe (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.
3.2. Solution Preparation and Transfer
-
PPE: Full PPE, including safety goggles, face shield, and double gloves, is mandatory.
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing. If the compound is being added to the solvent, do so in small portions.
-
Mixing: Use magnetic stirring or gentle swirling. Avoid vigorous shaking that can create aerosols. If sonication is required, ensure the vessel is securely capped and perform the operation within the fume hood.
-
Transfer: Use a pipette or cannula for liquid transfers. Avoid pouring directly from a large container to a small one when possible.
PPE Donning and Doffing Workflows
Properly putting on and taking off PPE is as critical as selecting the right equipment. The sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin or clothing.
The "donning" process should be performed in a clean area before entering the designated experimental zone. The sequence is designed to move from the core of the body outwards.
Caption: Sequential workflow for correctly donning PPE.
The "doffing" process is critical for preventing exposure. The guiding principle is "dirty to dirty." Assume the exterior of your PPE is contaminated.
Caption: Sequential workflow for safely doffing PPE.
Decontamination and Disposal Plan
Effective decontamination and proper disposal are final, critical steps in the safe handling of this compound.
-
Spill Management:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain and absorb the spill with an inert material like vermiculite or sand.[10]
-
Do not use combustible materials like paper towels to absorb large spills.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11]
-
Empty Containers: "Empty" containers may retain chemical residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]
-
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C11H20N2O2 | CID 46930560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
